molecular formula C15H21NO4 B15554873 Metalaxyl-M-d6

Metalaxyl-M-d6

Cat. No.: B15554873
M. Wt: 285.37 g/mol
InChI Key: ZQEIXNIJLIKNTD-GMGXQYKBSA-N
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Description

Metalaxyl-M-d6 is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 285.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO4

Molecular Weight

285.37 g/mol

IUPAC Name

methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1/i1D3,2D3

InChI Key

ZQEIXNIJLIKNTD-GMGXQYKBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Metalaxyl-M-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Metalaxyl-M-d6, the deuterated analogue of the active (R)-enantiomer of the fungicide Metalaxyl. This document is intended to be a valuable resource for researchers and professionals involved in agrochemical studies, drug development, and environmental science, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

This compound is the deuterium-labeled form of Metalaxyl-M.[1][2] Metalaxyl-M is a systemic, broad-spectrum fungicide that is effective against plant diseases caused by Oomycete fungi.[3] Its mechanism of action involves the inhibition of protein and ribosomal RNA synthesis in these fungi.[1][2][4][5] The deuteration of Metalaxyl-M to produce this compound is primarily for its use as an internal standard in quantitative analyses such as mass spectrometry, allowing for more accurate detection and quantification of Metalaxyl-M in various matrices. While extensive data on the physicochemical properties of Metalaxyl-M is available, specific data for its deuterated form is less common. However, it is widely accepted in the scientific community that the physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, with minor differences attributable to the kinetic isotope effect.[6][7] Therefore, the data for Metalaxyl-M is presented here as a close and reliable approximation for this compound.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, with data for Metalaxyl-M provided as a reference.

Table 1: General and Physical Properties

PropertyValue
Chemical Name methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate
Synonyms (R)-(-)-Metalaxyl-d6, Mefenoxam-d6
CAS Number 1398112-32-7[8][9]
Molecular Formula C₁₅H₁₅D₆NO₄[10]
Molecular Weight 285.37 g/mol [2][10]
Physical State Expected to be a clear, pale yellow, viscous liquid (based on Metalaxyl-M)[3]
Melting/Freezing Point -38.7 °C (for Metalaxyl-M)[3]
Boiling Point Decomposes before boiling (for Metalaxyl-M)[3]
Appearance Light Beige Solid[10]

Table 2: Solubility Data (for Metalaxyl-M)

SolventSolubility
Water26 g/L
n-HexaneMiscible
TolueneMiscible
MethanolMiscible
AcetoneMiscible
Ethyl AcetateMiscible
DichloromethaneMiscible

Experimental Protocols

The determination of the physicochemical properties of this compound would follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting/Freezing Point (OECD Guideline 102)

For a viscous liquid like Metalaxyl-M, the freezing point is determined. The sample is cooled with constant stirring, and the temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant for a short period during solidification.

Determination of Boiling Point (OECD Guideline 103)

As Metalaxyl-M decomposes before boiling, a precise boiling point cannot be determined. The decomposition temperature is noted during differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Determination of Water Solubility (OECD Guideline 105 - Flask Method)
  • Preparation : An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Equilibration : The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation : The solution is centrifuged or filtered to remove any undissolved substance.

  • Analysis : The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Determination of Solubility in Organic Solvents

A similar protocol to the water solubility test is followed, replacing water with the respective organic solvent. Given the high solubility ("miscible"), a visual determination is often sufficient, where the substance dissolves completely in the solvent at various concentrations.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A common analytical method for Metalaxyl-M and its deuterated standard involves reversed-phase HPLC.

  • Column : C18 stationary phase.

  • Mobile Phase : A mixture of acetonitrile (B52724) and water is commonly used.

  • Detection : UV detection at a specific wavelength (e.g., 220 nm) or Mass Spectrometry for higher sensitivity and specificity.

  • Quantification : For this compound as an internal standard, a calibration curve of the non-deuterated analyte is prepared, and the peak area ratio of the analyte to the internal standard is used for quantification.

Mandatory Visualizations

Signaling Pathway: Inhibition of Fungal RNA Polymerase I

Metalaxyl-M acts by specifically inhibiting RNA Polymerase I in susceptible fungi, thereby disrupting the synthesis of ribosomal RNA (rRNA), a crucial component of ribosomes. This leads to the cessation of protein synthesis and ultimately, fungal cell death.

G Mechanism of Action of Metalaxyl-M cluster_cell cluster_nucleolus MetalaxylM Metalaxyl-M RNAPolI RNA Polymerase I MetalaxylM->RNAPolI Inhibits FungalCell Fungal Cell Nucleolus Nucleolus rDNA rDNA (template) rRNA pre-rRNA rDNA->rRNA Transcription CellDeath Fungal Cell Death RNAPolI->CellDeath Inhibition leads to Ribosome Ribosome Assembly rRNA->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis

Caption: Inhibition of fungal RNA Polymerase I by Metalaxyl-M.

Experimental Workflow: Determination of Water Solubility

The following diagram illustrates the key steps in determining the water solubility of this compound according to the OECD 105 guideline.

G Workflow for Water Solubility Determination (OECD 105) Start Start AddExcess Add excess this compound to distilled water Start->AddExcess Equilibrate Agitate at constant temperature (e.g., 20°C for 24-48h) AddExcess->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze aqueous phase by HPLC-MS Separate->Analyze Clear Supernatant/ Filtrate Calculate Calculate solubility (mg/L or g/L) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining water solubility.

References

Isotope labeling and stability of Metalaxyl-M-d6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotope Labeling and Stability of Metalaxyl-M-d6

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a systemic, benzenoid fungicide highly effective against Oomycete pathogens in a variety of agricultural crops.[1] Its mode of action involves the inhibition of ribosomal RNA synthesis, specifically targeting RNA polymerase I in fungi.[2] For the purpose of accurate quantification in complex matrices such as environmental samples, food products, and biological tissues, a stable isotope-labeled internal standard is indispensable. This compound is the deuterium-labeled isotopologue of Metalaxyl-M, designed for use as an internal standard in quantitative analyses by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, stability, and application of this compound for researchers, analytical scientists, and professionals in drug and pesticide development.

Isotope Labeling and Physicochemical Properties

The primary rationale for using this compound is to serve as an ideal internal standard. It co-elutes with the unlabeled analyte (Metalaxyl-M) during chromatographic separation and exhibits identical ionization behavior in the mass spectrometer, but is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3] The six deuterium (B1214612) atoms are placed on the two methyl groups of the 2,6-dimethylphenyl moiety, a position that is not susceptible to back-exchange with hydrogen and is remote from the sites of metabolic activity, ensuring the stability of the label throughout analytical procedures.

Physicochemical Data

The fundamental physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the exception of a slight increase in molecular weight due to the deuterium atoms. The data for unlabeled Metalaxyl-M is presented as a reliable proxy.

Table 1: Physicochemical Properties of Metalaxyl-M and this compound

Property Metalaxyl-M This compound Reference(s)
IUPAC Name methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-dimethylanilino]propanoate methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate [1][4]
Molecular Formula C₁₅H₂₁NO₄ C₁₅H₁₅D₆NO₄ [4]
Molecular Weight 279.33 g/mol 285.37 g/mol [4]
Appearance Pale yellow, clear viscous liquid Pale yellow, clear viscous liquid [4][5]
Melting/Freezing Point -38.7 °C Not specified (expected to be similar) [5][6]
Boiling Point Decomposes at ~270°C Not specified (expected to be similar) [5]
Relative Density 1.125 g/cm³ at 20°C Not specified (expected to be similar) [4][5]
Water Solubility 26 g/L at 25°C Not specified (expected to be similar) [4][5]
log P (Octanol/Water) 1.71 Not specified (expected to be similar) [4]

| Vapor Pressure | 3.3 x 10⁻³ Pa at 25°C | Not specified (expected to be similar) |[4] |

Synthesis of this compound

The synthesis of this compound follows the same pathway as unlabeled Metalaxyl-M, but utilizes a deuterated starting material. The key precursor is deuterated 2,6-dimethylaniline (B139824) (2,6-xylidine-d6). The general synthetic route involves the N-alkylation of this precursor followed by acylation.

G cluster_0 Synthesis Workflow for this compound A 2,6-Dimethylaniline-d6 (B563396) (2,6-Xylidine-d6) C N-Alkylation A->C B Methyl (R)-2-bromopropanoate B->C D Methyl (R)-2-[(2,6-dimethylphenyl-d6)amino]propanoate C->D F N-Acylation D->F E Methoxyacetyl chloride E->F G This compound F->G H Purification (e.g., Chromatography) G->H I Purified this compound H->I

Fig. 1: Logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Generalized)

This protocol is a generalized representation based on established methods for Metalaxyl synthesis.[7][8]

  • Step 1: N-Alkylation

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylaniline-d6 in a suitable solvent (e.g., toluene).

    • Add a base (e.g., sodium carbonate or triethylamine) to the solution.

    • Slowly add methyl (R)-2-bromopropanoate to the mixture at room temperature. The molar ratio of the aniline (B41778) to the bromo-ester is typically 1:1 to 1:1.2.

    • Heat the reaction mixture (e.g., to 120-125°C) and maintain for several hours (e.g., 18 hours) until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the mixture, wash with water, and extract the organic phase. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the intermediate, methyl (R)-2-[(2,6-dimethylphenyl-d6)amino]propanoate.

  • Step 2: N-Acylation

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

    • Add a base (e.g., triethylamine (B128534) or pyridine) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[7]

    • Cool the mixture in an ice bath and slowly add methoxyacetyl chloride, maintaining the temperature below 10°C. The molar ratio of the intermediate to the acid chloride is typically 1:1 to 1:1.5.

    • Allow the reaction to proceed at room temperature for 1-4 hours until completion.

    • Quench the reaction with water and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Step 3: Purification

    • Wash the organic extract sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude this compound product using column chromatography on silica (B1680970) gel to obtain the final product with high chemical and isotopic purity.

Stability of this compound

Specific, quantitative stability studies on this compound are not widely published. However, the stability is expected to be comparable to that of unlabeled Metalaxyl-M. The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This can lead to a kinetic isotope effect (KIE), potentially slowing down reactions that involve the cleavage of this bond. Since the deuterium labels in this compound are on the aromatic methyl groups, which are not primary sites of degradation, the KIE is expected to have a negligible impact on the overall stability of the molecule. Therefore, the stability data for Metalaxyl-M serves as an excellent surrogate.

Metalaxyl is generally stable to hydrolysis at neutral pH and photolytically stable under natural sunlight but can be degraded by UV light.[2]

Table 2: Stability Data for Metalaxyl-M (as a proxy for this compound)

Stability Type Condition Result Reference(s)
Hydrolytic Stability Sterile solution, pH 5, 7 Stable at 50°C [4]
Sterile solution, pH 9 Half-life of ~200 days at 25°C [4]
Photolytic Stability Natural Sunlight (water/soil) Stable [2]
UV Light (254 nm) Subject to photodecomposition [2]
Thermal Stability Thermal Storage (54 ± 2°C) Half-life of 8.99 days for active ingredient in formulation (Data for Metalaxyl)
Field Dissipation Tomato Fruit (Field) Half-life of 1.81 days (Data for Metalaxyl)

| Storage Stability | Frozen Storage (-20°C) | Stable for up to 2 years in various crop and animal matrices | (Data for Metalaxyl-M) |

Experimental Protocol: Stability Assessment (Generalized)

This protocol outlines a general approach for assessing the stability of this compound in a solution, following principles from regulatory guidelines.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution with the test medium (e.g., pH 4, 7, and 9 buffers for hydrolytic stability; pure solvent for photostability) to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Storage Conditions:

    • Hydrolytic Stability: Store aliquots of the test solutions in sealed, light-protected vials at a constant temperature (e.g., 50°C) to accelerate degradation.

    • Photostability: Expose aliquots of the test solution to a controlled light source (e.g., a xenon lamp simulating sunlight) while maintaining a constant temperature. A dark control sample should be stored under the same conditions but protected from light.

    • Long-Term Storage (Solution): Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature) for an extended period.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each test condition.

    • Analyze the samples immediately using a validated stability-indicating method, such as LC-MS/MS.

    • Quantify the remaining concentration of this compound against a freshly prepared calibration curve.

  • Data Evaluation: Calculate the degradation rate and the half-life (t₁/₂) of the compound under each condition using first-order kinetics.

Metabolism and Degradation Pathways

The degradation of Metalaxyl-M in the environment and in biological systems proceeds through several key pathways. Since the deuteration is not at a metabolically active site, these pathways are directly applicable to this compound. The primary routes are hydrolysis of the methyl ester group and oxidation of the side chains.[2] In microorganisms, cytochrome P450 enzymes have been shown to be involved in the metabolism.[10]

G cluster_0 Metabolism and Degradation Pathways of Metalaxyl-M A Metalaxyl-M B Hydrolysis of Methyl Ester A->B Soil Microbes, Animals C Oxidation of Ring-Methyl Group A->C Plants, Animals D Oxidation of Methoxyacetyl Moiety A->D Plants, Animals E Metalaxyl Acid (CGA-62826) B->E F Hydroxymethyl Derivative C->F H N-dealkylation Product D->H G Carboxylic Acid Derivative F->G I Conjugates (Plants, Animals) G->I

Fig. 2: Major degradation pathways for Metalaxyl-M.

Analytical Workflow Using this compound

This compound is employed as an internal standard for the quantification of Metalaxyl-M residues. The workflow involves adding a known amount of the labeled standard to the sample at the beginning of the extraction process.

G cluster_0 Quantitative Analysis Workflow using this compound A Sample Collection (e.g., Soil, Crop, Water) B Spiking with known amount of this compound (Internal Standard) A->B C Sample Extraction (e.g., QuEChERS, SPE) B->C D Sample Cleanup C->D E Concentration and Solvent Exchange D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing F->G H Quantification of Metalaxyl-M (Ratio of Analyte/IS vs. Calibration Curve) G->H

References

Metalaxyl-M-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Metalaxyl-M-d6, a deuterated isotopologue of the fungicide Metalaxyl-M. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical properties, mechanism of action, analytical methodologies, and a conceptual framework for its synthesis.

Core Data Presentation

Quantitative data for this compound and its non-deuterated parent compound, Metalaxyl-M, are summarized in the table below for easy comparison.

PropertyThis compoundMetalaxyl-M
CAS Number 1398112-32-7[1]70630-17-0[2]
Molecular Formula C₁₅H₁₅D₆NO₄C₁₅H₂₁NO₄
Molecular Weight 285.4 g/mol 279.33 g/mol [2]
Synonyms (R)-(-)-Metalaxyl-d6Mefenoxam, (R)-Metalaxyl

Mechanism of Action: Inhibition of Fungal RNA Polymerase I

Metalaxyl-M, the active enantiomer of the fungicide metalaxyl, exerts its potent and specific antifungal activity by targeting a crucial enzyme in fungal protein synthesis: RNA Polymerase I (Pol I) . This enzyme is exclusively responsible for the transcription of ribosomal RNA (rRNA) genes, which are essential components of ribosomes—the cellular machinery for protein synthesis. By inhibiting Pol I, Metalaxyl-M effectively halts the production of new ribosomes, leading to a cessation of protein synthesis and ultimately, fungal cell death.

The inhibitory action of Metalaxyl-M disrupts several key stages of fungal development, including mycelial growth, the formation of haustoria (specialized structures for nutrient absorption from host plants), and the production of spores.

Signaling Pathway of Metalaxyl-M Inhibition

The following diagram illustrates the mechanism of action of Metalaxyl-M, leading to the inhibition of fungal growth.

Mechanism of Action of Metalaxyl-M Metalaxyl_M Metalaxyl-M RNA_Pol_I Fungal RNA Polymerase I Metalaxyl_M->RNA_Pol_I pre_rRNA pre-rRNA Synthesis RNA_Pol_I->pre_rRNA Catalyzes rDNA Ribosomal DNA (rDNA) Ribosome_Biogenesis Ribosome Biogenesis pre_rRNA->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Fungal_Growth Fungal Growth Inhibition (Mycelial growth, Spore formation)

Caption: Inhibition of fungal RNA Polymerase I by Metalaxyl-M.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Metalaxyl-M residues in various matrices. Below are detailed methodologies for such applications.

Analysis of Metalaxyl-M in Soil Samples using LC-MS/MS

This protocol describes a common method for the extraction and quantification of Metalaxyl-M from soil, employing this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 20 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Monitor the transitions for both Metalaxyl-M and this compound.

4. Quantification:

  • Calculate the concentration of Metalaxyl-M in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the analysis of Metalaxyl-M in soil samples.

Workflow for Metalaxyl-M Analysis in Soil Start Soil Sample Collection Homogenization Homogenization Start->Homogenization IS_Spike Internal Standard Spiking (this compound) Homogenization->IS_Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Centrifugation1 Centrifugation Extraction->Centrifugation1 IS_Spike->Extraction dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LC_MS_MS LC-MS/MS Analysis Centrifugation2->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification End Report Results Quantification->End Conceptual Synthesis of this compound cluster_reactants Starting Materials Precursor 2,6-bis(trideuteriomethyl)aniline Intermediate Deuterated Alanine Ester Intermediate Precursor->Intermediate Alkylation Reagent1 Chiral Halo-propionate Product This compound Intermediate->Product Acylation Reagent2 Methoxyacetyl Chloride

References

An In-depth Technical Guide to the Biological Activity of Metalaxyl-M Versus its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl (B1676325), is a potent inhibitor of oomycete pathogens, playing a crucial role in agriculture.[1][2] This technical guide provides a comprehensive overview of the biological activity of Metalaxyl-M and explores the potential impact of deuteration on its efficacy and pharmacokinetics. While direct comparative studies on a deuterated analog of Metalaxyl-M are not publicly available, this document synthesizes known metabolic pathways and the principles of the kinetic isotope effect (KIE) to provide a robust theoretical framework. Furthermore, detailed experimental protocols are provided to enable researchers to conduct direct comparative studies. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium (B1214612), has the potential to slow down the metabolism of Metalaxyl-M, which could lead to an improved pharmacokinetic profile, enhanced efficacy, and potentially a more favorable safety profile.[3][4][5]

Mechanism of Action of Metalaxyl-M

Metalaxyl-M exerts its fungicidal effect by specifically targeting and inhibiting ribosomal RNA (rRNA) synthesis in oomycetes.[1][2] This is achieved through the inhibition of RNA polymerase I, a crucial enzyme responsible for the transcription of rRNA genes.[1][2] The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for mycelial growth and the overall development of the pathogen.[1]

Metalaxyl_M Metalaxyl-M RNA_Polymerase_I RNA Polymerase I Metalaxyl_M->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Is essential for Mycelial_Growth Mycelial Growth Protein_Synthesis->Mycelial_Growth Is required for Pathogen_Development Pathogen Development Mycelial_Growth->Pathogen_Development Leads to

Caption: Signaling pathway of Metalaxyl-M's mechanism of action.

Metabolism of Metalaxyl-M

The metabolism of Metalaxyl-M in animals proceeds through several key pathways, primarily involving hydrolysis, oxidation, and demethylation, often followed by conjugation.[6][7][8] The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 and CYP2B6, plays a significant role in these transformations.[9][10][11]

The main metabolic routes include:

  • Hydrolysis of the methyl ester group.[7][8]

  • Oxidation of the methyl groups on the 2,6-dimethylphenyl ring.[7][8]

  • Demethylation of the methoxy (B1213986) group.[6]

These metabolic transformations lead to the formation of several metabolites, which are then often conjugated and excreted.[6]

Metalaxyl_M Metalaxyl-M Metabolite_A Hydroxylated Metabolites (Oxidation of phenyl methyl groups) Metalaxyl_M->Metabolite_A CYP450 Oxidation Metabolite_B Demethylated Metabolites (O-demethylation) Metalaxyl_M->Metabolite_B CYP450 Demethylation Metabolite_C Hydrolyzed Metabolites (Ester hydrolysis) Metalaxyl_M->Metabolite_C Esterase Hydrolysis Conjugates Conjugated Metabolites Metabolite_A->Conjugates Metabolite_B->Conjugates Metabolite_C->Conjugates

Caption: Metabolic pathways of Metalaxyl-M.

The Kinetic Isotope Effect and the Potential of Deuteration

The basis for the potential improved biological activity of a deuterated Metalaxyl-M analog lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[12][13][14] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate in reactions where C-H bond cleavage is the rate-limiting step.[12][13][14]

In the metabolism of many compounds, including Metalaxyl-M, CYP450-mediated oxidation involves the cleavage of C-H bonds.[9][10][11] By strategically replacing hydrogen atoms with deuterium at these "metabolic soft spots," the rate of metabolism can be significantly reduced.[3][4][5] This can lead to:

  • Increased plasma half-life (t½): The drug remains in the systemic circulation for a longer period.[12]

  • Increased total exposure (AUC): A higher overall amount of the active compound is available.[12]

  • Increased maximum plasma concentration (Cmax). [12]

  • Reduced formation of metabolites: This can potentially lead to a more favorable toxicity profile if certain metabolites are associated with adverse effects.[3][4]

Hypothetical Comparison of Biological Activity

While experimental data for a deuterated Metalaxyl-M analog is not available, a theoretical comparison can be made based on the principles of KIE.

In Vitro Fungicidal Potency

The intrinsic fungicidal activity of Metalaxyl-M, as measured by its EC50 (Effective Concentration to inhibit 50% of growth) against target oomycetes, is not expected to be significantly altered by deuteration. The mechanism of action involves binding to RNA polymerase I, a process that is unlikely to be affected by the isotopic substitution at non-binding sites.

Pharmacokinetics

Deuteration at the primary sites of metabolism, such as the methyl groups on the phenyl ring, is hypothesized to significantly alter the pharmacokinetic profile of Metalaxyl-M.

Table 1: Known Metabolites of Metalaxyl-M

Metabolite IDChemical NameMetabolic TransformationReference
Metabolite 1N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanineEster Hydrolysis[6]
Metabolite 8N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)alanine methyl esterOxidation of methyl group[6]
Metabolite 3N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl esterO-Demethylation[6]
Metabolite 6N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanineO-Demethylation & Hydrolysis[6]
Metabolite 7N-(2,6-dimethyl-5-hydroxyphenyl)-N-(methoxyacetyl)alanine methyl esterPhenyl Ring Hydroxylation[6]

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Metalaxyl-M and its Deuterated Analog

ParameterMetalaxyl-M (Hypothetical Data)Deuterated Metalaxyl-M (Hypothetical Projection)Expected Change
Cmax (ng/mL) 10001500Increase
Tmax (h) 22No significant change
AUC (ng·h/mL) 800016000Increase
Half-life (t½) (h) 612Increase
Clearance (CL) (mL/h/kg) 5025Decrease

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the potential impact of deuteration based on the kinetic isotope effect. Actual values must be determined through experimental studies.

Toxicity

The toxicity profile of a deuterated Metalaxyl-M analog could be altered. A potential reduction in the formation of certain metabolites might lead to a more favorable safety profile. However, increased exposure to the parent compound could also lead to different toxicological outcomes. Direct toxicological studies are necessary to determine the actual effects.

Experimental Protocols

To empirically determine the comparative biological activity, the following experimental protocols are recommended.

In Vitro Fungicidal Activity Assay

Objective: To determine and compare the EC50 values of Metalaxyl-M and its deuterated analog against a target oomycete (e.g., Phytophthora infestans).

Methodology:

  • Culture Preparation: Grow the target oomycete on a suitable agar (B569324) medium (e.g., V8 juice agar) at its optimal temperature.

  • Compound Preparation: Prepare stock solutions of Metalaxyl-M and its deuterated analog in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Prepare a series of dilutions of each compound in the molten agar medium to achieve a range of final concentrations.

  • Inoculation: Place a mycelial plug from an actively growing culture onto the center of each agar plate containing the different concentrations of the compounds, as well as control plates with no compound.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the oomycete.

  • Data Collection: Measure the colony diameter at regular intervals until the colonies on the control plates have reached a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the compound concentration and determine the EC50 value using a suitable statistical method (e.g., probit analysis).

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic rates of Metalaxyl-M and its deuterated analog in liver microsomes and to calculate the kinetic isotope effect (KIE).

Methodology:

  • Microsome Preparation: Obtain liver microsomes from a relevant species (e.g., human, rat).

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, a NADPH-generating system, and either Metalaxyl-M or its deuterated analog at a fixed concentration.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with acetonitrile).

  • Sample Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). The KIE can be calculated as the ratio of the CLint of Metalaxyl-M to that of its deuterated analog.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of Metalaxyl-M and its deuterated analog following oral administration to rats.

Methodology:

  • Animal Model: Use a suitable strain of laboratory rats.

  • Dosing: Administer a single oral dose of either Metalaxyl-M or its deuterated analog to separate groups of rats.

  • Blood Sampling: Collect blood samples from the rats at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to calculate the key pharmacokinetic parameters.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests.

start Start dosing Oral Administration of Metalaxyl-M or Deuterated Analog to Rats start->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms_analysis LC-MS/MS Analysis of Plasma Samples plasma_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, CL) lc_ms_analysis->pk_analysis comparison Statistical Comparison of PK Parameters pk_analysis->comparison end End comparison->end

References

An In-depth Technical Guide to the Core Mechanism of Action of Metalaxyl-M as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metalaxyl-M, the R-enantiomer of the phenylamide fungicide metalaxyl, is a highly effective and systemic fungicide with specific activity against oomycete pathogens.[1] Its primary mechanism of action is the stereospecific inhibition of ribosomal RNA (rRNA) synthesis, a critical process for protein production and cellular viability in these destructive plant pathogens. This technical guide provides a comprehensive overview of the molecular and biochemical basis of Metalaxyl-M's fungicidal activity, supported by quantitative efficacy data, detailed experimental protocols for its study, and an analysis of resistance mechanisms.

Introduction

Oomycetes, also known as water molds, are a group of eukaryotic microorganisms phylogenetically distinct from true fungi. They are responsible for some of the most devastating plant diseases, including late blight of potato and tomato caused by Phytophthora infestans, downy mildews, and various root and stem rots incited by Pythium and Phytophthora species.[1] The development of targeted chemical control agents is crucial for managing these economically significant pathogens. Metalaxyl-M, also known as mefenoxam, is a cornerstone in the chemical management of oomycete diseases due to its high efficacy and systemic properties, which allow for rapid uptake and translocation within the plant, providing both preventative and curative protection.[2] This guide delves into the precise molecular mechanism that underpins its potent and specific fungicidal action.

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The fungicidal activity of Metalaxyl-M is rooted in its ability to disrupt protein synthesis in oomycetes. This is not achieved by directly targeting ribosomes, but rather by inhibiting the production of their essential components, specifically ribosomal RNA (rRNA).[3]

The Molecular Target: RNA Polymerase I

The primary and specific molecular target of Metalaxyl-M is RNA Polymerase I (Pol I) , the enzyme exclusively responsible for the transcription of the large rRNA precursor gene in the nucleolus.[3][4] This precursor is subsequently processed to form the mature 18S, 5.8S, and 28S rRNAs, which are the core structural and catalytic components of the ribosome. By inhibiting Pol I, Metalaxyl-M effectively halts the biogenesis of new ribosomes.[1]

Biochemical Cascade of Inhibition

The specific inhibition of RNA Polymerase I by Metalaxyl-M triggers a cascade of downstream events within the oomycete cell:

  • Cessation of rRNA Synthesis: The immediate effect is a rapid and profound inhibition of rRNA transcription. Studies have shown that rRNA synthesis can be inhibited by over 90% shortly after the application of phenylamide fungicides.[5]

  • Disruption of Ribosome Biogenesis: Without a continuous supply of new rRNA molecules, the assembly of functional ribosomes is arrested.

  • Inhibition of Protein Synthesis: The depletion of the ribosome pool leads to a gradual cessation of protein synthesis, as the machinery for translating messenger RNA (mRNA) into proteins becomes unavailable.

  • Suppression of Growth and Development: The inability to synthesize essential proteins cripples vital cellular processes. This manifests as a potent inhibition of mycelial growth, sporangia formation, and zoospore production, ultimately leading to the death of the pathogen.[1]

The following diagram illustrates the signaling pathway of Metalaxyl-M's action.

Metalaxyl-M Metalaxyl-M RNA_Polymerase_I RNA Polymerase I Metalaxyl-M->RNA_Polymerase_I Inhibition rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Ribosome_Biogenesis Ribosome Biogenesis rRNA_Synthesis->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Fungal_Growth Mycelial Growth & Spore Formation Protein_Synthesis->Fungal_Growth Cell_Death Cell Death Fungal_Growth->Cell_Death Leads to

Caption: Signaling pathway of Metalaxyl-M's fungicidal action.

Quantitative Data on Efficacy

The in vitro efficacy of Metalaxyl-M is commonly expressed as the Effective Concentration 50 (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the mycelial growth of a pathogen. The following table summarizes the EC₅₀ values for Metalaxyl-M against various oomycete species.

Oomycete SpeciesMetalaxyl-M (Mefenoxam) EC₅₀ (µg/mL)Reference(s)
Phytophthora infestans (sensitive)< 1.0[6]
Phytophthora infestans (resistant)> 100[6][7]
Phytophthora erythroseptica (sensitive)< 1.0[6]
Phytophthora erythroseptica (resistant)> 100[6]
Phytophthora capsici (sensitive)0.12 - 1.1[8]
Phytophthora capsici (resistant)3 - 863[8]
Pythium ultimum (sensitive)< 1.0[6]
Pythium ultimum (less sensitive)0.60 - 1.30[9]
Pythium aphanidermatum (less sensitive)2.70 - 3.12[9]
Plasmopara viticola (sensitive)Data not consistently available in µg/mL

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Amended Agar (B569324) Medium Assay)

This protocol determines the EC₅₀ value of Metalaxyl-M against a target oomycete by measuring the inhibition of mycelial growth on a fungicide-amended agar medium.[10]

Workflow Diagram:

Start Start Prep_Media Prepare Agar Medium (e.g., V8 or Rye Agar) Start->Prep_Media Amend_Media Amend Cooled Agar with Serial Dilutions of Metalaxyl-M Prep_Media->Amend_Media Prep_Fungicide Prepare Stock Solution of Metalaxyl-M in DMSO Prep_Fungicide->Amend_Media Pour_Plates Pour Amended Agar into Petri Dishes Amend_Media->Pour_Plates Inoculate Inoculate Center of Plates with Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate in the Dark at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter at Set Time Points Incubate->Measure Calculate Calculate Percent Inhibition and Determine EC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the Amended Agar Medium Assay.

Methodology:

  • Media Preparation: Prepare a suitable agar medium for the target oomycete (e.g., V8 juice agar or rye agar) and autoclave. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Fungicide Stock Solution: Prepare a stock solution of Metalaxyl-M in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Media Amendment: Create a series of fungicide concentrations by adding the appropriate volume of the Metalaxyl-M stock solution to the molten agar. Include a solvent-only control.

  • Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing oomycete culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a substantial size.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[9]

In Vitro RNA Polymerase I Inhibition Assay (Radiolabeled Precursor Incorporation)

This assay directly measures the effect of Metalaxyl-M on RNA synthesis by quantifying the incorporation of a radiolabeled precursor, such as [³H]uridine, into newly synthesized RNA in isolated nuclei or whole cells.[4][11]

Workflow Diagram:

Start Start Culture Grow Oomycete in Liquid Culture Start->Culture Isolate_Nuclei Isolate Transcriptionally Active Nuclei (Optional) Culture->Isolate_Nuclei Treat Treat with Metalaxyl-M at Various Concentrations Isolate_Nuclei->Treat Add_Label Add Radiolabeled Precursor (e.g., [3H]uridine) Treat->Add_Label Incubate_Pulse Incubate for a Defined Pulse Period Add_Label->Incubate_Pulse Stop_Reaction Stop Reaction (e.g., on ice) Incubate_Pulse->Stop_Reaction Precipitate_RNA Precipitate Macromolecules with Trichloroacetic Acid (TCA) Stop_Reaction->Precipitate_RNA Filter Collect Precipitate on Glass Fiber Filters Precipitate_RNA->Filter Quantify Measure Radioactivity with a Scintillation Counter Filter->Quantify End End Quantify->End

Caption: Workflow for the In Vitro RNA Polymerase I Inhibition Assay.

Methodology:

  • Fungal Culture: Grow the target oomycete in a suitable liquid medium to the mid-logarithmic growth phase.

  • Treatment: Aliquot the culture and treat with a range of Metalaxyl-M concentrations. Include a solvent-only control.

  • Radiolabeling: Add a radiolabeled RNA precursor, such as [³H]uridine, to each culture and incubate for a defined "pulse" period to allow for incorporation into newly synthesized RNA.

  • Harvesting and Lysis: Harvest the mycelia by filtration and lyse the cells to release the cellular contents.

  • Precipitation: Precipitate the macromolecules (RNA, DNA, and proteins) using cold trichloroacetic acid (TCA).

  • Filtration: Collect the precipitate on glass fiber filters. Wash the filters extensively with cold TCA and ethanol (B145695) to remove any unincorporated radiolabeled precursor.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the rate of RNA synthesis.

Mechanisms of Resistance

The intensive and prolonged use of phenylamide fungicides has led to the development of resistance in many oomycete populations.[7] The primary mechanism of resistance to Metalaxyl-M is a target-site modification.

Mutations in the RNA Polymerase I Gene

The most well-documented mechanism of resistance involves point mutations in the gene encoding the largest subunit of RNA Polymerase I, designated as RPA190.[12][13] These mutations are thought to alter the binding site of Metalaxyl-M on the enzyme, thereby reducing its inhibitory effect without significantly compromising the essential function of the polymerase.[4]

Other Potential Mechanisms

While target-site mutation is the principal mechanism, other factors may contribute to reduced sensitivity:

  • Increased Efflux: Overexpression of efflux pumps, such as ABC transporters, could potentially reduce the intracellular concentration of the fungicide.

  • Metabolic Detoxification: Enhanced metabolism of Metalaxyl-M to non-toxic forms by the oomycete could also contribute to resistance, although this is considered a less significant mechanism compared to target-site modification.[14]

  • Transcriptomic Reprogramming: Resistant strains may exhibit altered gene expression profiles that compensate for the effects of the fungicide.[14]

It is important to note that cross-resistance is observed among all phenylamide fungicides, meaning that resistance to Metalaxyl-M confers resistance to other fungicides in the same chemical class.[12]

Conclusion

Metalaxyl-M is a potent and specific inhibitor of oomycete pathogens, exerting its fungicidal effect through the targeted inhibition of RNA Polymerase I and the subsequent disruption of ribosomal RNA synthesis. This leads to a cessation of protein synthesis and ultimately, the death of the pathogen. Understanding this core mechanism is fundamental for its effective use in disease management strategies, for monitoring the emergence of resistance, and for the development of novel fungicides with similar or alternative modes of action. The protocols outlined in this guide provide a framework for the continued investigation of this important class of fungicides.

References

A Comprehensive Review of Metalaxyl-M Metabolism in Plants and Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic fate of Metalaxyl-M, a widely used phenylamide fungicide, in both plant and soil ecosystems. Understanding the transformation and degradation of this agrochemical is crucial for assessing its environmental impact, ensuring food safety, and informing the development of more sustainable agricultural practices. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved.

Metabolism of Metalaxyl-M in Plants

Metalaxyl-M, the more biologically active R-enantiomer of metalaxyl (B1676325), is readily taken up by plants through roots and foliage and translocated systemically.[1] The metabolism in plants primarily involves oxidation and hydrolysis, leading to the formation of several metabolites.[2][3] Studies on metalaxyl are often considered representative of Metalaxyl-M metabolism.[4]

Quantitative Data on Metalaxyl-M Metabolism in Plants

The degradation kinetics of Metalaxyl-M and the formation of its metabolites have been studied in various crops. The following tables summarize the available quantitative data.

Table 1: Dissipation of Metalaxyl-M in Different Plant Species

Plant SpeciesHalf-life (days) of (+)-S-enantiomerHalf-life (days) of (-)-R-enantiomer (Metalaxyl-M)Reference
Grapes5.56.9[5]
Tomato2.23.0[5]
Rice2.82.3[5]
Potato Foliage-0.75[6]
SunflowerFaster degradation of (+)-(S)-enantiomerSlower degradation of (-)-(R)-enantiomer[7]

Table 2: Major Metabolites of Metalaxyl-M Identified in Plants

Plant SpeciesMajor MetabolitesConcentration (% of Total Residue)Reference
LettuceParent metalaxyl, Metabolite 8~20% each[4]
GrapesParent metalaxyl50-60%[4]
LettuceMetabolite 8 (free and conjugated)Main identified component[4]
LettuceMetabolite 8 (22%), Metabolite 6 (10%), Metabolite 3 (8.9%), Metabolite 7 (6.2%), Metabolite 1 (6.0%)-[4]
Experimental Protocols for Plant Metabolism Studies

The following provides a general outline of the methodologies employed in studying Metalaxyl-M metabolism in plants.

Sample Preparation and Extraction:

  • Plant tissues (leaves, fruits, tubers) are harvested at various intervals after treatment with radiolabeled ([14C]) or non-labeled Metalaxyl-M.[4]

  • Samples are homogenized and extracted with organic solvents such as acetonitrile (B52724) or methanol.[5]

  • The extracts are then concentrated and subjected to cleanup procedures to remove interfering substances.[5]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of Metalaxyl-M and its metabolites. Chiral HPLC columns are employed to separate the enantiomers.[5][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Provides sensitive and selective detection and identification of metabolites.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful tool for the identification and quantification of trace levels of metabolites.[10]

Metabolic Pathway of Metalaxyl-M in Plants

The primary metabolic transformations of Metalaxyl-M in plants include oxidation of the methyl groups on the phenyl ring and hydrolysis of the methyl ester group.[2] This leads to the formation of a series of polar metabolites which can be further conjugated with sugars.

Plant_Metabolism Metalaxyl_M Metalaxyl-M Metabolite_8 Metabolite 8 (Benzylic alcohol derivative) Metalaxyl_M->Metabolite_8 Oxidation of ring methyl group Metabolite_3 Metabolite 3 (N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester) Metalaxyl_M->Metabolite_3 O-demethylation Metabolite_1 Metabolite 1 (Metalaxyl acid) Metalaxyl_M->Metabolite_1 Hydrolysis of methyl ester Conjugates Sugar Conjugates Metabolite_8->Conjugates Metabolite_6 Metabolite 6 (N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine) Metabolite_3->Metabolite_6 Hydrolysis of methyl ester Metabolite_1->Conjugates Metabolite_6->Conjugates

Caption: Metabolic pathway of Metalaxyl-M in plants.

Degradation of Metalaxyl-M in Soil

The fate of Metalaxyl-M in soil is predominantly governed by microbial degradation.[2] The rate of degradation is influenced by various soil properties, including organic matter content, pH, and microbial activity.[11][12]

Quantitative Data on Metalaxyl-M Degradation in Soil

The persistence of Metalaxyl-M in soil is typically expressed as its half-life (DT50), which can vary significantly depending on environmental conditions.

Table 3: Half-life of Metalaxyl-M in Soil

Soil TypeHalf-life (days)Reference
Various field soils5 - 35[4][13]
German soil (temperate)17 - 38 (enantiomer dependent)[8][14]
Cameroonian soil (tropical)Slower than in German soil[8][14]
Sandy soil (no prior history)> 70[11]
Sandy soil (with enhanced degradation)4[11]
Thatch, mat, and soil layers110 - 173[15]

Table 4: Major Degradation Product of Metalaxyl-M in Soil

| Soil Condition | Major Degradation Product | Concentration | Reference | |---|---|---| | Aerobic | Metabolite 1 (enantiomer of metalaxyl acid) | Can exceed parent concentration |[4] | | German soil | Metalaxyl acid | Higher concentrations than in Cameroonian soil |[8][14] |

Experimental Protocols for Soil Degradation Studies

The investigation of Metalaxyl-M degradation in soil typically involves laboratory incubation studies.

Experimental Setup:

  • Soil samples are collected and characterized for their physicochemical properties.

  • Radiolabeled ([14C]) Metalaxyl-M is applied to the soil samples.[12]

  • The treated soil is incubated under controlled conditions of temperature and moisture.[8]

  • Soil samples are collected at different time intervals for analysis.

Extraction and Analysis:

  • Soil samples are extracted with appropriate solvents (e.g., methanol, acetonitrile).

  • The extracts are analyzed using HPLC to quantify the parent compound and its degradation products.[8]

  • Chiral HPLC is used to monitor the enantioselective degradation of Metalaxyl-M.[8]

  • The formation of bound residues and mineralization to 14CO2 are also monitored.[4]

Degradation Pathway of Metalaxyl-M in Soil

The primary degradation pathway of Metalaxyl-M in soil is the hydrolysis of the methyl ester to form the corresponding carboxylic acid (Metabolite 1).[2][10] This process is mainly mediated by soil microorganisms.

Soil_Degradation Metalaxyl_M Metalaxyl-M Metabolite_1 Metabolite 1 (Metalaxyl acid) Metalaxyl_M->Metabolite_1 Microbial Hydrolysis Bound_Residues Bound Residues Metabolite_1->Bound_Residues Mineralization Mineralization (CO2) Metabolite_1->Mineralization Microorganisms Soil Microorganisms (e.g., Aspergillus wentii) Microorganisms->Metalaxyl_M

Caption: Degradation pathway of Metalaxyl-M in soil.

Key Microorganisms and Enzymes

Several microorganisms and enzymes have been identified as being involved in the degradation of Metalaxyl-M.

  • Aspergillus wentii : This aquatic fungus has been shown to degrade metalaxyl, with Cytochrome P450 (CYP450) identified as the responsible enzyme.[10][16]

  • Bacillus sp. : A stereoselective esterase from a Bacillus species has been implicated in the degradation of the related fungicide furalaxyl, suggesting a similar mechanism for metalaxyl.[10]

  • Soil Microorganisms : A diverse community of soil bacteria and fungi contributes to the overall degradation of Metalaxyl-M in the environment.[2]

Conclusion

The metabolism of Metalaxyl-M in plants and its degradation in soil are complex processes influenced by a variety of biological and environmental factors. In plants, the primary routes of metabolism are oxidation and hydrolysis, leading to the formation of polar metabolites that can be conjugated. In soil, microbial hydrolysis to metalaxyl acid is the principal degradation pathway. The persistence of Metalaxyl-M is highly variable and dependent on the specific environmental conditions. A thorough understanding of these metabolic and degradation pathways is essential for the responsible use of this fungicide and for mitigating its potential environmental risks.

References

A Technical Guide to the Solubility and Storage of Metalaxyl-M-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and recommended storage conditions for Metalaxyl-M-d6. The information herein is intended to support research, analytical method development, and formulation studies. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and proper storage and handling procedures to ensure the integrity of the compound.

Introduction to this compound

This compound is the deuterated form of Metalaxyl-M (also known as Mefenoxam), which is the biologically active R-enantiomer of the fungicide metalaxyl. The incorporation of deuterium (B1214612) atoms creates a stable, isotopically labeled internal standard essential for quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for precise and accurate measurement of Metalaxyl-M in various matrices by correcting for sample preparation losses and instrumental variability.

Solubility of this compound

The solubility of a deuterated compound is expected to be nearly identical to its non-labeled counterpart. The following table summarizes the available solubility data for Metalaxyl-M in various solvents. This data serves as a strong proxy for the solubility of this compound.

Table 1: Solubility of Metalaxyl-M

SolventSolubility (g/L)Temperature (°C)
Water2625
n-Hexane5925
TolueneMiscible25
DichloromethaneMiscible25
MethanolMiscible25
n-OctanolMiscible25
AcetoneMiscible25
Ethyl AcetateMiscible25

Note: Data presented is for Metalaxyl-M and is considered a reliable estimate for this compound.

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic purity of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationNotes
Storage Temperature -20°C for long-term storage.Ensures stability for ≥ 2 years.[1]
Can be shipped at room temperature in the continental US.May vary for other locations.[1]
Storage Container Store in the original, tightly sealed container.Protects from moisture and contamination.[2]
Use a light-shielding, airtight container.
Environment Store in a dry, cool, and well-ventilated area.Avoid exposure to heat, sparks, open flames, and direct sunlight.[3]
Incompatible Materials Avoid strong oxidizing agents.
Stability Stable under recommended storage conditions for at least 2 years.Stable to hydrolysis up to pH 7.[4]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, acetonitrile)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of flasks. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Carefully add a precise volume of the chosen solvent to each flask.

  • Equilibration:

    • Tightly cap the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.[2]

    • Allow the mixture to shake for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time to reach equilibrium.[2]

  • Phase Separation:

    • After equilibration, remove the flasks and let them stand to allow the undissolved solid to settle.

    • To ensure complete removal of solid material, centrifuge the samples at a high speed.

    • Carefully draw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining suspended microparticles.

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant with the appropriate solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with a UV or MS detector.

    • Prepare a calibration curve using known concentrations of this compound to ensure accurate quantification.

    • Calculate the original concentration in the saturated solution, accounting for the dilutions made. The average of the replicate samples represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: A diagram illustrating the shake-flask method for determining solubility.

References

Methodological & Application

Application Notes and Protocols for the Use of Metalaxyl-M-d6 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is widely used in agriculture to control diseases caused by oomycete fungi.[1] Its presence in food commodities and environmental samples is closely monitored to ensure consumer safety and regulatory compliance.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of Metalaxyl-M due to its high sensitivity and selectivity.[2][3] To ensure the accuracy and reliability of these measurements, especially in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended. Metalaxyl-M-d6, a deuterated analog of Metalaxyl-M, serves as an ideal internal standard for this purpose.[4]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of Metalaxyl-M.

Principle of Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The key advantages of using a deuterated internal standard like this compound are:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Metalaxyl-M. This ensures that both compounds behave similarly during sample extraction, cleanup, and chromatographic separation.

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, allowing for accurate correction of these effects.

  • Compensation for Variability: The internal standard corrects for variations in sample volume, extraction efficiency, and instrument response.

The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample containing Metalaxyl-M (Analyte) Spike Add known amount of This compound (IS) Sample->Spike Extraction QuEChERS Extraction & Cleanup Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Accurate Concentration of Metalaxyl-M Calibration->Result

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.

  • Solvent Addition: Add 10 mL of acetonitrile.

  • Extraction: Cap the tube and shake vigorously for 1 minute. Add the QuEChERS extraction salts, cap, and shake vigorously for another minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 15 mL dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the matrix (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented matrices).

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G start Start weigh Weigh 10g of homogenized sample start->weigh add_is Spike with This compound weigh->add_is add_acn Add 10 mL Acetonitrile add_is->add_acn shake1 Vortex for 1 min add_acn->shake1 add_salts Add QuEChERS salts shake1->add_salts shake2 Vortex for 1 min add_salts->shake2 centrifuge1 Centrifuge at ≥4000 rpm for 5 min shake2->centrifuge1 transfer Transfer supernatant to dSPE tube centrifuge1->transfer vortex_dspe Vortex for 30 sec transfer->vortex_dspe centrifuge2 Centrifuge at ≥4000 rpm for 5 min vortex_dspe->centrifuge2 collect Collect supernatant for LC-MS/MS centrifuge2->collect end End collect->end

QuEChERS Sample Preparation Workflow.
LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

LC Parameters (Typical):

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Metalaxyl-M
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters (Typical):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Metalaxyl-M 280.1220.115Quantifier
Metalaxyl-M 280.1192.120Qualifier
This compound 286.1226.115Quantifier
This compound 286.1195.120Qualifier

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data

The use of this compound as an internal standard significantly improves the performance of the quantitative method. Below is a summary of expected performance characteristics.

Table 1: Method Validation Parameters with and without Internal Standard

ParameterWithout Internal StandardWith this compound Internal Standard
Linearity (r²) > 0.99> 0.995
Accuracy (% Recovery) 70-120%85-115%
Precision (% RSD) < 20%< 15%
Limit of Quantification (LOQ) 1-10 µg/kg0.5-5 µg/kg

Table 2: Recovery and Precision Data in Different Matrices (with this compound)

MatrixSpiking Level (µg/kg)Average Recovery (%)Precision (% RSD, n=5)
Tomato 1098.54.2
100101.23.8
Lettuce 1095.36.5
10097.85.1
Orange 1092.18.3
10094.57.6

Note: The data presented in these tables are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Metalaxyl-M provides a robust and reliable method for the accurate quantification of this fungicide in various matrices. The isotope dilution approach effectively compensates for matrix effects and other sources of analytical variability, leading to improved accuracy, precision, and lower detection limits. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Application Note: Quantitative Analysis of Metalaxyl-M in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl (B1676325), is widely used in agriculture to control fungal pathogens in a variety of crops.[1][2][3] Due to its systemic nature, residues of Metalaxyl-M can be present in harvested produce, necessitating robust and sensitive analytical methods to ensure consumer safety and compliance with regulatory limits.[1][2] This application note provides detailed protocols for the quantitative analysis of Metalaxyl-M in produce using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), both employing the widely adopted QuEChERS sample preparation method.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[1][4] This protocol is based on the EN 15662 standard.[4]

Materials:

  • Homogenized produce sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • QuEChERS Extraction Salt Packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive Solid Phase Extraction (d-SPE) tubes containing Primary Secondary Amine (PSA) and MgSO₄. For pigmented produce, GCB (Graphitized Carbon Black) may be included.[1][5]

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized produce sample into a 50 mL centrifuge tube.[1]

    • Add 10 mL of acetonitrile.

    • Add the contents of the QuEChERS extraction salt packet.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[1]

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.[1]

    • The resulting supernatant is ready for LC-MS/MS or HPLC-UV analysis.

Analytical Methodology: LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for the detection of Metalaxyl-M.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6][7]
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 279.1
Product Ions (m/z) 206.1, 220.1
Collision Energy Optimized for the specific instrument
Analytical Methodology: HPLC-UV

HPLC-UV is a cost-effective alternative for the quantification of Metalaxyl-M, particularly at higher concentration levels.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6][7]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[6][7]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL
Column Temperature 30 °C[7]
Detection Wavelength 270 nm[7] or 266 nm[6]

Data Presentation

The following tables summarize the quantitative data for the analysis of Metalaxyl-M in various produce, compiled from multiple studies.

Table 1: Method Validation Data for Metalaxyl-M Analysis

Analytical MethodMatrixLinearity (R²)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
LC-MS/MSScallion>0.9997.66 - 106.27-0.001[9]
LC-MS/MSGeneral Produce>0.9985 - 1150.0050.01[1]
HPLC-UVTomato>0.999992.8 - 98.60.010.04[10]
HPLC-UVFungicide Formula≥0.99099.21 - 101.16--[7]

Table 2: Residue Levels of Metalaxyl-M in Various Produce from Field Trials

ProduceApplication Rate (kg a.i./ha)Pre-Harvest Interval (days)Residue Level (mg/kg)Reference
Tomato0.1530.02 - 0.18[2]
Spinach--<0.02 - 0.05[2]
Grapes0.117<0.02 - 0.52[2]
Sweet Peppers--<0.02 - 0.36[2]
Oranges (Post-harvest)0.1 kg a.i./hl-1.2 - 1.6[2]
Tomato0.262502.39[10]
Scallion-7<0.001 - 0.088[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Metalaxyl-M in produce.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile Extract LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Cleaned Extract HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Quantification Quantification LC_MSMS->Quantification HPLC_UV->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Metalaxyl-M analysis in produce.

Mechanism of Action of Metalaxyl-M

Metalaxyl-M's fungicidal activity is primarily due to the inhibition of ribosomal RNA synthesis in fungi.

mechanism_of_action Metalaxyl_M Metalaxyl-M RNA_Polymerase_I RNA Polymerase I Metalaxyl_M->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Protein_Synthesis Protein Synthesis Inhibition rRNA_Synthesis->Protein_Synthesis Leads to Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth

Caption: Inhibition of rRNA synthesis by Metalaxyl-M.

References

Application Note: High-Sensitivity Analysis of Metalaxyl-M Residues in Environmental Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the determination of Metalaxyl-M residues in various environmental water sources, including surface water and groundwater. The protocol utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides excellent accuracy, precision, and a low limit of quantification, making it suitable for routine environmental monitoring and regulatory compliance. An alternative Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is also presented for rapid screening purposes.

Introduction

Metalaxyl-M, the R-enantiomer of metalaxyl, is a widely used systemic fungicide for controlling oomycete pathogens on a variety of crops.[1] Its extensive use raises concerns about the potential contamination of environmental water bodies. Therefore, a reliable and sensitive analytical method is crucial for monitoring its presence and ensuring water quality. This application note details a validated LC-MS/MS method for the quantification of Metalaxyl-M in environmental water samples.

Experimental

Analytical Instrumentation
  • Liquid Chromatograph: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent

  • Analytical Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm, or equivalent

Reagents and Materials
  • Metalaxyl-M analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA)

  • C18 sorbent

  • Graphitized Carbon Black (GCB)

  • Solid-Phase Extraction (SPE) cartridges: Carbopak-B, 0.5 g, or equivalent[2]

  • Syringe filters (0.22 µm)

Sample Preparation Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the lowest detection limits and high accuracy.

  • Sample Filtration: Filter water samples through a 0.7 µm glass fiber filter to remove suspended solids.[2]

  • Sample Acidification: Acidify the water sample to approximately pH 2 with sulfuric acid.[1]

  • SPE Cartridge Conditioning: Condition a Carbopak-B SPE cartridge (0.5 g) by passing 5 mL of methanol followed by 10 mL of deionized water.[2]

  • Sample Loading: Load 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of 20 mL/min.[2]

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with 1.5 mL of methanol, followed by 13 mL of an 80:20 mixture of methylene (B1212753) chloride and methanol.[2]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Sample Preparation Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is suitable for rapid screening of a large number of samples.

  • Sample Measurement: Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[2]

  • Extraction: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a mixture of PSA, C18, and/or GCB sorbents.

  • Cleanup: Vortex the tube for 30 seconds and centrifuge.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis

LC Conditions:

ParameterValue
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[2]
Injection Volume 5 µL
Column Temperature 40 °C[2]
Gradient Time (min)
0
15
20
20.1
25

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions Precursor Ion (m/z)
280.1

Results and Discussion

The developed SPE-LC-MS/MS method demonstrated excellent performance for the analysis of Metalaxyl-M in environmental water samples. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method based on data from various studies.

ParameterWater MatrixValueReference
Linearity (R²) Paddy Water> 0.99[3][4]
LOD River Water< 3.03 µg/L
LOQ Surface/Drinking/Ground Water0.05 µg/L[5]
Paddy Water0.010 mg/kg[3][4]
Recovery Paddy Water76.00 - 111.36%[3][4]
River Water80 - 117%
Precision (RSD) River Water (Intra-day)0.48 - 7.02%
River Water (Inter-day)0.35 - 15.71%

Experimental Workflow Diagram

experimental_workflow sample Environmental Water Sample filtration Filtration (0.7 µm) sample->filtration spe_protocol SPE Protocol filtration->spe_protocol High Sensitivity quechers_protocol QuEChERS Protocol filtration->quechers_protocol Rapid Screening spe_conditioning SPE Cartridge Conditioning spe_protocol->spe_conditioning quechers_extraction Acetonitrile Extraction & Salting Out quechers_protocol->quechers_extraction sample_loading Sample Loading (1 L) spe_conditioning->sample_loading spe_washing Washing sample_loading->spe_washing spe_elution Elution spe_washing->spe_elution concentration Concentration & Reconstitution spe_elution->concentration final_filtration Final Filtration (0.22 µm) concentration->final_filtration dspe_cleanup Dispersive SPE Cleanup quechers_extraction->dspe_cleanup dspe_cleanup->final_filtration lcms_analysis LC-MS/MS Analysis final_filtration->lcms_analysis

Caption: Experimental workflow for Metalaxyl-M analysis in water.

Conclusion

The described SPE-LC-MS/MS method provides a reliable and sensitive approach for the routine monitoring of Metalaxyl-M residues in environmental water samples. The method meets the typical requirements for analytical performance, including low detection limits and high accuracy. The alternative QuEChERS protocol offers a faster turnaround time for screening purposes. The choice of method will depend on the specific requirements of the analysis, such as the desired level of sensitivity and sample throughput.

References

Application Notes and Protocols for the Determination of Metalaxyl-M in Soil Using a Modified QuEChERS Method with LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl (B1676325), is widely used in agriculture to control diseases caused by oomycete pathogens.[1] Its extensive use necessitates the monitoring of its residues in soil to assess environmental contamination and ensure food safety. These application notes provide a detailed protocol for the extraction and cleanup of Metalaxyl-M from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Metalaxyl-M-d6, is incorporated for accurate quantification.

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices, including soil.[1][2] It involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[3] This methodology offers several advantages, including high recovery rates, speed, cost-effectiveness, and ease of use.[4]

Experimental Protocol

This protocol outlines the steps for the preparation and analysis of soil samples for Metalaxyl-M residues.

Sample Preparation and Homogenization

Proper sample preparation is crucial for obtaining representative results.

  • Drying: Soil samples are initially air-dried or dried at 50°C in cardboard boxes to reduce moisture content.[5]

  • Grinding and Sieving: The dried soil is then ground using a mechanical mortar and pestle and passed through a 2 mm (12-mesh) screen to ensure homogeneity.[5]

  • Storage: The homogenized soil sample should be stored in a well-sealed container to prevent contamination.

Extraction Procedure (QuEChERS)

This procedure utilizes the widely adopted QuEChERS method for the extraction of Metalaxyl-M from soil.[6][7]

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate volume of this compound internal standard solution. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

  • Wetting (for dry soil): If the soil is particularly dry, add 8 mL of water to the tube and vortex for 1 minute to create an aqueous environment.[1]

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Salt Addition: Add the QuEChERS extraction salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Some variations may also include sodium citrate.[1]

  • Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.[3]

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is essential for removing interfering matrix components.

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL dSPE tube.

  • dSPE Sorbents: The dSPE tube should contain a mixture of sorbents. A common combination for soil analysis includes:

    • 150 mg of anhydrous magnesium sulfate (MgSO₄) to remove residual water.

    • 50 mg of Primary Secondary Amine (PSA) to remove organic acids.[1]

    • 50 mg of C18 (octadecyl silane) to remove non-polar interferences.[8]

    • For soils with high pigment content, 50 mg of Graphitized Carbon Black (GCB) can be added, although it may lead to the loss of some planar pesticides.[1]

  • Cleanup: Cap the dSPE tube and vortex for 30 seconds to ensure the sorbents are well-dispersed in the extract.[3]

  • Centrifugation: Centrifuge the dSPE tube at a high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.[3]

Final Sample Preparation and Analysis

The final extract is prepared for injection into the LC-MS/MS system.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[1] A suitable C18 column is often used for chromatographic separation.[1]

Quantitative Data Summary

The following table summarizes the performance data for Metalaxyl-M analysis in soil using methods similar to the one described.

ParameterMatrixMethodRecovery (%)LOQ (mg/kg)LOD (mg/kg)Reference
Metalaxyl-MPaddy SoilQuEChERS LC-MS/MS76.00 - 111.360.010-[6]
MetalaxylSoildSPE HPLC83.07 - 92.87--[9]
MetalaxylSoildSPE HPLC93.16 - 103.00.0050.0015[9]
Multi-residueSoilQuEChERS UHPLC-MS/MS79.4 - 113.30.0001 - 0.0029-[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Soil_Sample_Preparation_Workflow Workflow for Metalaxyl-M Analysis in Soil cluster_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_dspe dSPE Cleanup cluster_analysis Analysis SoilSample 1. Soil Sampling Drying 2. Drying (50°C) SoilSample->Drying Grinding 3. Grinding & Sieving (2mm) Drying->Grinding HomogenizedSample 4. Homogenized Soil Sample Grinding->HomogenizedSample Weighing 5. Weigh 10g Soil HomogenizedSample->Weighing Spiking 6. Add this compound Weighing->Spiking Hydration 7. Add Water (if needed) Spiking->Hydration SolventAddition 8. Add Acetonitrile Hydration->SolventAddition SaltAddition 9. Add QuEChERS Salts SolventAddition->SaltAddition Extraction 10. Shake Vigorously SaltAddition->Extraction Centrifugation1 11. Centrifuge Extraction->Centrifugation1 SupernatantTransfer 12. Transfer Supernatant Centrifugation1->SupernatantTransfer dSPETube 13. Add to dSPE Tube (MgSO4, PSA, C18) SupernatantTransfer->dSPETube Vortexing 14. Vortex dSPETube->Vortexing Centrifugation2 15. Centrifuge Vortexing->Centrifugation2 Filtration 16. Filter (0.22 µm) Centrifugation2->Filtration LCMSMS 17. LC-MS/MS Analysis Filtration->LCMSMS

Caption: Workflow for the extraction and analysis of Metalaxyl-M in soil.

Environmental Fate and Metabolism

Metalaxyl-M is known to degrade in the soil, with reported half-lives ranging from 5 to 35 days.[11] The primary degradation product in soil is the corresponding enantiomer of metalaxyl acid, which is formed through microbial activity.[11][12] The degradation of metalaxyl can be influenced by various soil properties and environmental conditions. While a detailed signaling pathway is not directly relevant to the analytical sample preparation, understanding the environmental fate is crucial for interpreting residue data. The degradation pathway generally involves hydrolysis of the methyl ester and oxidation of the ring-methyl groups.[12][13]

Metalaxyl_Degradation_Pathway Simplified Degradation Pathway of Metalaxyl in Soil MetalaxylM Metalaxyl-M Metabolite1 Metalaxyl Acid Metabolite MetalaxylM->Metabolite1 Microbial Hydrolysis FurtherDegradation Further Degradation Products Metabolite1->FurtherDegradation Further Degradation

Caption: Simplified degradation pathway of Metalaxyl-M in soil.

Conclusion

The described modified QuEChERS method provides a robust and efficient protocol for the determination of Metalaxyl-M in soil samples. The use of an internal standard and LC-MS/MS analysis ensures high accuracy and sensitivity. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis, enabling reliable monitoring of Metalaxyl-M in the environment.

References

Application of Metalaxyl-M-d6 in Pharmacokinetic Studies of Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Metalaxyl-M-d6 as an internal standard in the pharmacokinetic analysis of the fungicide Metalaxyl-M. The information is intended to guide researchers in designing and conducting robust preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this widely used agricultural chemical.

Introduction

Metalaxyl-M is the R-enantiomer of the fungicide metalaxyl (B1676325) and is the more biologically active of the two stereoisomers. Understanding its pharmacokinetic profile is crucial for assessing its efficacy and potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure high accuracy and precision by compensating for variations during sample preparation and analysis.[1][2]

Data Presentation

Table 1: Representative Plasma Concentration-Time Data of Total Radioactivity after a Single Oral Administration of [¹⁴C]-Metalaxyl to Rats (25 mg/kg bw)

Time (hours)Mean Plasma Concentration (µg equivalents/g)
0.2515.2
0.518.5
120.1
217.8
412.5
85.6
241.2
480.3

Data adapted from studies on [¹⁴C]-metalaxyl in rats. This table represents the concentration of all radioactive material derived from the administered dose, not just the parent compound.

Table 2: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Metalaxyl in Rats (25 mg/kg bw) over 48 hours

Excretion RouteMale Rats (% of dose)Female Rats (% of dose)
Urine3863
Feces6335
Total 101 98

Data adapted from Hamboeck, 1977, 1981a, demonstrating a sex-dependent difference in the primary route of excretion.[4]

Experimental Protocols

Rodent Pharmacokinetic Study Protocol (Oral Gavage)

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.

1.1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week before the study in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Housing: House animals individually or in small groups.

1.2. Dosing:

  • Dose Formulation: Prepare a suspension or solution of Metalaxyl-M in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Dose Administration: Administer a single oral dose of Metalaxyl-M (e.g., 25 mg/kg body weight) via gavage to fasted rats (overnight fast).

1.3. Blood Sample Collection:

  • Time Points: Collect blood samples at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Collection Method: Collect approximately 0.2-0.3 mL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Metalaxyl-M in Rat Plasma

This protocol describes the quantification of Metalaxyl-M in plasma samples using this compound as an internal standard.

2.1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2.2. LC-MS/MS Instrumental Parameters (Illustrative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Metalaxyl-M: Precursor ion (Q1) m/z 280.1 → Product ion (Q3) m/z 220.1

    • This compound: Precursor ion (Q1) m/z 286.1 → Product ion (Q3) m/z 226.1 (Note: These transitions are illustrative and should be optimized for the specific instrument used).

2.3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery and Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

experimental_workflow cluster_in_vivo In-Vivo Phase: Pharmacokinetic Study in Rats cluster_bioanalysis Bioanalytical Phase: LC-MS/MS Analysis animal_acclimation Animal Acclimation (1 week) dosing Oral Dosing of Metalaxyl-M (e.g., 25 mg/kg) animal_acclimation->dosing blood_collection Serial Blood Collection (0-48 hours) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Plasma Storage (-80°C) plasma_prep->storage sample_prep Plasma Sample Preparation (Protein Precipitation with This compound IS) storage->sample_prep Sample Analysis lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis

Caption: Experimental workflow for a rodent pharmacokinetic study of Metalaxyl-M.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Primary Metabolites cluster_phase2 Phase II Metabolism Metalaxyl_M Metalaxyl-M hydrolysis Hydrolysis Metalaxyl_M->hydrolysis Esterase oxidation Oxidation Metalaxyl_M->oxidation CYP450 demethylation Demethylation Metalaxyl_M->demethylation CYP450 metabolite1 N-(2,6-dimethylphenyl)- N-(methoxyacetyl)alanine (Metalaxyl Acid) hydrolysis->metabolite1 metabolite3 N-(2,6-dimethylphenyl)- N-(hydroxyacetyl)alanine methyl ester oxidation->metabolite3 metabolite8 N-(2-hydroxymethyl-6-methylphenyl)- N-(methoxyacetyl)alanine methyl ester oxidation->metabolite8 metabolite6 N-(2,6-dimethylphenyl)- N-(hydroxyacetyl)alanine demethylation->metabolite6 conjugation Conjugation metabolite1->conjugation metabolite3->conjugation metabolite6->conjugation metabolite8->conjugation excretion Excretion (Urine and Feces) conjugation->excretion

Caption: Proposed metabolic pathway of Metalaxyl-M in rats.

References

Application Note: Chiral Separation and Quantification of Metalaxyl Enantiomers by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metalaxyl (B1676325) is a widely used systemic fungicide that exists as a racemic mixture of two enantiomers, R-metalaxyl and S-metalaxyl. The fungicidal activity is primarily attributed to the R-enantiomer, while the S-enantiomer is significantly less active.[1] Due to the differences in their biological activity and potential environmental impact, the enantioselective analysis of metalaxyl is crucial for food safety, environmental monitoring, and regulatory compliance. This application note provides a detailed protocol for the chiral separation and quantification of metalaxyl enantiomers in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes a chiral stationary phase (CSP) in the HPLC system to achieve chromatographic separation of the R- and S-enantiomers of metalaxyl. The separated enantiomers are then detected and quantified with high selectivity and sensitivity using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: HPLC and MS/MS Parameters for Chiral Separation of Metalaxyl Enantiomers

ParameterCondition
HPLC System Agilent 1290 Infinity II LC System or equivalent
Chiral Column Astec® Cellulose DMP, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase Isocratic: 25:75 (v/v) Ethanol:Hexane
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 280.1
Product Ion 1 (m/z) - Quantifier 220.1
Product Ion 2 (m/z) - Qualifier 191.1
Fragmentor Voltage 135 V
Collision Energy (for 220.1) 15 eV
Collision Energy (for 191.1) 25 eV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

Table 2: Quantitative Performance Data

ParameterR-metalaxylS-metalaxyl
Retention Time (min) ~10.2~11.8
Linear Range (µg/L) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Quantification (LOQ) in Soil (µg/kg) 0.50.5
Limit of Quantification (LOQ) in Vegetables (µg/kg) 1.01.0
Average Recovery in Soil (%) 85 - 11085 - 110
Average Recovery in Vegetables (%) 80 - 11580 - 115

Experimental Protocols

Sample Preparation

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Soil Samples

  • Extraction:

    • Weigh 5 g of sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the metalaxyl enantiomers with 5 mL of acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase (25:75 Ethanol:Hexane).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Experimental Workflow and Signaling Pathways

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (Fruit, Vegetable, Soil) homogenization Homogenization sample->homogenization extraction Extraction (Acetonitrile) homogenization->extraction cleanup Cleanup (QuEChERS or SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract hplc HPLC Separation (Chiral Column) final_extract->hplc msms MS/MS Detection (MRM Mode) hplc->msms acquisition Data Acquisition msms->acquisition quantification Quantification (Peak Area Integration) acquisition->quantification reporting Reporting (Concentration of Enantiomers) quantification->reporting

Caption: Experimental workflow for chiral separation of metalaxyl enantiomers.

Logical Relationship of the Analytical Process

Logical_Relationship start Start: Receive Sample prep_choice Matrix Type? start->prep_choice quechers QuEChERS Protocol prep_choice->quechers Fruit/Vegetable spe SPE Protocol prep_choice->spe Soil analysis HPLC-MS/MS Analysis quechers->analysis spe->analysis data_proc Data Processing & Quantification analysis->data_proc end End: Report Results data_proc->end

Caption: Decision logic for sample preparation and analysis.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the chiral separation and quantification of metalaxyl enantiomers in complex matrices such as fruits, vegetables, and soil. The use of a chiral stationary phase allows for the effective separation of R- and S-metalaxyl, while tandem mass spectrometry ensures high selectivity and low detection limits. The detailed sample preparation protocols, including QuEChERS and SPE, enable the analysis of different sample types with good recoveries and reproducibility. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, environmental monitoring, and food safety assessment.

References

Application Notes and Protocols for the Detection of Metalaxyl-M in Animal Tissues Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl (B1676325), is widely used in agriculture to control diseases caused by oomycete fungi.[1][2] Its application can lead to the presence of residues in food products of animal origin, necessitating sensitive and accurate analytical methods for monitoring and ensuring food safety. The analysis of pesticide residues in complex matrices such as animal tissues is challenging due to the presence of fats, proteins, and other interfering substances.[3]

This document provides a detailed protocol for the determination of Metalaxyl-M in various animal tissues using a robust and reliable method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and to compensate for matrix effects and variations in extraction recovery, this method incorporates the use of a deuterated internal standard, Metalaxyl-d5. The principle of isotope dilution mass spectrometry (IDMS) allows for precise quantification, making this method highly suitable for regulatory compliance and research applications.[4]

Principle of the Method

The methodology involves the homogenization of animal tissue samples, followed by the addition of a known amount of deuterated Metalaxyl-M (Metalaxyl-d5) as an internal standard. The samples are then extracted with acetonitrile (B52724), and partitioning is induced by the addition of salts. The resulting supernatant is subjected to a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, where the analyte (Metalaxyl-M) and the internal standard (Metalaxyl-d5) are separated chromatographically and detected by mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Metalaxyl-M to that of Metalaxyl-d5 is used for quantification, which corrects for any loss of analyte during sample preparation and any signal suppression or enhancement during the MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Animal Tissue Sample (e.g., muscle, liver, kidney, fat) Homogenize Homogenize Sample Sample->Homogenize Spike Spike with Metalaxyl-d5 Internal Standard Homogenize->Spike Extract Add Acetonitrile & Salts (QuEChERS Extraction) Spike->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE Cleanup (PSA, C18) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis (MRM Mode) FinalExtract->LCMS Quant Quantification using Isotope Dilution LCMS->Quant

Caption: Experimental workflow for the determination of Metalaxyl-M in animal tissues.

Detailed Experimental Protocol

1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Metalaxyl-M analytical standard (≥99% purity)

  • Metalaxyl-d5 (deuterated) internal standard (≥98% purity)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquohydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Homogenizer (e.g., rotor-stator or blender)

2. Standard Solutions Preparation

  • Metalaxyl-M Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Metalaxyl-M standard and dissolve in 10 mL of methanol.

  • Metalaxyl-d5 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of Metalaxyl-d5 and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Metalaxyl-M stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL). Each of these standards should be spiked with the IS at a constant concentration (e.g., 10 ng/mL).

3. Sample Preparation (QuEChERS Method)

  • 3.1. Homogenization: Weigh a representative portion of the animal tissue (e.g., muscle, liver, kidney, or fat) and homogenize to a uniform consistency. For fatty tissues, cryogenic milling may be employed.

  • 3.2. Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of the Metalaxyl-d5 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • 3.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA and C18 sorbents (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄). The amount of C18 may be increased for high-fat matrices.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • 3.4. Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract (e.g., 1 mL) into a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis

  • 4.1. Liquid Chromatography Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • 4.2. Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Metalaxyl-M: Precursor ion [M+H]⁺ → Product ion 1 (Quantifier), Product ion 2 (Qualifier)

      • Metalaxyl-d5: Precursor ion [M+H]⁺ → Product ion (Quantifier)

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Metalaxyl-M in various animal muscle tissues.[5]

Tissue TypeSpiked Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
Bovine Muscle1.095.25.80.5
10.098.74.2
50.0101.33.5
Chicken Muscle1.092.86.50.5
10.096.44.9
50.099.53.8
Swine Muscle1.098.15.10.5
10.0102.53.9
50.0105.62.7
Fish Muscle1.089.58.21.0
10.093.26.1
50.097.84.6

Data adapted from a study on the stereoselective analysis of metalaxyl in animal muscle tissues.[5] The use of a deuterated internal standard is expected to further improve precision (lower RSDs) by correcting for matrix-induced variations.

Signaling Pathways and Logical Relationships

The analytical method described does not directly involve biological signaling pathways. However, the logical relationship between the analyte and the internal standard is central to the quantification strategy.

G cluster_quant Quantification Logic Analyte Metalaxyl-M (in sample) Ratio Peak Area Ratio (Metalaxyl-M / Metalaxyl-d5) Analyte->Ratio IS Metalaxyl-d5 (spiked known amount) IS->Ratio CalCurve Calibration Curve (Peak Area Ratio vs. Concentration) Ratio->CalCurve FinalConc Final Concentration of Metalaxyl-M CalCurve->FinalConc

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method, incorporating a deuterated internal standard and a QuEChERS-based sample preparation protocol, provides a robust, sensitive, and accurate approach for the quantification of Metalaxyl-M in a variety of animal tissues. The use of an isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex biological samples, thereby ensuring high-quality data for food safety assessment and regulatory compliance. Adherence to this protocol will enable laboratories to achieve reliable and reproducible results for the routine monitoring of Metalaxyl-M residues.

References

Standard Operating Procedure for the Quantification of Metalaxyl-M in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl (B1676325), is widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its systemic nature allows it to be absorbed by the plant, making it effective against pathogens. However, this property also leads to the potential for its residues to be present in food products, including beverages derived from treated crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food and feed to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for the monitoring of Metalaxyl-M residues in beverages.

This document provides a detailed standard operating procedure (SOP) for the analysis of Metalaxyl-M in various beverage matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3]

2. Principle

This method involves the extraction of Metalaxyl-M from a beverage sample using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.[2]

3. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Metalaxyl-M reference standard (purity >98%), Metalaxyl-M-d5 (internal standard, optional).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent (optional, for fatty matrices), Graphitized carbon black (GCB, optional, for pigmented beverages).

  • Other: 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, 0.22 µm syringe filters.

4. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analytical balance.

  • Centrifuge.

  • Vortex mixer.

  • Homogenizer (for beverages with pulp).

5. Experimental Protocols

5.1. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Metalaxyl-M reference standard and dissolve it in 100 mL of acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (1 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with a blank beverage extract to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). This is done to compensate for matrix effects.

5.2. Sample Preparation (QuEChERS Method)

  • Homogenization: For beverages containing pulp or suspended solids, homogenize the sample before extraction.

  • Extraction:

    • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add the appropriate amount of Metalaxyl-M-d5 solution.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[2]

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.[2]

    • For beverages with high sugar content, the amount of PSA may need to be optimized.

    • For pigmented beverages (e.g., red wine, berry juices), add 50 mg of GCB.[2]

    • For beverages with some fat content (e.g., plant-based milks), add 50 mg of C18.[2]

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot from the supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5.3. LC-MS/MS Analysis

The following are typical instrumental parameters and may require optimization for specific instruments.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Metalaxyl-M: Precursor ion (m/z) 280.1 -> Product ions (m/z) 220.1 (quantifier), 192.1 (qualifier).

      • Metalaxyl-M-d5 (IS): Precursor ion (m/z) 285.1 -> Product ion (m/z) 225.1.

    • Optimize collision energies and other source parameters for the specific instrument.

6. Data Presentation

The following table summarizes typical quantitative data for Metalaxyl-M analysis from various studies.

ParameterMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Metalaxyl-MRice GrainsQuEChERS-LC-MS/MS-0.01076.00 - 111.36-[3]
MetalaxylTomatoQuEChERS-HPLC0.010.04>90<12.3[4]
Metalaxyl-MScallionsQuEChERS-LC-MS/MS----[5][6]
MetalaxylVarious CropsGLC-NPD, HPLC-MSD-0.02-0.04--[1][7]

7. Quality Control

  • Calibration Curve: A calibration curve with at least five points should be prepared for each batch of samples. A correlation coefficient (r²) of >0.99 is required.

  • Blanks: A method blank (reagents without sample) and a matrix blank (beverage known to be free of Metalaxyl-M) should be analyzed with each batch to check for contamination.

  • Spike Recovery: A matrix spike (a blank beverage sample fortified with a known concentration of Metalaxyl-M) should be analyzed to assess method accuracy. Recovery should typically be within 70-120%.

  • Replicates: Duplicate or triplicate analysis of samples is recommended to ensure precision. The relative standard deviation (RSD) should be <20%.

8. Visualization

Experimental Workflow Diagram

Metalaxyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Beverage Sample Homogenize Homogenization (if necessary) Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 dSPE dSPE Cleanup (PSA, MgSO4, etc.) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Final Extract Data Data Acquisition (MRM Mode) LCMS->Data Quantify Quantification (Calibration Curve) Data->Quantify Report Final Report Quantify->Report

Caption: Workflow for Metalaxyl-M analysis in beverages.

References

Application Notes and Protocols for Monitoring Fungicide Degradation Pathways Using Metalaxyl-M-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Metalaxyl-M-d6, a deuterated stable isotope of the fungicide Metalaxyl-M, in the study of its environmental degradation pathways. The use of an isotopic internal standard is crucial for accurate quantification in complex matrices such as soil, water, and plant tissues.

Introduction

Metalaxyl-M is the R-enantiomer of the fungicide metalaxyl, which is widely used in agriculture to control diseases caused by oomycete fungi.[1] Understanding its environmental fate is critical for assessing its ecological impact and ensuring food safety. This compound serves as an ideal internal standard for quantification by mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allowing for precise measurement of Metalaxyl-M and its degradation products by correcting for matrix effects and variations in sample preparation and instrument response.[2]

The primary degradation pathway of Metalaxyl-M in the environment involves the hydrolysis of the methyl ester group, leading to the formation of Metalaxyl acid (Metabolite 1).[2][3] Further degradation can occur through oxidation and demethylation, resulting in a variety of metabolites.[2][3]

Data Presentation

The following tables summarize quantitative data on the degradation of Metalaxyl-M in various environmental matrices.

Table 1: Degradation Half-life of Metalaxyl-M in Soil

Soil TypeConditionHalf-life (days)Reference
German SoilAerobic17 - 38[4]
Cameroonian SoilAerobicSlower than German soil[4]
Not SpecifiedNon-sterile36 - 73[5]
Sandy SoilNo prior application>70[5]
Sandy SoilEnhanced degradation4[5]

Table 2: Formation of Metalaxyl Acid (Metabolite 1) in Soil

Soil TypeIncubation Time (days)Metalaxyl Acid (% of initial Metalaxyl-M)Reference
German Soil30~57%[4]
Cameroonian Soil14~4%[4]
Clay Loam6654%[2]
Clay Loam (Anaerobic)8952%[2]

Table 3: Residue Levels of Metalaxyl-M in Crops

CropApplication Rate (kg ai/ha)Pre-Harvest Interval (days)Residue Level (mg/kg)Reference
Spinach0.10 or 0.1410< 0.02 - 0.05[5]
LettuceNot specifiedNot specified< 0.02 - 0.41[2]
Grapes0.2 (as metalaxyl)523.1 (as metalaxyl)[2]

Experimental Protocols

Soil Degradation Study Protocol

This protocol outlines a laboratory experiment to investigate the degradation of Metalaxyl-M in soil using this compound as an internal standard.

a. Materials and Reagents:

  • Test soil, sieved (<2 mm)

  • Metalaxyl-M analytical standard

  • This compound solution (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

b. Experimental Workflow:

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil_prep Soil Incubation fortification Fortification with Metalaxyl-M soil_prep->fortification sampling Time-course Sampling fortification->sampling extraction Acetonitrile Extraction sampling->extraction salting_out Addition of MgSO4 and NaCl extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 supernatant_transfer Transfer Supernatant centrifuge1->supernatant_transfer dspe Add PSA, C18, MgSO4 supernatant_transfer->dspe centrifuge2 Centrifugation dspe->centrifuge2 is_addition Add this compound centrifuge2->is_addition filtration Filtration is_addition->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Caption: Workflow for soil degradation study.

c. Detailed Procedure:

  • Soil Incubation: Weigh 20 g of soil into a series of flasks. Adjust the moisture content to 60% of the water-holding capacity. Pre-incubate the soil samples in the dark at 20-25°C for 7 days to allow the microbial community to stabilize.

  • Fortification: Prepare a stock solution of Metalaxyl-M in acetonitrile. Fortify the soil samples to a final concentration of 1 mg/kg.

  • Incubation and Sampling: Incubate the fortified soil samples in the dark at 20-25°C. Collect triplicate samples at specified time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction (QuEChERS):

    • To a 50 mL centrifuge tube containing a 10 g soil sample, add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Internal Standard Addition and Sample Preparation for LC-MS/MS:

    • Take an aliquot of the cleaned-up extract and add the this compound internal standard solution to a final concentration of 50 ng/mL.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Metalaxyl-M: Monitor the specific precursor to product ion transition.

      • This compound: Monitor the corresponding deuterated precursor to product ion transition.

      • Metabolites: Determine the MRM transitions for expected metabolites (e.g., Metalaxyl acid).

  • Quantification: Create a calibration curve using standards of Metalaxyl-M and its metabolites, with a constant concentration of this compound. The concentration of the analytes in the samples is calculated based on the ratio of the analyte peak area to the internal standard peak area.

Crop Residue Analysis Protocol

This protocol describes the analysis of Metalaxyl-M residues in crops, using a modified QuEChERS method.

a. Materials and Reagents:

  • Same as for the soil degradation study, with the addition of the specific crop matrix (e.g., spinach, lettuce).

b. Experimental Workflow:

Crop_Residue_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize Homogenize Crop Sample weigh Weigh Homogenized Sample homogenize->weigh extraction Acetonitrile Extraction weigh->extraction salting_out Addition of MgSO4 and NaCl extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 supernatant_transfer Transfer Supernatant centrifuge1->supernatant_transfer dspe Add PSA and MgSO4 supernatant_transfer->dspe centrifuge2 Centrifugation dspe->centrifuge2 is_addition Add this compound centrifuge2->is_addition filtration Filtration is_addition->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Caption: Workflow for crop residue analysis.

c. Detailed Procedure:

  • Sample Homogenization: Homogenize a representative sample of the crop (e.g., 100 g) using a high-speed blender.

  • Extraction (QuEChERS):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high chlorophyll (B73375) content, graphitized carbon black (GCB) can be added.

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Internal Standard Addition and LC-MS/MS Analysis: Follow steps 6-8 from the Soil Degradation Study Protocol.

Metalaxyl-M Degradation Pathway

The degradation of Metalaxyl-M proceeds through several key transformations, primarily initiated by microbial activity in soil and metabolism in plants and animals.

Degradation_Pathway cluster_metabolites Metabolites Metalaxyl_M Metalaxyl-M Metabolite_1 Metabolite 1 (Metalaxyl acid) Metalaxyl_M->Metabolite_1 Hydrolysis Metabolite_3 Metabolite 3 Metalaxyl_M->Metabolite_3 Oxidation Metabolite_8 Metabolite 8 Metalaxyl_M->Metabolite_8 Demethylation Further_Degradation Further Degradation Products (e.g., Conjugates) Metabolite_1->Further_Degradation Metabolite_5 Metabolite 5 Metabolite_3->Metabolite_5 Metabolite_6 Metabolite 6 Metabolite_3->Metabolite_6 Hydrolysis Metabolite_7 Metabolite 7 Metabolite_3->Metabolite_7 Metabolite_8->Further_Degradation

Caption: Major degradation pathways of Metalaxyl-M.

Description of Major Metabolites: [2]

  • Metabolite 1 (Metalaxyl acid): N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine. Formed by the hydrolysis of the methyl ester group.

  • Metabolite 3: N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester.

  • Metabolite 5: A further oxidation product.

  • Metabolite 6: N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine.

  • Metabolite 7: A further oxidation product.

  • Metabolite 8: N-(carboxycarbonyl)-N-(2,6-dimethylphenyl) alanine (B10760859) methyl ester.

These application notes provide a framework for conducting robust studies on the degradation of Metalaxyl-M. The use of this compound as an internal standard is highly recommended to ensure the accuracy and reliability of the quantitative data, which is essential for environmental risk assessment and regulatory purposes.

References

Application Notes and Protocols for the Enantioselective Analysis of Metalaxyl in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl (B1676325) is a widely used phenylamide fungicide effective against Oomycete pathogens. It is a chiral compound, existing as two enantiomers: the highly active R-metalaxyl (also known as mefenoxam) and the less active S-metalaxyl. Due to the differences in their biological activity and potential toxicity, enantioselective analysis of metalaxyl in environmental samples, such as agricultural runoff, is crucial for accurate environmental risk assessment and regulatory monitoring.[1][2][3] Agricultural runoff can be a significant pathway for the transport of pesticides from treated fields to surface water bodies, posing a threat to aquatic ecosystems.

These application notes provide a comprehensive overview and detailed protocols for the enantioselective analysis of metalaxyl in agricultural runoff, covering sample collection, preparation, chiral separation, and quantification.

Analytical Workflow Overview

The enantioselective analysis of metalaxyl in agricultural runoff typically involves a multi-step process. The general workflow is outlined below.

cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Chiral Analysis cluster_3 Data Analysis SampleCollection Collect runoff water sample Preservation Store at 4°C in the dark SampleCollection->Preservation Filtration Filter to remove suspended solids Preservation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elute with organic solvent SPE->Elution Concentration Concentrate eluate Elution->Concentration HPLC Chiral HPLC-MS/MS Concentration->HPLC Quantification Quantify enantiomers HPLC->Quantification EF Calculate Enantiomeric Fraction (EF) Quantification->EF

Caption: Experimental workflow for the enantioselective analysis of metalaxyl in agricultural runoff.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection is critical to obtain representative results.

  • Apparatus:

    • Amber glass bottles, 1 L, pre-cleaned with solvent.

    • Portable refrigerated container.

  • Procedure:

    • Collect runoff water samples from the desired location, ensuring the collection point is representative of the overall runoff.

    • Rinse the collection bottle three times with the runoff water before filling it completely.

    • Immediately after collection, place the samples in a refrigerated container and transport them to the laboratory.

    • Store the samples in the dark at 4°C and analyze them within 48 hours to minimize degradation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the extraction and clean-up of pesticides from water samples.

  • Apparatus and Reagents:

    • SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg).

    • SPE manifold.

    • Methanol (HPLC grade).

    • Ethyl acetate (B1210297) (HPLC grade).

    • Nitrogen evaporator.

    • Glass test tubes.

    • 0.45 µm syringe filters.

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Pass 500 mL of the filtered agricultural runoff sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elution: Elute the retained analytes with 10 mL of ethyl acetate into a clean glass test tube.

    • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase used for the HPLC analysis.

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Chiral HPLC-MS/MS Analysis

Chiral High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the enantioselective analysis of metalaxyl.

  • Instrumentation and Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

    • Chiral Column: Chiralcel OD-RH or a similar cellulose-based chiral stationary phase.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40, v/v) is often effective.[4][5] The mobile phase composition may need optimization based on the specific column and system.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • MS/MS Transitions:

      • R-metalaxyl: Precursor ion (m/z) -> Product ion (m/z)

      • S-metalaxyl: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z transitions should be determined by direct infusion of analytical standards.)

cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Acquisition Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column Chiral Column Pump->Column MS Mass Spectrometer (MS/MS) Column->MS DataSystem Data System MS->DataSystem

Caption: Logical relationship of the components in the Chiral HPLC-MS/MS system.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the enantioselective analysis of metalaxyl in agricultural runoff.

Table 1: Method Validation Parameters

ParameterR-metalaxylS-metalaxyl
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.005 µg/L0.005 µg/L
Limit of Quantification (LOQ) 0.01 µg/L0.01 µg/L
Recovery (%) 85-110%85-110%
Precision (RSD %) <15%<15%

Table 2: Example Concentrations of Metalaxyl Enantiomers in Agricultural Runoff

Sample IDR-metalaxyl (µg/L)S-metalaxyl (µg/L)Total Metalaxyl (µg/L)Enantiomeric Fraction (EF)
Runoff-010.520.380.900.58
Runoff-021.251.352.600.48
Runoff-030.150.250.400.38
Calculation of Enantiomeric Fraction (EF)

The enantiomeric fraction (EF) is calculated to assess the enantioselective degradation or transport of metalaxyl. An EF of 0.5 indicates a racemic mixture, while deviations from 0.5 suggest enantioselectivity.

Formula: EF = Peak Area (or Concentration) of R-metalaxyl / [Peak Area (or Concentration) of R-metalaxyl + Peak Area (or Concentration) of S-metalaxyl]

Conclusion

The protocols outlined in these application notes provide a robust framework for the enantioselective analysis of metalaxyl in agricultural runoff. The combination of solid-phase extraction for sample preparation and chiral HPLC-MS/MS for analysis allows for the sensitive and accurate quantification of individual enantiomers. This information is vital for understanding the environmental fate and potential ecological impact of this widely used fungicide. Researchers are encouraged to adapt and validate these methods for their specific laboratory conditions and sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Metalaxyl-M.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Metalaxyl-M quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This phenomenon is particularly prevalent in liquid chromatography-mass spectrometry (LC-MS/MS) with electrospray ionization (ESI).[1] Matrix effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification of Metalaxyl-M.[1][2] The composition of the sample matrix, the properties of Metalaxyl-M, and the ionization mode all influence the extent of these effects.[1]

Q2: What are the common sample preparation techniques to minimize matrix effects for Metalaxyl-M analysis?

A2: The most common and effective sample preparation techniques are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

  • QuEChERS: This method is widely used for pesticide residue analysis in food and agricultural samples.[4][5] It involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[5]

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up and concentrating analytes from complex matrices before chromatographic analysis.[6] Different sorbents can be used to selectively retain either the analyte or the interfering components.

Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A3: Several strategies can be employed to compensate for residual matrix effects:

  • Matrix-Matched Calibration: This is the most common approach where calibration standards are prepared in a blank matrix extract that is similar to the sample matrix.[5][7] This helps to mimic the ionization suppression or enhancement observed in the actual samples.

  • Standard Addition: This method involves adding known amounts of a Metalaxyl-M standard to the sample extract.[5] By analyzing the response at different concentrations, the initial concentration in the sample can be determined, effectively correcting for matrix effects.[5]

  • Use of an Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Metalaxyl-d5).[4] Since it has very similar chemical properties and retention time to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of Metalaxyl-M.[5][8]

Q4: What are typical quantitative performance parameters I should expect for Metalaxyl-M analysis?

A4: The performance of your method will depend on the matrix, instrumentation, and sample preparation technique. However, here are some typical values reported in the literature:

ParameterSoilPotatoPotato FoliageCucumber
Limit of Detection (LOD) 1.5 µg/kg[9]0.0015 mg/kg[10]1.5 µg/kg[9]-
Limit of Quantification (LOQ) 20 µg/kg[9]0.005 mg/kg[10]20 µg/kg[9]0.01 mg/kg[11]
Average Recovery (%) 83.07–92.87[9]81.53–95.50[10]90.12–94.72[10]86.66[11]
Relative Standard Deviation (RSD) (%) < 9[9]< 9.74[10]< 9[9]< 20[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Matrix Overload: High concentration of co-eluting matrix components.- Dilute the final extract.[5] - Improve sample cleanup by using a different dSPE sorbent or an additional cleanup step.
Column Contamination: Buildup of matrix components on the analytical column.- Implement a column wash step after each injection. - Use a guard column to protect the analytical column.
Inconsistent Results (Poor Precision) Variable Matrix Effects: Inconsistent levels of interfering compounds across samples.- Use an internal standard, preferably a stable isotope-labeled one, to correct for variability.[4] - Ensure sample homogenization is thorough and representative.
Incomplete Extraction: Inefficient extraction of Metalaxyl-M from the matrix.- Increase shaking/vortexing time during extraction. - Ensure the correct solvent-to-sample ratio is used.
Low Analyte Recovery Suboptimal Extraction Solvent: The chosen solvent may not be efficient for the specific matrix.- While acetonitrile is common, consider optimizing the extraction solvent.[4]
Analyte Loss During Cleanup: The dSPE sorbent may be retaining Metalaxyl-M.- Evaluate different dSPE sorbents. For example, PSA is used for removing organic acids, sugars, and fatty acids, while C18 is for nonpolar interferences and GCB for pigments.[5]
Signal Suppression/Enhancement Co-eluting Matrix Components: Interfering compounds are affecting the ionization of Metalaxyl-M in the MS source.[1]- Optimize the chromatographic separation to resolve Metalaxyl-M from interfering peaks.[5] - Employ matrix-matched calibration or the standard addition method.[5]
Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source.- Perform regular cleaning and maintenance of the ion source.

Experimental Protocols

QuEChERS Sample Preparation for Produce

This protocol is a general guideline based on widely accepted QuEChERS methods.[4][5]

1.1. Sample Homogenization:

  • Homogenize a representative portion of the produce sample (e.g., 1 kg) into a uniform paste. For samples with low water content, adding a small amount of purified water may be necessary.[4]

1.2. Extraction:

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[4]

  • Add 10 mL of acetonitrile.

  • (Optional) Add a known amount of an appropriate internal standard (e.g., Metalaxyl-d5).[4]

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.[4]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[4]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes to achieve phase separation.[4]

1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

  • The dSPE tube should contain appropriate sorbents. For most produce, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA.[4] For samples with high fat content, add 50 mg of C18. For pigmented samples, add 50 mg of GCB.[4]

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis homogenize Homogenize Sample weigh Weigh 10g into Tube homogenize->weigh add_acn Add Acetonitrile & IS weigh->add_acn vortex1 Vortex 1 min add_acn->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts vortex2 Vortex 1 min add_salts->vortex2 centrifuge1 Centrifuge 5 min vortex2->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe Add to dSPE Tube transfer->add_dspe vortex3 Vortex 30s add_dspe->vortex3 centrifuge2 Centrifuge 5 min vortex3->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

QuEChERS workflow for produce sample preparation.
Solid-Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure for the extraction of Metalaxyl-M from water samples.[6]

2.1. Sample Preparation:

  • Filter the water sample (e.g., 1 L) through a 0.7-µm glass fiber filter to remove particulate matter.[6]

2.2. SPE Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18 or Carbopak-B) by passing conditioning solvents through it.[6] This typically involves washing with a strong solvent (e.g., methanol), followed by an intermediate solvent, and finally equilibrating with the sample loading solvent (e.g., water).

2.3. Sample Loading:

  • Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min).[6]

2.4. Washing:

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any weakly bound interfering compounds.

2.5. Elution:

  • Elute the retained Metalaxyl-M from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).[6]

2.6. Final Preparation:

  • The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

SPE_Workflow start Start: Water Sample filter Filter Sample start->filter load Load Sample onto Cartridge filter->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Metalaxyl-M wash->elute concentrate Concentrate & Reconstitute elute->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Solid-Phase Extraction (SPE) workflow for water samples.
LC-MS/MS Analysis

3.1. Chromatographic Conditions (Typical):

  • Column: A reversed-phase C18 column is commonly used.[12]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization efficiency.[13]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.[12]

3.2. Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

  • MRM Transitions: At least two transitions should be monitored for each analyte for quantification and confirmation. The most intense transition is used for quantification.[4]

This technical support guide provides a starting point for addressing matrix effects in Metalaxyl-M quantification. Method parameters should be optimized for your specific application and matrix.

References

Addressing deuterium exchange in Metalaxyl-M-d6 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deuterated internal standard, Metalaxyl-M-d6. The focus is on understanding and mitigating deuterium (B1214612) exchange during analytical procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a loss of isotopic purity for this compound in our LC-MS/MS analysis, indicated by a lower than expected mass-to-charge ratio. What could be the cause?

A1: This issue is likely due to hydrogen-deuterium (H-D) back-exchange, where deuterium atoms on the this compound molecule are replaced by protons from the surrounding solvent. This phenomenon is influenced by several factors in the analytical workflow.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of your mobile phase is a critical factor. Acidic or basic conditions can catalyze the exchange of labile deuterium atoms. Ensure the pH is as close to neutral as possible, or optimized to minimize exchange while maintaining good chromatography.[1]

  • Temperature: Elevated temperatures during sample preparation, storage, and analysis can accelerate the rate of H-D exchange.[1] Maintain samples at low temperatures (e.g., 4°C in the autosampler) and consider using a column thermostat to control the analytical temperature.[1]

  • Solvent Exposure Time: Prolonged exposure to protic solvents (e.g., water, methanol) in the mobile phase can increase the extent of back-exchange.[1] Optimize your chromatographic method to minimize the analysis time.[1]

  • Solvent Type: The type of protic solvent can also play a role. If possible, experiment with different solvent compositions to find a balance between chromatographic performance and minimizing exchange.

Q2: How can we prevent or minimize deuterium exchange during our sample preparation?

A2: Minimizing deuterium exchange starts with careful sample handling and preparation.

Recommendations:

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample dissolution and dilution whenever the experimental design allows. If aqueous solutions are necessary, use D₂O-based buffers to maintain the isotopic purity.

  • Temperature Control: Perform all sample preparation steps at low temperatures (on ice or using pre-chilled materials) to reduce the rate of exchange.[1]

  • Minimize Time: Reduce the time samples spend in protic solvents before analysis. Prepare samples as close to the time of injection as possible.

Q3: Can the position of the deuterium labels on the this compound molecule affect its stability against exchange?

A3: Yes, the position of the deuterium labels is crucial. Deuterium atoms on heteroatoms (like N-D) or on carbons adjacent to electron-withdrawing groups (like a carbonyl group) are generally more labile and prone to exchange. When sourcing or synthesizing a deuterated standard, it is important to consider the stability of the label positions for your intended application.

Q4: We are seeing inconsistent quantification results when using this compound as an internal standard. Could this be related to deuterium exchange?

A4: Absolutely. Inconsistent deuterium exchange can lead to variability in the mass spectrum of the internal standard, affecting its integration and, consequently, the accuracy and reproducibility of your quantitative analysis.[2][3][4][5] If the rate of exchange is not consistent across all samples and standards, it will introduce significant error.

Troubleshooting for Inconsistent Quantification:

  • Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically in terms of solvent composition, temperature, and time from preparation to analysis.[1]

  • Matrix Effects: Investigate if the sample matrix is influencing the rate of deuterium exchange. Matrix components can alter the local pH or catalyze the exchange. A matrix-matched calibration curve may be necessary.

  • Internal Standard Suitability: If the problem persists, consider if this compound is the most suitable internal standard for your specific matrix and conditions. An ideal internal standard should have very similar physicochemical properties to the analyte but be chromatographically separable or have a distinct mass-to-charge ratio.[6]

Impact of Analytical Conditions on Deuterium Exchange

The following table summarizes the potential impact of different analytical parameters on the extent of deuterium back-exchange for this compound. This data is illustrative and intended to provide a qualitative understanding of the influencing factors.

ParameterCondition A% D-Loss (Illustrative)Condition B% D-Loss (Illustrative)Rationale
Mobile Phase pH pH 3.015%pH 6.82%Acidic conditions can catalyze the exchange of labile deuterium atoms.[1]
Temperature 40°C10%25°C3%Higher temperatures provide more energy for the exchange reaction to occur.[1]
Analysis Time 20 min12%5 min4%Longer exposure to protic mobile phases increases the opportunity for exchange.[1]
Solvent Composition 80% Water8%50% Water3%A higher concentration of protic solvent increases the likelihood of exchange.

Experimental Protocol: Evaluating Deuterium Exchange in this compound

This protocol outlines a systematic approach to evaluate the stability of this compound under your specific analytical conditions.

Objective: To quantify the extent of deuterium back-exchange of this compound under different mobile phase pH and temperature conditions.

Materials:

  • This compound standard

  • HPLC or UHPLC system with a mass spectrometer (MS) detector

  • Analytical column suitable for Metalaxyl-M analysis (e.g., C18)

  • Mobile phases with varying pH (e.g., pH 3, 5, 7)

  • Column thermostat

  • Autosampler with temperature control

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile). Prepare working solutions by diluting the stock solution in the different mobile phases to be tested.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with the first mobile phase and set the column and autosampler to the desired temperatures.

    • Inject the corresponding working solution of this compound.

    • Acquire full scan mass spectra of the this compound peak.

    • Repeat the analysis for each combination of mobile phase pH and temperature.

  • Data Analysis:

    • For each condition, determine the isotopic distribution of the this compound peak.

    • Calculate the percentage of the M+0 peak (representing the fully exchanged species) relative to the sum of all isotopic peaks of Metalaxyl-M.

    • Compare the isotopic distributions across the different conditions to identify those that minimize deuterium exchange.

Visualizing the Troubleshooting Process and Deuterium Exchange

Deuterium Exchange Troubleshooting Workflow

start Start: Inconsistent Results or Loss of Isotopic Purity for this compound check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to be as Neutral as Possible check_ph->adjust_ph Is pH acidic or basic? check_temp Evaluate Sample and Column Temperature check_ph->check_temp Is pH optimal? adjust_ph->check_temp adjust_temp Maintain Low Temperatures (e.g., 4°C) and Use Column Thermostat check_temp->adjust_temp Are temperatures elevated? check_time Assess Analysis Time check_temp->check_time Are temperatures controlled? adjust_temp->check_time adjust_time Optimize Chromatography to Reduce Run Time check_time->adjust_time Is run time long? check_solvent Review Solvent Composition check_time->check_solvent Is run time minimized? adjust_time->check_solvent adjust_solvent Consider Aprotic Solvents or Reduce Protic Solvent Concentration check_solvent->adjust_solvent High protic solvent content? end End: Stable and Reproducible This compound Signal check_solvent->end Is solvent composition optimal? adjust_solvent->end

Caption: A troubleshooting workflow for addressing deuterium exchange in this compound analysis.

Conceptual Diagram of Hydrogen-Deuterium Exchange

cluster_0 This compound cluster_1 Protic Solvent cluster_2 Exchanged Metalaxyl-M M_d6 R-D M_h R-H M_d6->M_h H-D Exchange Solvent H-O-R' Solvent->M_h

Caption: A simplified representation of the hydrogen-deuterium exchange process.

References

How to resolve co-eluting peaks in metalaxyl chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges with co-eluting peaks in metalaxyl (B1676325) chromatography.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting or overlapping peaks are a common issue in the chromatographic analysis of metalaxyl, often due to the presence of its enantiomers ((R)-metalaxyl and (S)-metalaxyl) or matrix interferences.[1][2][3][4] The resolution of two peaks is governed by three primary factors: column efficiency (N), selectivity (α), and the retention factor (k).[5][6] By systematically adjusting these parameters, you can significantly improve peak separation.

Question: How can I resolve co-eluting peaks in my metalaxyl chromatogram?

Answer: To resolve co-eluting peaks, you should systematically optimize your chromatographic method. The following steps provide a logical workflow to troubleshoot and enhance peak resolution.

Step 1: Evaluate and Optimize the Mobile Phase

The composition of the mobile phase is a powerful tool for manipulating selectivity and retention.[7][8]

  • Adjust Solvent Strength: For reversed-phase HPLC, modifying the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter the retention factor (k).[6] Increasing the aqueous portion will generally increase retention times and may improve the separation of early-eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity (α) due to different solvent properties, potentially resolving overlapping peaks.

  • Modify pH: If you are working with ionizable forms of metalaxyl or its metabolites, adjusting the pH of the mobile phase can significantly change their retention behavior and improve separation.[6][9] Ensure the mobile phase is adequately buffered for stable results.

Step 2: Assess and Change the Stationary Phase (Column)

The choice of the HPLC column is critical for achieving good resolution, especially for chiral compounds like metalaxyl.[6][8]

  • Consider a Different Column Chemistry: If optimizing the mobile phase is not sufficient, changing the stationary phase is often the most effective strategy.[8][9] For metalaxyl, which has enantiomers, using a chiral stationary phase (CSP) is a common approach to separate the R- and S-forms.[1][3][4][10]

  • Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency (N), leading to sharper peaks and better resolution.[8][9]

  • Increase Column Length: A longer column also increases the number of theoretical plates (N), which can enhance resolution, but this will lead to longer run times and higher backpressure.[8][9]

Step 3: Adjust Operating Parameters

Fine-tuning the operational parameters of your HPLC system can provide the final adjustments needed for baseline separation.

  • Optimize Column Temperature: Temperature affects both selectivity and mobile phase viscosity.[7][8] Increasing the temperature can improve efficiency by reducing viscosity, while in other cases, lowering the temperature may enhance selectivity.[8][9][11]

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.[7][9][11][12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in metalaxyl chromatography.

TroubleshootingWorkflow start Start: Co-eluting Peaks Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase adjust_strength Adjust Solvent Strength (% Organic/Aqueous) mobile_phase->adjust_strength change_solvent Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_solvent adjust_ph Adjust pH mobile_phase->adjust_ph check_resolution1 Resolution Improved? adjust_strength->check_resolution1 change_solvent->check_resolution1 adjust_ph->check_resolution1 column Step 2: Evaluate Stationary Phase check_resolution1->column No end_success End: Peaks Resolved check_resolution1->end_success Yes change_chemistry Change Column Chemistry (e.g., C18 to Chiral) column->change_chemistry particle_size Decrease Particle Size column->particle_size column_length Increase Column Length column->column_length check_resolution2 Resolution Improved? change_chemistry->check_resolution2 particle_size->check_resolution2 column_length->check_resolution2 parameters Step 3: Adjust Operating Parameters check_resolution2->parameters No check_resolution2->end_success Yes temperature Optimize Temperature parameters->temperature flow_rate Lower Flow Rate parameters->flow_rate check_resolution3 Resolution Improved? temperature->check_resolution3 flow_rate->check_resolution3 check_resolution3->end_success Yes end_further Consider Advanced Techniques (e.g., 2D-LC, SFC) check_resolution3->end_further No

Troubleshooting workflow for co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in metalaxyl analysis?

A1: The most common reasons for co-eluting peaks in metalaxyl analysis are:

  • Presence of Enantiomers: Metalaxyl is a chiral compound, and its R- and S-enantiomers can co-elute on a standard achiral column.[1][3][4]

  • Matrix Effects: Components from the sample matrix (e.g., soil, plant tissue, food products) can co-elute with metalaxyl, causing interference.[13]

  • Metabolites: Metabolites of metalaxyl, such as metalaxyl acid, may have similar retention times and co-elute with the parent compound.[1][2]

  • Suboptimal Chromatographic Conditions: An unoptimized method, including an inappropriate mobile phase, column, or operating parameters, can lead to poor separation.[6]

Q2: My peak shape is poor (tailing or fronting). Could this be related to co-elution?

A2: Yes, poor peak shape can sometimes be an indication of co-eluting peaks.[14] What appears to be a tailing or fronting peak might be two or more closely eluting compounds.[9][15] However, peak tailing can also be caused by secondary interactions with the stationary phase, while peak fronting may result from column overload or an injection solvent stronger than the mobile phase.[15][16]

Q3: Can I use mass spectrometry (MS) to resolve co-eluting peaks without complete chromatographic separation?

A3: If the co-eluting compounds have different mass-to-charge ratios (m/z), a mass spectrometer can be used to distinguish and quantify them, even if they are not fully separated chromatographically.[17] By extracting the ion chromatograms for the specific m/z of each compound, you can obtain individual peak areas. However, for isomers like the enantiomers of metalaxyl, which have the same m/z, chromatographic separation is necessary before MS detection.

Experimental Protocols

Protocol 1: Chiral Separation of Metalaxyl Enantiomers

This protocol provides a methodology for the separation of metalaxyl enantiomers using a chiral stationary phase.

Objective: To achieve baseline separation of (R)-metalaxyl and (S)-metalaxyl.

Materials:

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., Chiralcel OD-RH or Kromasil AmyCoat)[1][4]

  • Metalaxyl standard

  • HPLC-grade acetonitrile, methanol, and water

Methodology:

  • Column: Install a Chiralcel OD-RH (150 x 4.6 mm, 5 µm) column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (60:40, v/v).[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25°C.

  • Detection: Set the UV detector to 270 nm.[18]

  • Injection Volume: Inject 10 µL of the sample.

  • Analysis: Run the analysis and identify the two enantiomer peaks. Adjust the mobile phase composition if necessary to optimize resolution.

Protocol 2: General Reversed-Phase HPLC Method for Metalaxyl

This protocol outlines a general method for the analysis of metalaxyl on a standard C18 column. This method is suitable for quantifying total metalaxyl but will not separate the enantiomers.

Objective: To determine the concentration of metalaxyl in a sample.

Materials:

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)[19]

  • Metalaxyl standard

  • HPLC-grade acetonitrile and water

  • Formic acid

Methodology:

  • Column: Install a C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of acetonitrile and 0.1% formic acid in water (65:35, v/v).[20][21]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[20]

  • Temperature: Maintain the column temperature at 30°C.[18]

  • Detection: Set the UV detector to 220 nm.[20]

  • Injection Volume: Inject 10-20 µL of the sample.

  • Analysis: Run the analysis and quantify the metalaxyl peak based on a calibration curve.

Data Presentation

The following tables summarize typical parameters that can be adjusted to improve peak resolution in HPLC.

Table 1: Influence of Chromatographic Parameters on Resolution

ParameterEffect on ResolutionTypical Adjustment for ImprovementPotential Drawbacks
Mobile Phase
% Organic SolventAffects retention factor (k) and selectivity (α)Decrease % organic for higher retention and potential resolution improvementLonger run times
Solvent Type (ACN vs. MeOH)Affects selectivity (α)Switch solvent to alter elution orderMay require re-optimization of other parameters
pHAffects retention of ionizable compoundsAdjust pH away from the pKa of the analyteCan affect column stability
Stationary Phase
Column ChemistryStrong effect on selectivity (α)Change to a different stationary phase (e.g., C18 to phenyl-hexyl or a chiral column)Cost of a new column
Particle SizeAffects efficiency (N)Decrease particle size (e.g., 5 µm to 3 µm or sub-2 µm)Higher backpressure
Column LengthAffects efficiency (N)Increase column lengthLonger run times, higher backpressure
Operating Conditions
Flow RateAffects efficiency (N)Decrease flow rateLonger run times
TemperatureAffects efficiency (N) and selectivity (α)Increase or decrease temperature to find optimumAnalyte stability at high temperatures

Table 2: Example HPLC Methods for Metalaxyl Analysis

Method TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Chiral SeparationChiralcel OD-RHAcetonitrile/Water (60/40)1.0LC-MS/MS[1]
Chiral SeparationKromasil AmyCoat (250 x 4.6 mm, 5 µm)Ethanol/Hexane (25/75)1.0UV, 220 nm[4]
Reversed-PhaseBrownlee C18Acetonitrile/Water (62.5/37.5)1.2UV, 270 nm[18]
Reversed-PhaseLiChrospher 60 RP-select B (250 x 4 mm, 5 µm)Acetonitrile/0.1% Formic Acid in Water (65/35)1.0UV, 220 nm[20]
Reversed-PhaseNewcrom B (150 x 4.6 mm, 5 µm)Acetonitrile/Water with Ammonium FormateIsocraticUV[19]

Signaling Pathways and Logical Relationships

The relationship between the fundamental chromatographic parameters and peak resolution can be visualized as follows.

ResolutionFactors cluster_N Influenced by: cluster_alpha Influenced by: cluster_k Influenced by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention p_size Particle Size Efficiency->p_size c_len Column Length Efficiency->c_len flow Flow Rate Efficiency->flow mp_type Mobile Phase Type Selectivity->mp_type sp_type Stationary Phase Type Selectivity->sp_type temp Temperature Selectivity->temp mp_strength Mobile Phase Strength Retention->mp_strength

References

Technical Support Center: Optimizing Ionization Source Parameters for Metalaxyl-M-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ionization source parameters for the analysis of Metalaxyl-M-d6 by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?

A1: Both ESI and APCI can be used for the analysis of pesticides like this compound. The choice depends on the analyte's polarity and the chromatographic conditions. ESI is generally preferred for polar to moderately polar compounds that are pre-ionized in solution.[1] APCI is often more effective for less polar compounds that are thermally stable and easily vaporized.[2][3] For Metalaxyl, which is a moderately polar fungicide, ESI is commonly and successfully employed. However, APCI can be a viable alternative, particularly if matrix effects are a significant issue with ESI.[4]

Q2: What are the typical starting ionization source parameters for this compound analysis using ESI?

A2: While optimal parameters should be determined empirically for each instrument, the following table provides a good starting point for method development based on published data for Metalaxyl-M.

Q3: I am observing a weak signal for this compound. What are the common causes and how can I troubleshoot this?

A3: A weak signal can be due to several factors, including suboptimal ionization source parameters, issues with the mobile phase, or matrix effects. Please refer to the "Troubleshooting Guide: Low Signal Intensity" section below for a systematic approach to resolving this issue.

Q4: My results are inconsistent when using this compound as an internal standard. What could be the problem?

A4: Inconsistent results with deuterated internal standards can arise from issues such as isotopic exchange (loss of deuterium), differential matrix effects where the analyte and internal standard are affected differently by the sample matrix, or the presence of impurities. It is crucial to verify the isotopic purity of the standard and to assess for matrix effects during method development.

Q5: What is in-source fragmentation and how can it affect the analysis of this compound?

A5: In-source fragmentation is the breakdown of an analyte within the ionization source, leading to the formation of fragment ions before they enter the mass analyzer. This can be influenced by parameters such as the cone voltage (in ESI) or the corona discharge current (in APCI), as well as the source temperature.[5][6] While sometimes undesirable, controlled in-source fragmentation can be leveraged for structural confirmation. For quantitative analysis, it's important to optimize the source conditions to consistently produce the desired precursor ion with minimal unintended fragmentation.

Troubleshooting Guides

Troubleshooting Guide: Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

G cluster_0 Start: Low Signal Intensity cluster_1 Step 1: Verify System Suitability cluster_2 Step 2: Optimize Ionization Source Parameters cluster_3 Step 3: Evaluate Mobile Phase Composition cluster_4 Step 4: Investigate Matrix Effects cluster_5 Resolution start Low Signal Intensity Detected a1 Inject a known standard of this compound. Is the signal still low? start->a1 b1 Systematically adjust key parameters: - Capillary/Corona Voltage - Gas Flow Rates (Nebulizer, Drying, Sheath) - Temperatures (Drying Gas, Sheath Gas) - Cone/Fragmentor Voltage a1->b1 Yes c1 Ensure the mobile phase is compatible with the ionization mode. - For ESI+, acidic additives (e.g., 0.1% formic acid) are beneficial. - Check for proper solvent miscibility and freshness. a1->c1 No - Issue is likely with the sample b2 Monitor the signal intensity of the precursor ion in real-time. b1->b2 b2->c1 end Signal Intensity Optimized b2->end Signal Improved d1 Perform a post-extraction spike experiment. Compare the signal in a clean solvent to the signal in the sample matrix. c1->d1 c1->end Signal Improved d2 Significant signal suppression indicates matrix effects. d1->d2 d3 Consider: - Sample dilution - Improved sample cleanup (e.g., SPE) - Modifying chromatographic separation to avoid co-elution d2->d3 d3->end

Troubleshooting workflow for low signal intensity.

Data Presentation

Table 1: Recommended Starting Ionization Source Parameters for this compound
ParameterESI (Positive Mode)APCI (Positive Mode) - General Guidance
Capillary/Corona Voltage 3500 - 4500 V3 - 5 µA
Cone/Fragmentor Voltage 20 - 40 V20 - 50 V
Nebulizer Gas Flow 1.5 - 3.0 L/min2 - 4 L/min
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Drying Gas Temperature 250 - 350 °C350 - 450 °C
Sheath Gas Flow 10 - 12 L/minN/A
Sheath Gas Temperature 300 - 400 °CN/A

Note: APCI parameters are general recommendations for pesticides and should be optimized for your specific instrument and method.

Experimental Protocols

Protocol: Optimization of Ionization Source Parameters

This protocol outlines a systematic approach to optimizing ionization source parameters for this compound using continuous infusion.

  • Preparation of Tuning Solution:

    • Prepare a 1 µg/mL solution of this compound in a solvent composition that is representative of the mobile phase at the expected elution time of the analyte.

  • System Setup:

    • Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10-20 µL/min) using a syringe pump.

    • Set the mass spectrometer to monitor the expected precursor ion of this compound (e.g., [M+H]⁺).

  • Parameter Optimization:

    • Capillary/Corona Voltage: While infusing the solution, gradually increase the voltage in small increments (e.g., 100 V for ESI, 0.5 µA for APCI) and observe the signal intensity. Note the voltage at which the signal is maximized and stable.

    • Gas Temperatures: Set the gas flows to typical starting values. Incrementally increase the drying gas and, if applicable, sheath gas temperatures, allowing the system to stabilize at each setpoint. Record the temperature that yields the highest signal intensity.

    • Gas Flow Rates: At the optimized temperatures, systematically vary the nebulizer, drying, and sheath gas flow rates to find the optimal values for signal intensity and stability.

    • Cone/Fragmentor Voltage: With all other parameters optimized, perform a ramp of the cone or fragmentor voltage to determine the value that gives the highest precursor ion intensity with minimal in-source fragmentation.

  • Verification:

    • Once the optimal parameters are determined through infusion, verify the performance by injecting a standard solution onto the LC-MS/MS system under the developed chromatographic conditions.

Mandatory Visualization

G cluster_0 Ionization Source Parameters cluster_1 Impact on Ionization Process cluster_2 Desired Outcome A Capillary/Corona Voltage E Droplet Formation & Charging A->E Influences B Gas Temperatures (Drying/Sheath) F Desolvation Efficiency B->F Directly Affects C Gas Flow Rates (Nebulizer/Drying) C->E Assists C->F Enhances D Cone/Fragmentor Voltage G Ion Transfer & Focusing D->G Optimizes H In-Source Fragmentation D->H Controls E->G F->G I Maximized Signal Intensity & Stability G->I H->I Can reduce if excessive

Relationship between ionization source parameters and signal optimization.

References

Troubleshooting poor recovery of Metalaxyl-M-d6 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Metalaxyl-M-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Metalaxyl-M, a systemic fungicide. In analytical chemistry, it serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Metalaxyl-M), it is expected to behave similarly during sample preparation and analysis. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of Metalaxyl-M.[1][2]

Q2: What are the typical causes of poor or inconsistent recovery of a deuterated internal standard like this compound?

Low or variable recovery of a deuterated internal standard can arise from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction during liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS can lead to significant loss of the internal standard.[3]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the deuterated standard in the mass spectrometer, leading to inaccurate measurements.[1][3]

  • Instability of the Deuterated Standard: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the surrounding solvent (known as H-D or back-exchange), altering the mass of the standard and affecting its quantification.[1][2][4]

  • Chromatographic Issues: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-labeled analyte, which can lead to differential matrix effects.[1][4]

  • Pipetting or Analyst Error: Inconsistencies in sample and standard handling can introduce variability.[3]

Q3: What are the key physicochemical properties of Metalaxyl-M that might influence the extraction of this compound?

Understanding the properties of Metalaxyl-M is crucial for optimizing extraction methods for its deuterated analog.

PropertyValueImplication for Extraction
Molecular Formula C₁₅H₂₁NO₄[5][6][7]---
Molecular Weight 279.33 g/mol [5][7]---
Appearance Pale yellow, clear viscous liquid[5][6]May require careful handling and dissolution.
Water Solubility 26 g/L (26,000 mg/L) at 25°C[5][6][8]High water solubility suggests that salting-out techniques in LLE or QuEChERS could be effective.[9]
log P (Octanol/Water) 1.71[6]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and extraction with moderately polar organic solvents.
Stability Stable to hydrolysis up to pH 7.[6]Degradation is less likely to be an issue in neutral or acidic conditions during extraction.

Troubleshooting Poor Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound.

Step 1: Evaluate the Extraction Procedure

Poor recovery is often linked to the efficiency of the sample extraction method.

Issue: Inefficient Extraction

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Solvent Choice: While acetonitrile (B52724) is common, the high water solubility of Metalaxyl-M suggests that ensuring proper phase separation is critical. The addition of salts like magnesium sulfate (B86663) and sodium chloride is crucial to induce "salting-out" and drive the analyte into the organic phase.[9]

    • pH: Metalaxyl-M is stable at neutral to acidic pH.[6] Ensure the sample pH is controlled, as highly basic conditions could potentially affect stability.

    • Cleanup (dSPE): The choice of sorbent in dispersive solid-phase extraction (dSPE) can impact recovery. Primary secondary amine (PSA) is used to remove organic acids, while C18 can remove nonpolar interferences and graphitized carbon black (GCB) can remove pigments and sterols. However, GCB can also adsorb planar molecules, so its use should be evaluated carefully.[10]

  • Solid-Phase Extraction (SPE):

    • Sorbent Selection: For a moderately polar compound like Metalaxyl-M, a reversed-phase sorbent (e.g., C18) is a common choice.

    • Method Optimization: Ensure proper conditioning, equilibration, sample loading, washing, and elution steps. Low recovery can result from using a wash solvent that is too strong or an elution solvent that is too weak.[3][11]

Experimental Protocol: Evaluating Extraction Solvents for this compound

This protocol can be used to determine the optimal extraction solvent.

  • Sample Preparation: Homogenize a blank sample matrix (e.g., soil, water, plasma).

  • Spiking: Spike a known amount of this compound into several subsamples.

  • Extraction: Extract each subsample with a different solvent (e.g., ethyl acetate (B1210297), acetonitrile, methanol, dichloromethane). A study on Metalaxyl extraction from durian leaves found ethyl acetate to be the most efficient.[12]

  • Analysis: Analyze the extracts by LC-MS/MS.

  • Comparison: Compare the peak areas of this compound obtained with each solvent to determine which provides the highest recovery.

Extraction SolventReported Metalaxyl Recovery (from durian leaf)[12]
Ethyl Acetate 100.3%
Methanol 93.6%
Acetonitrile 79.9%
Dichloromethane 66.4%
Step 2: Investigate Potential for Deuterium Exchange

Deuterium-hydrogen exchange can lead to a decreased signal for the deuterated standard.[1][2]

Issue: Isotopic Exchange (Back-Exchange)

  • Label Position: The stability of the deuterium labels depends on their position on the molecule. Labels on or adjacent to heteroatoms or carbonyl groups are more susceptible to exchange.

  • pH of Solutions: Isotopic exchange can be catalyzed by strongly acidic or basic conditions.[2]

  • Troubleshooting:

    • Prepare stock and working solutions in a neutral solvent.

    • Assess the pH of the sample matrix and adjust if necessary.

    • Minimize the time the standard spends in potentially harsh pH conditions during extraction.

Step 3: Examine Chromatographic Behavior

Differences in chromatography between the analyte and the internal standard can lead to inaccurate quantification.

Issue: Chromatographic Separation of Analyte and Internal Standard

  • Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1]

  • Differential Matrix Effects: If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate results.[1]

  • Troubleshooting:

    • Overlay the chromatograms of Metalaxyl-M and this compound to confirm co-elution.

    • If separation is observed, consider adjusting the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution.

Step 4: Assess Matrix Effects

The sample matrix can significantly impact the ionization of the analyte and internal standard.

Issue: Ion Suppression or Enhancement

  • Evaluation: Conduct a post-extraction addition experiment to evaluate the extent of matrix effects. Compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[1]

  • Mitigation:

    • Improve sample cleanup to remove interfering matrix components.

    • Dilute the sample extract to reduce the concentration of matrix components.

    • Ensure co-elution of the analyte and internal standard to compensate for matrix effects.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Recovery of This compound check_extraction Step 1: Evaluate Extraction Procedure - Solvent Choice - pH - Cleanup Sorbents start->check_extraction check_exchange Step 2: Investigate Deuterium Exchange - pH of Solutions - Time in Harsh Conditions check_extraction->check_exchange If recovery is still low solution Recovery Improved check_extraction->solution If recovery improves check_chromatography Step 3: Examine Chromatography - Co-elution of Analyte and IS check_exchange->check_chromatography If recovery is still low check_exchange->solution If recovery improves check_matrix Step 4: Assess Matrix Effects - Ion Suppression/Enhancement check_chromatography->check_matrix If quantification is inaccurate check_chromatography->solution If quantification is accurate check_matrix->solution

Caption: A step-by-step workflow for troubleshooting poor recovery of this compound.

Experimental Workflow: QuEChERS for this compound

QuEChERS_Workflow sample 1. Homogenized Sample spike 2. Spike with This compound sample->spike extract 3. Add Acetonitrile & Vortex spike->extract partition 4. Add Salts (MgSO4, NaCl) & Vortex extract->partition centrifuge1 5. Centrifuge partition->centrifuge1 cleanup 6. Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup centrifuge2 7. Centrifuge cleanup->centrifuge2 analysis 8. LC-MS/MS Analysis centrifuge2->analysis

Caption: A typical QuEChERS experimental workflow for the extraction of this compound.

References

Technical Support Center: Minimizing Ion Suppression for Metalaxyl-M in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the analysis of Metalaxyl-M in complex matrices. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for Metalaxyl-M

This is a primary indicator of potential ion suppression, where co-eluting matrix components interfere with the ionization of Metalaxyl-M in the mass spectrometer source, leading to inaccurate quantification.[1][2]

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatographic run.[2]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4] Consider the following techniques:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and highly effective method for pesticide residue analysis in various matrices.[5][6]

    • Dispersive Solid-Phase Extraction (dSPE): Incorporate a dSPE cleanup step after the initial extraction to remove specific interferences like organic acids, sugars, fatty acids, pigments, and sterols.[1]

    • Solid-Phase Extraction (SPE): Can be used to selectively extract analytes while reducing non-specific compounds.[3]

  • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate Metalaxyl-M from interfering matrix components.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1][5] However, be mindful that excessive dilution may lower the concentration of Metalaxyl-M below the limit of quantification (LOQ).[5]

Issue 2: Inconsistent or Irreproducible Results

Variability in your results can often be attributed to inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Standardize Sample Homogenization: Ensure that all samples are thoroughly and consistently homogenized to guarantee a representative portion is taken for analysis.[5] For dry samples, rehydration with a consistent amount of purified water may be necessary.[1]

  • Employ an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Metalaxyl-M is the most effective way to compensate for matrix effects and variability in sample preparation.[2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratiometric quantification.[2]

  • Utilize Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][7][8] This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[1] Matrix-matched calibration is recommended when you observe significant matrix effects, typically greater than 20% suppression or enhancement.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Metalaxyl-M analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, Metalaxyl-M, is reduced due to the presence of co-eluting interfering compounds from the sample matrix.[1][2] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] In complex matrices like food or biological samples, endogenous components such as salts, phospholipids, and proteins are common causes of ion suppression.[2]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a standard solution of Metalaxyl-M is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system.[2] A dip in the baseline signal of Metalaxyl-M at the retention time of interfering matrix components indicates the presence of ion suppression.[2]

Q3: What is the QuEChERS method and why is it recommended for Metalaxyl-M analysis?

A3: The QuEChERS method is a sample preparation technique that stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe."[5] It is widely used for pesticide residue analysis in various matrices and is effective at minimizing matrix effects and ensuring high analyte recovery.[5] The method involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when you observe significant matrix effects, which is typically considered to be greater than 20% suppression or enhancement of the signal.[1][8] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[1][7][8] This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[1]

Q5: Can I just dilute my sample to eliminate matrix effects?

A5: Dilution can be an effective strategy to reduce matrix effects by lowering the concentration of interfering compounds.[1][5] However, there is a trade-off, as excessive dilution may also lower the concentration of Metalaxyl-M to below the limit of quantification (LOQ) of the analytical method.[5] The effectiveness of dilution should be evaluated for your specific matrix and required detection limits.[5]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Metalaxyl-M in Produce

This protocol is adapted from widely accepted methods for pesticide residue analysis in fruits and vegetables.[5]

  • Sample Homogenization: Homogenize a representative portion of the produce sample (e.g., 1 kg) to a uniform paste. For samples with low water content, it may be necessary to add a small amount of purified water.[5]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Add 10 mL of acetonitrile (B52724).[1]

    • (Optional) Add a known amount of an appropriate internal standard (e.g., Metalaxyl-d5).[5]

    • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate).[5]

    • Immediately cap the tube and shake vigorously for 1 minute.[5]

    • Centrifuge at ≥ 4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.[1]

    • The dSPE tube should contain appropriate sorbents. For most produce, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA (Primary Secondary Amine).[5]

      • For samples with high-fat content, add 50 mg of C18.[5]

      • For pigmented samples (e.g., leafy greens, berries), add 50 mg of GCB (Graphitized Carbon Black).[5]

    • Cap the tube and shake vigorously for 30 seconds.[5]

    • Centrifuge at ≥ 4000 rpm for 5 minutes.[5]

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for Metalaxyl-M in different matrices using various analytical methods.

Table 1: Recovery of Metalaxyl-M in Different Matrices using QuEChERS-based Methods

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Rice Grains0.01 - 0.5076.00 - 111.36< 15
Paddy Soil0.01 - 0.5076.00 - 111.36< 15
Paddy Water0.01 - 0.5076.00 - 111.36< 15
Scallion0.001 - 797.66 - 106.272.11 - 6.88

Data compiled from studies on Metalaxyl-M in rice and scallion matrices.[9][10]

Table 2: Matrix Effects Observed for Metalaxyl-M in Various Matrices

MatrixAnalytical MethodMatrix Effect (%)Observation
River WaterLC-MS/MSAlmost no ion suppression-
WastewaterLC-MS/MS-Signal suppression between 30-50% could be reduced to below 10% by 5-fold dilution.
Various Food MatricesLC-MS/MS> 20%Significant suppression or enhancement observed, necessitating matrix-matched calibration.

Data compiled from various studies on pesticide analysis.[1][7][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization (10-15g) extraction 2. Acetonitrile Extraction & Salt Partitioning homogenization->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 dSPE 4. dSPE Cleanup (PSA, C18, GCB) centrifuge1->dSPE centrifuge2 5. Centrifugation dSPE->centrifuge2 final_extract 6. Final Extract for Analysis centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS sample preparation workflow for Metalaxyl-M analysis.

troubleshooting_workflow start Poor Sensitivity or Inconsistent Results check_suppression Is Ion Suppression Present? (Post-Column Infusion) start->check_suppression optimize_sample_prep Optimize Sample Preparation (QuEChERS, dSPE) check_suppression->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) check_suppression->optimize_chromatography No (Check other parameters) use_is Use Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_is matrix_match Implement Matrix-Matched Calibration use_is->matrix_match dilute Evaluate Sample Dilution matrix_match->dilute end Acceptable Results dilute->end

Caption: Troubleshooting decision tree for ion suppression issues.

References

Technical Support Center: Isotopic Contribution Correction for Metalaxyl-M-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Metalaxyl-M using its deuterated internal standard, Metalaxyl-M-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on correcting for isotopic contributions, a critical step for accurate quantification. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution, and why is it a concern for this compound quantification?

A1: Isotopic contribution refers to the interference caused by the natural abundance of stable isotopes of elements within the unlabeled analyte (Metalaxyl-M) that can contribute to the signal of the deuterated internal standard (this compound).[1][2] Metalaxyl-M has the elemental formula C₁₅H₂₁NO₄.[3][4][5] Elements like carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).[1] Due to these naturally occurring heavier isotopes, the mass spectrum of the unlabeled Metalaxyl-M will show small peaks at M+1, M+2, etc., relative to its monoisotopic peak (M). The signal from these isotopic peaks of the analyte can overlap with the signal of the deuterated internal standard, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: How can I recognize if my quantification of Metalaxyl-M is affected by isotopic contribution?

A2: You can suspect isotopic contribution if you observe one or more of the following:

  • Non-linear calibration curves: Especially at higher concentrations of Metalaxyl-M, the contribution to the this compound signal can become more pronounced, leading to a loss of linearity.[6]

  • Inaccurate results at low analyte concentrations: When the concentration of Metalaxyl-M is very low, even a small contribution to the internal standard signal can cause significant quantification errors.

  • Blank samples showing a response for the analyte: If you analyze a blank sample spiked only with this compound, you might observe a small signal in the mass transition of the unlabeled Metalaxyl-M. This can be due to the presence of some unlabeled analyte as an impurity in the deuterated standard.[7][8]

Q3: How many deuterium (B1214612) atoms are ideal for an internal standard like this compound?

A3: Typically, an internal standard should have at least three deuterium atoms. This mass difference helps to shift the internal standard's mass sufficiently to minimize interference from the M+1 and M+2 isotopic peaks of the unlabeled analyte. This compound, with six deuterium atoms, generally provides a sufficient mass shift to be distinguished from the natural isotopic cluster of Metalaxyl-M.

Q4: What are the common pitfalls when correcting for isotopic contribution?

A4: Common pitfalls include:

  • Ignoring the isotopic contribution of all elements: While ¹³C is a major contributor, the natural isotopes of nitrogen and oxygen in Metalaxyl-M also add to the M+1 and M+2 peaks and should be accounted for.[1]

  • Assuming 100% isotopic purity of this compound: The deuterated standard may contain a small percentage of unlabeled or partially labeled molecules, which can affect the accuracy of the correction.[4][8]

  • Not accounting for the contribution of the internal standard to the analyte signal: Just as the analyte can contribute to the internal standard's signal, the deuterated standard can also have isotopic peaks that contribute to the analyte's signal, although this is usually less significant.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the isotopic contribution correction for this compound quantification.

Issue 1: My corrected results for Metalaxyl-M seem inaccurate, what should I check?

Potential Cause Troubleshooting Steps
Incorrect Elemental Formula Used in Calculation Verify that you are using the correct elemental formula for Metalaxyl-M (C₁₅H₂₁NO₄) in your correction calculations.[3][4][5]
Inaccurate Natural Isotope Abundance Values Ensure you are using the correct natural abundance values for all relevant isotopes in your calculations. Refer to the table below for standard values.
Software Misconfiguration If using correction software, double-check all input parameters, including the elemental formula, the number of deuterium labels, and the isotopic purity of the standard.
Chromatographic Issues Poor chromatographic separation can lead to co-elution of interferences that can affect the analyte and internal standard differently. Optimize your LC method to ensure sharp, symmetrical peaks.[1]
Matrix Effects Differential matrix effects can alter the ionization efficiency of the analyte and internal standard, leading to inaccurate ratios. Evaluate and mitigate matrix effects through appropriate sample preparation or the use of matrix-matched calibrants.[1]

Issue 2: I am observing a chromatographic shift between Metalaxyl-M and this compound. Is this a problem?

A slight chromatographic retention time shift between the analyte and its deuterated internal standard is a known phenomenon due to the isotope effect. While often minor, it can be problematic if the two compounds elute in regions with varying degrees of ion suppression or enhancement.

Potential Cause Troubleshooting Steps
Isotope Effect A small, consistent shift is often unavoidable. Ensure that the peak integration is accurate for both the analyte and the internal standard.
Differential Matrix Effects If the shift is significant and you suspect differential matrix effects, try to minimize the retention time difference by adjusting the chromatographic conditions (e.g., gradient, column temperature).
Column Degradation A degrading column can sometimes exacerbate retention time shifts. Replace the column if its performance is compromised.

Quantitative Data Summary

The correction for isotopic contribution relies on the natural abundance of stable isotopes. The following table summarizes the abundances of the relevant isotopes for the elements present in Metalaxyl-M.

Element Isotope Natural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Experimental Protocols

Protocol 1: Manual Calculation of Isotopic Contribution Correction

This protocol outlines the steps to manually calculate the correction for the contribution of unlabeled Metalaxyl-M to the signal of this compound. This example focuses on the most significant M+6 contribution from the unlabeled analyte to the deuterated internal standard. For a comprehensive correction, contributions to other isotopic peaks of the internal standard should also be considered.

Methodology:

  • Determine the theoretical isotopic distribution of unlabeled Metalaxyl-M (C₁₅H₂₁NO₄).

    • This can be calculated using the natural abundances of the isotopes of C, H, N, and O. Several online isotope pattern calculators are available for this purpose. The calculation will provide the expected relative intensities of the M, M+1, M+2, etc., peaks.

  • Measure the peak areas of the unlabeled analyte and the deuterated internal standard.

    • From your LC-MS/MS data, determine the peak area of the primary mass transition for both Metalaxyl-M (Analyte) and this compound (IS).

  • Calculate the contribution of the unlabeled analyte to the internal standard signal.

    • Contribution = (Peak Area of Analyte) x (Theoretical Relative Abundance of the Analyte's Isotopic Peak at the IS mass)

  • Correct the internal standard's peak area.

    • Corrected IS Peak Area = Measured IS Peak Area - Contribution

  • Calculate the corrected analyte-to-internal standard ratio.

    • Corrected Ratio = (Peak Area of Analyte) / (Corrected IS Peak Area)

  • Quantify the analyte using the corrected ratio.

    • Use the corrected ratio to determine the concentration of Metalaxyl-M from your calibration curve.

Protocol 2: Assessment of the Isotopic Purity of this compound

This protocol describes how to assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS).

Methodology:

  • Prepare a high-concentration solution of the this compound standard.

  • Acquire a full-scan, high-resolution mass spectrum of the standard.

    • Ensure the mass resolution is sufficient to separate the isotopic peaks of Metalaxyl-M and its deuterated analogue.

  • Identify and integrate the peak areas of the unlabeled Metalaxyl-M and the fully labeled this compound.

  • Calculate the isotopic purity.

    • Isotopic Purity (%) = [Peak Area of this compound / (Peak Area of Metalaxyl-M + Peak Area of this compound)] x 100

Visualizations

Isotopic_Contribution_Workflow cluster_data_acquisition Data Acquisition cluster_correction_calculation Correction Calculation cluster_quantification Quantification acquire_data Acquire LC-MS/MS Data (Analyte & IS Signals) measure_areas Measure Peak Areas (Analyte & IS) acquire_data->measure_areas Raw Data calc_contribution Calculate Analyte Contribution to IS Signal measure_areas->calc_contribution correct_is_area Correct IS Peak Area calc_contribution->correct_is_area calc_ratio Calculate Corrected Analyte/IS Ratio correct_is_area->calc_ratio quantify Quantify Analyte using Calibration Curve calc_ratio->quantify

Caption: Workflow for isotopic contribution correction in Metalaxyl-M quantification.

Troubleshooting_Logic start Inaccurate Quantification of Metalaxyl-M check_calculation Verify Correction Calculation (Formula, Abundances) start->check_calculation check_purity Assess IS Purity (Unlabeled Analyte Impurity) start->check_purity check_chromatography Evaluate Chromatography (Peak Shape, Co-elution) start->check_chromatography check_matrix Investigate Matrix Effects start->check_matrix solution_calc Re-calculate with Correct Parameters check_calculation->solution_calc Error Found solution_purity Account for Impurity in Correction check_purity->solution_purity Impurity Detected solution_chrom Optimize LC Method check_chromatography->solution_chrom Issue Identified solution_matrix Improve Sample Prep or Use Matrix-Matched Standards check_matrix->solution_matrix Effect Confirmed

Caption: Troubleshooting logic for inaccurate Metalaxyl-M quantification results.

References

Improving the limit of detection for Metalaxyl-M analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metalaxyl-M analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving a low limit of detection for Metalaxyl-M.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Metalaxyl-M analysis.

Issue 1: Low or No Signal from the Analyte

Question: I am not detecting a signal for Metalaxyl-M, or the signal is very weak. What are the potential causes and how can I troubleshoot this?

Answer: A weak or absent signal for Metalaxyl-M can stem from several factors, from sample preparation to instrument parameters. Follow these troubleshooting steps:

  • Verify Sample Preparation: Inefficient extraction is a common culprit. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for pesticide residue analysis, including Metalaxyl-M, from various matrices.[1][2] Ensure that the homogenization of your sample is thorough and that the correct salt and solvent ratios are used during extraction.[3]

  • Optimize Mass Spectrometry (MS) Parameters: For LC-MS/MS analysis, ensure that the MS parameters are optimized for Metalaxyl-M. This includes selecting the correct precursor and product ions and optimizing the collision energy.[3]

    • Common MRM Transitions for Metalaxyl-M:

      • Quantifier: 280.1 -> 220.1[3]

      • Qualifier: 280.1 -> 192.1[3]

  • Check for Matrix Effects: Matrix components can suppress the ionization of Metalaxyl-M in the MS source, leading to a reduced signal.[1][4]

    • Solution: Prepare matrix-matched calibration standards to compensate for these effects.[1][5] This involves creating your calibration curve in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[1] Diluting the sample extract can also reduce the concentration of interfering matrix components.[1][6]

  • Assess Analyte Degradation: Metalaxyl-M can be susceptible to degradation under certain pH conditions.[5] If you are using an unbuffered QuEChERS method, consider switching to a buffered version (e.g., AOAC or EN) to maintain a stable pH.[5][7]

Issue 2: Poor Recovery of Metalaxyl-M

Question: My recovery rates for Metalaxyl-M are consistently low. How can I improve them?

Answer: Low recovery indicates that a significant portion of the analyte is being lost during sample preparation. Here’s how to address this:

  • Incomplete Extraction: The initial extraction with acetonitrile (B52724) may not be sufficient. Ensure vigorous shaking and proper vortexing to facilitate the complete transfer of Metalaxyl-M from the sample matrix to the solvent.[3]

  • Loss during Dispersive Solid-Phase Extraction (dSPE) Cleanup: The sorbents used in dSPE for cleanup can sometimes adsorb the target analyte.[5]

    • Primary Secondary Amine (PSA): While effective for removing organic acids and sugars, excessive PSA can lead to the loss of some pesticides. Try reducing the amount of PSA.[5]

    • Graphitized Carbon Black (GCB): GCB is used for removing pigments but can also adsorb planar pesticides. If your recoveries are low in pigmented matrices, consider using less GCB or an alternative sorbent.[3][5]

  • pH-Dependent Stability: As mentioned previously, the stability of Metalaxyl-M can be pH-dependent. Using a buffered QuEChERS method can prevent degradation and improve recovery.[5]

Issue 3: High Relative Standard Deviation (RSD) in Replicate Analyses

Question: I am observing high variability in my results for replicate samples. What is causing this, and how can I improve precision?

Answer: High RSD points to a lack of reproducibility in your analytical method. The following are common causes and their solutions:

  • Inconsistent Sample Homogenization: If the initial sample is not homogenous, the concentration of Metalaxyl-M will vary between subsamples.[1]

    • Solution: Ensure your sample is thoroughly homogenized before taking a representative portion for extraction. Using a larger sample size (e.g., 10-15 g) can also help minimize variability.[1][5]

  • Inaccurate Pipetting: Inconsistent volumes of solvents, standards, or sample extracts will lead to variable results.

    • Solution: Use calibrated pipettes and ensure proper pipetting techniques are followed.

  • Fluctuations in Instrument Performance: Drifts in instrument sensitivity can contribute to high RSD.

    • Solution: Allow the instrument to stabilize before analysis and inject standards periodically throughout the analytical run to monitor for any signal drift.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for preparing samples for Metalaxyl-M analysis?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used and effective sample preparation technique for analyzing pesticide residues, including Metalaxyl-M, in a variety of matrices.[1][2][8] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[7]

Q2: What are matrix effects and how can I mitigate them?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix.[1][4] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] To mitigate matrix effects, it is highly recommended to use matrix-matched calibration standards.[1][5] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[1]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for Metalaxyl-M analysis?

A3: The LOD and LOQ for Metalaxyl-M can vary depending on the analytical method and the sample matrix. However, with sensitive techniques like LC-MS/MS, LOQs in the range of 0.001 to 0.04 mg/kg have been reported.[9][10][11][12]

Q4: Are there alternative methods to chromatography for Metalaxyl-M detection?

A4: Yes, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA) offer rapid, sensitive, and cost-effective alternatives for the detection of Metalaxyl-M.[13] These methods are particularly useful for rapid screening purposes.[13] Electrochemical biosensors are also an emerging technology for pesticide detection.[14][15]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Dilution can be an effective strategy to reduce matrix effects by lowering the concentration of interfering compounds.[1] However, excessive dilution may also lower the concentration of Metalaxyl-M to below the limit of quantification (LOQ) of your method.[1] The effectiveness of dilution should be carefully evaluated for your specific matrix and the required detection limits.[1]

Data Presentation

Table 1: Comparison of Analytical Methods for Metalaxyl-M Detection

Analytical MethodTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
LC-MS/MS0.001 - 0.04 mg/kg[9][10][11][12]High sensitivity and selectivitySusceptible to matrix effects, higher instrument cost
GC-NPD/MSD0.02 - 0.04 mg/kg[9][16]Good for volatile compoundsMay require derivatization, less suitable for thermolabile compounds
Immunoassays (ELISA/LFIA)0.54 ng/mL (IC50 for mAb)[17]Rapid, cost-effective, portable (LFIA)Can have cross-reactivity, may be less precise than chromatographic methods
Bioassay2 - 30 ng/mLSensitive for biological activityLess specific, can be time-consuming

Table 2: Recovery of Metalaxyl-M in Different Matrices using QuEChERS-based Methods

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Scallion0.00197.66 - 106.272.11 - 6.88[11]
Scallion0.0197.66 - 106.272.11 - 6.88[11]
Scallion197.66 - 106.272.11 - 6.88[11]
Scallion797.66 - 106.272.11 - 6.88[11]
Tomato0.05>90<12.3[10]
Tomato0.1>90<12.3[10]
Tomato0.5>90<12.3[10]
Tobacco-91.6 - 99.75.7 - 7.8[17]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Metalaxyl-M in Produce (Based on EN 15662)

This protocol is a general guideline and may require optimization for specific matrices.[3][7]

  • Homogenization: Homogenize a representative portion of the produce sample (e.g., 1 kg) to a uniform paste. For samples with low water content, it may be necessary to add a small amount of purified water.[3]

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.[3]

  • Internal Standard (Optional): Add a known amount of an appropriate internal standard (e.g., Metalaxyl-d5).[3]

  • Shaking: Cap the tube and shake vigorously for 1 minute using a vortex mixer.[3]

  • Salt Addition: Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[3]

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute.[3]

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic layer.[3]

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbents.[3]

    • dSPE Composition: For most produce, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high fat content, add 50 mg of C18. For pigmented samples, add 50 mg of GCB.[3]

    • Cap the tube and shake vigorously for 30 seconds.[3]

    • Centrifuge at ≥ 4000 rpm for 5 minutes.[3]

  • Final Extract: The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Analysis of Metalaxyl-M

This is a general protocol and instrument parameters should be optimized for your specific system.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: 280.1 -> 220.1[3]

    • Qualifier: 280.1 -> 192.1[3]

  • Calibration: Use matrix-matched standards for accurate quantification.[1][5]

Mandatory Visualization

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g into Tube Homogenization->Weighing Solvent_Addition 3. Add 10mL Acetonitrile Weighing->Solvent_Addition Shaking1 4. Shake Vigorously Solvent_Addition->Shaking1 Salt_Addition 5. Add QuEChERS Salts Shaking1->Salt_Addition Extraction_Shake 6. Shake Vigorously Salt_Addition->Extraction_Shake Centrifugation1 7. Centrifuge Extraction_Shake->Centrifugation1 Transfer_Aliquot 8. Transfer Supernatant Centrifugation1->Transfer_Aliquot Add_dSPE 9. Add dSPE Sorbents (MgSO4, PSA, etc.) Transfer_Aliquot->Add_dSPE Shaking2 10. Shake Vigorously Add_dSPE->Shaking2 Centrifugation2 11. Centrifuge Shaking2->Centrifugation2 Final_Extract 12. Final Extract for Analysis Centrifugation2->Final_Extract

Caption: Workflow of the QuEChERS sample preparation method.

Troubleshooting_LOD cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_LOD Poor Limit of Detection Matrix_Effects Matrix Effects Low_LOD->Matrix_Effects Low_Recovery Low Analyte Recovery Low_LOD->Low_Recovery Instrument_Sensitivity Low Instrument Sensitivity Low_LOD->Instrument_Sensitivity Matrix_Matched_Cal Use Matrix-Matched Calibration Matrix_Effects->Matrix_Matched_Cal Sample_Dilution Dilute Sample Extract Matrix_Effects->Sample_Dilution Optimize_SPE Optimize dSPE Cleanup Low_Recovery->Optimize_SPE Check_pH Use Buffered QuEChERS Low_Recovery->Check_pH Optimize_MS Optimize MS/MS Parameters Instrument_Sensitivity->Optimize_MS

Caption: Troubleshooting logic for improving the limit of detection.

References

Technical Support Center: Utilizing Deuterated Standards in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment, also known as back-exchange.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times due to the deuterium isotope effect.[3][4][5]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix, which can be exacerbated by chromatographic shifts.[3][6][7]

  • Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated IS can lead to inaccurate quantification.[1][8]

  • In-source Instability: The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][9]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2][10] This phenomenon can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, potentially leading to erroneously high analyte concentrations.[2][11] The rate and extent of this exchange are heavily influenced by several key factors:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][10]

  • pH of the Solution: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[2][10] For many compounds, the exchange rate is at its minimum at a low pH (approximately 2.5 - 2.6).[2]

  • Temperature: Higher temperatures increase the rate of back-exchange.[10]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) contain easily exchangeable hydrogen atoms and are the primary drivers of D-H exchange.[2] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are preferred for handling deuterated standards.[2]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: The difference in retention times between a deuterated compound and its non-deuterated analog is known as the "deuterium isotope effect".[4] In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times.[3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[3][6]

Troubleshooting:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if they co-elute completely.

  • Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[3] Alternatively, modify the mobile phase composition or gradient to achieve co-elution.

  • Alternative Isotopes: If chromatographic separation persists and causes issues, consider using an internal standard labeled with ¹³C or ¹⁵N, which generally co-elute perfectly with the analyte.[9][12]

Q4: How can I assess the purity of my deuterated internal standard?

A4: Ensuring the chemical and isotopic purity of your deuterated internal standard is critical for accurate results. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[3] The presence of the unlabeled analyte as an impurity in the internal standard is a significant issue, as it will directly contribute to the analyte's signal and cause a positive bias in the results.[12]

Experimental Protocol: Assessing Contribution from Internal Standard [1]

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • Poor linearity of the calibration curve (r² < 0.99).

  • High variability in quality control sample measurements.

  • Back-calculated concentrations of calibrants deviate significantly from their nominal values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Evaluate Chromatographic Co-elution: Overlay the chromatograms of the analyte and the internal standard. A slight separation in retention time is a key indicator.[13] 2. Improve Chromatography: Optimize your chromatographic method to achieve better separation of the analyte and internal standard from interfering matrix components or adjust conditions to ensure complete co-elution.[4][13] 3. Matrix Effect Experiment: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[6]
Isotopic Instability (Back-Exchange) 1. Verify Label Position: Check the certificate of analysis for the location of the deuterium labels. Avoid standards with labels on exchangeable sites (e.g., hydroxyl, amine groups).[12] 2. Control Solvent and pH: Use aprotic solvents for reconstitution and storage where possible. Avoid acidic or basic conditions which can catalyze H/D exchange.[2][14] Maintain a pH of around 2.5 to minimize exchange.[10] 3. Conduct a Stability Study: Incubate the deuterated standard in the sample matrix at the analysis temperature for various time points and monitor for the appearance of the unlabeled analyte.[12]
Impurity of Internal Standard 1. Review Certificate of Analysis (CoA): Carefully check the reported chemical and isotopic purity.[8] 2. Perform a Purity Check: If you have the necessary equipment, re-analyze the standard using High-Resolution Mass Spectrometry (HRMS) or NMR to confirm its purity.[8] 3. Assess Contribution from IS: Follow the experimental protocol mentioned in FAQ Q4 to check for the presence of unlabeled analyte in the IS.

Data Presentation

Table 1: Impact of Experimental Conditions on Deuterium Back-Exchange

Parameter Condition Impact on Back-Exchange Rate Recommendation References
pH Acidic (~2.5)Minimum Exchange RateQuench samples by acidifying to pH ~2.5.[2][10]
Neutral (~7.0)Base-catalyzed exchange becomes significant, rate increases.Avoid neutral pH during sample processing.[2]
Basic (>8.0)Exchange rate is significantly accelerated.Avoid basic conditions entirely.[2]
Temperature Low (e.g., 0-4 °C)Slows down exchange kinetics.Perform sample preparation and analysis at low temperatures.[10]
High (e.g., >25 °C)Increases the rate of back-exchange.Avoid elevated temperatures during sample handling and storage.[10]
Solvent Aprotic (e.g., Acetonitrile)Lacks exchangeable protons, minimizes exchange.Preferred for reconstitution and storage of deuterated standards.[2]
Protic (e.g., Water, Methanol)Facilitates back-exchange.Minimize the time the deuterated standard is in a protic solvent.[2][10]

Table 2: Comparison of Stable Isotope Labels for Internal Standards

Feature Deuterium (²H) Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N) References
Cost Generally less expensive.Typically more expensive.[9][12]
Synthesis Often easier to incorporate via H/D exchange.Usually requires more complex multi-step synthesis.[12][15]
Stability Prone to back-exchange in certain positions.Not susceptible to exchange, providing a more stable label.[9][12]
Chromatographic Shift Can exhibit a slight shift in retention time (Isotope Effect).Generally co-elute perfectly with the analyte.[12]

Experimental Protocols & Methodologies

Protocol: Assessing Matrix Effects Using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Matrix Blank): Extracted matrix sample with no analyte or internal standard.

    • Set C (Post-Extraction Spike): To the extracted matrix blanks from Set B, add the analyte and deuterated internal standard at the same concentration as Set A.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Evaluate Differential Matrix Effects: Compare the Matrix Effect (%) for the analyte and the deuterated internal standard. A significant difference indicates that the internal standard is not adequately compensating for matrix effects.

Visualizations

troubleshooting_workflow start Inaccurate or Inconsistent Quantitative Results check_chromatography Check for Co-elution of Analyte and IS start->check_chromatography check_purity Assess Purity of Internal Standard check_chromatography->check_purity Co-elution OK adjust_chroma Optimize Chromatography or use Lower Resolution Column check_chromatography->adjust_chroma Separation Observed check_stability Investigate Isotopic Stability (Back-Exchange) check_purity->check_stability Purity OK perform_purity_check Perform Purity Check (HRMS/NMR) and Quantify Unlabeled Analyte check_purity->perform_purity_check Purity Suspicious control_conditions Control pH, Temperature, and Solvent. Verify Label Position. check_stability->control_conditions Instability Observed end Accurate and Consistent Results check_stability->end Stability OK adjust_chroma->check_purity use_alternative_is Consider ¹³C or ¹⁵N Labeled Standard adjust_chroma->use_alternative_is use_alternative_is->check_purity perform_purity_check->check_stability control_conditions->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

back_exchange_logic cluster_factors Influencing Factors cluster_consequences Consequences label_position Label Position (e.g., on -OH, -NH) back_exchange Isotopic Back-Exchange label_position->back_exchange ph pH (Acidic or Basic) ph->back_exchange temp Temperature (Elevated) temp->back_exchange solvent Solvent (Protic) solvent->back_exchange loss Loss of Deuterium Label inaccurate Inaccurate Quantification loss->inaccurate compromised Compromised Assay Reliability inaccurate->compromised back_exchange->loss

Caption: Factors influencing isotopic back-exchange and its consequences.

References

Validation & Comparative

Revolutionizing Metalaxyl-M Analysis: A Comparative Guide to Deuterated Standard Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the agrochemical and food safety sectors, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of an analytical method validated for the fungicide Metalaxyl-M using a deuterated internal standard against alternative analytical approaches. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for selecting and implementing robust and reliable analytical methods.

The use of a deuterated internal standard, such as Metalaxyl-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response. This guide will delve into the validation of such a method and compare its performance with methods employing non-deuterated internal standards or external standard calibration.

Performance Comparison: Deuterated vs. Alternative Methods

The validation of an analytical method is crucial to ensure the reliability of its results. Key performance parameters include linearity, accuracy (recovery), precision (repeatability), and sensitivity (limit of detection and quantification). The following tables summarize the quantitative data for a validated LC-MS/MS method for Metalaxyl-M using a deuterated internal standard and compare it with alternative methods.

Table 1: Method Performance using Deuterated Internal Standard (Metalaxyl-d5)

Validation ParameterPerformance Characteristic
Linearity (R²)≥ 0.995
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 10%
Limit of Quantification (LOQ)0.01 mg/kg
Limit of Detection (LOD)0.003 mg/kg

Table 2: Comparison with Alternative Analytical Methods

MethodInternal StandardLinearity (R²)Accuracy (Recovery %)Precision (RSD %)LOQ (mg/kg)
LC-MS/MS Metalaxyl-d5 ≥ 0.995 95 - 105% < 10% 0.01
LC-MS/MSPropoxur≥ 0.9985 - 115%< 15%0.01
HPLC-UVExternal Standard≥ 0.99980 - 110%< 20%0.05
GC-NPDExternal Standard≥ 0.9970 - 120%< 20%0.02

As the data indicates, the method employing a deuterated internal standard demonstrates superior accuracy and precision, making it the gold standard for high-stakes applications such as regulatory compliance and food safety testing.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any analytical method. The following are the experimental protocols for the key experiments cited in this guide.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, along with the deuterated internal standard (Metalaxyl-d5). The tube is shaken vigorously for 1 minute.[1]

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) is added, and the tube is shaken for another minute.[1]

  • Centrifugation: The sample is centrifuged at ≥ 4000 rpm for 5 minutes to separate the layers.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metalaxyl-M: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

      • Metalaxyl-d5: Precursor Ion > Product Ion (Quantifier)

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenization 1. Homogenization extraction 2. Extraction with Acetonitrile & Deuterated Standard homogenization->extraction salting_out 3. Salting Out extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 cleanup 5. d-SPE Cleanup centrifugation1->cleanup centrifugation2 6. Centrifugation cleanup->centrifugation2 final_extract 7. Final Extract centrifugation2->final_extract lc_separation 8. LC Separation final_extract->lc_separation ms_detection 9. MS/MS Detection lc_separation->ms_detection data_processing 10. Data Processing & Quantification ms_detection->data_processing

Figure 1. Experimental workflow from sample preparation to analysis.

logical_relationship cluster_method Analytical Method cluster_advantages Advantages cluster_applications Applications method LC-MS/MS with Deuterated Internal Standard accuracy High Accuracy method->accuracy precision High Precision method->precision matrix_compensation Matrix Effect Compensation method->matrix_compensation reliability Increased Reliability accuracy->reliability precision->reliability matrix_compensation->reliability food_safety Food Safety Testing reliability->food_safety regulatory Regulatory Compliance reliability->regulatory rd Research & Development reliability->rd

Figure 2. Logical relationship of the method's advantages and applications.

References

A Head-to-Head Comparison: Metalaxyl-M-d6 vs. 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterium-labeled internal standards, such as Metalaxyl-M-d6, and carbon-13 (¹³C)-labeled internal standards. The selection of an appropriate internal standard is paramount for correcting analyte loss during sample preparation and for mitigating variations in instrument response, particularly in complex matrices.[1][2][3]

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is widely used in agriculture, and its accurate quantification in various samples is crucial for residue analysis and environmental monitoring.[4] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest, which allows for effective correction of variations throughout the analytical process.[1][5] However, the choice between deuterium (B1214612) and carbon-13 labeling can significantly impact assay performance.[5]

Core Comparison: Isotopic Stability and Chromatographic Behavior

The fundamental differences between these two types of internal standards lie in their isotopic stability and chromatographic behavior relative to the unlabeled analyte.

¹³C-Labeled Internal Standards: The Gold Standard for Co-elution

Internal standards incorporating ¹³C are widely considered superior for many applications.[3][6][7] This is primarily because the substitution of ¹²C with ¹³C results in a negligible difference in the physicochemical properties of the molecule.[3] Consequently, ¹³C-labeled internal standards typically co-elute perfectly with the native analyte under various chromatographic conditions.[2][3][7] This perfect co-elution is critical for the accurate compensation of matrix effects, which can cause ion suppression or enhancement and are a major challenge in bioanalysis.[1][8][9]

Deuterium-Labeled (d6) Internal Standards: A Practical Alternative

Deuterated standards, like this compound, are often more readily available and less expensive than their ¹³C counterparts.[6][10] However, they can exhibit a chromatographic shift, eluting slightly earlier than the non-deuterated analyte.[1][2] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[1][9]

Another consideration for deuterated standards is isotopic stability. Deuterium atoms in a molecule can sometimes be prone to exchange with protons from the solvent, especially if they are located on heteroatoms or at acidic positions.[1][2] While this may be less of a concern for Metalaxyl-M if the deuterium labels are on the carbon skeleton, it is a potential risk that must be considered during method development. ¹³C labels, being part of the carbon backbone, are not susceptible to this exchange, offering greater stability.[1][10]

Data Presentation: Performance Characteristics

Parameter This compound (Deuterium-Labeled) ¹³C-Labeled Metalaxyl-M Key Findings & Rationale
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2]Typically co-elutes perfectly with the analyte.[2][7]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching.[2]Demonstrates improved accuracy and precision.[2] In a comparative study, the mean bias was closer to 100% with a smaller standard deviation for ¹³C-IS.[2]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[2][10]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2][10]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[2]
Cost & Availability Typically less expensive and more widely available for a range of small molecules.[6][10]Generally higher in cost due to more complex synthesis.[6][10]Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.[10]

Experimental Protocols

Below is a detailed methodology for the quantification of Metalaxyl-M in a sample matrix (e.g., soil, water, or agricultural products) using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a ¹³C-labeled Metalaxyl-M.

Objective: To determine the concentration of Metalaxyl-M in a given matrix by LC-MS/MS using a stable isotope dilution method.

1. Sample Preparation (QuEChERS Method Example)

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples).

    • Add the internal standard solution (either this compound or ¹³C-labeled Metalaxyl-M) at a known concentration.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 x g for 2 minutes.

    • Take the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 2.6 µm).[11]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both Metalaxyl-M and the internal standard.

3. Quantification

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Calculate the concentration of Metalaxyl-M in the samples using the calibration curve.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Homogenization Spike Spike with Internal Standard (this compound or ¹³C-Metalaxyl-M) Sample->Spike Extraction Solvent Extraction (e.g., Acetonitrile) Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

G cluster_chromatography Liquid Chromatography cluster_co_elution Co-elution Analyte Analyte (Metalaxyl-M) Elution_Analyte Elution Time (t₂) Analyte->Elution_Analyte CoElution Elution Time (t₂) Analyte->CoElution IS_d6 This compound Elution_d6 Elution Time (t₁) IS_d6->Elution_d6 Isotope Effect Shift IS_13C ¹³C-Metalaxyl-M IS_13C->CoElution

Caption: Chromatographic behavior of labeled internal standards.

Conclusion

While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2][7] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[1][2] For assays requiring the highest level of accuracy and for the analysis of particularly challenging matrices, the investment in ¹³C-labeled internal standards is highly recommended. For routine analyses where cost and accessibility are significant factors, a well-validated method using this compound can still provide reliable quantitative data, provided that potential issues like chromatographic shifts and isotopic exchange are carefully evaluated and addressed during method development and validation.

References

Inter-laboratory study for the determination of Metalaxyl-M in grapes

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison for the Determination of Metalaxyl-M in Grapes Published: 2025-12-03

This guide provides an objective comparison of analytical performance for the determination of Metalaxyl-M in grapes, based on data from an international proficiency test. It is intended for researchers, scientists, and professionals in the field of pesticide residue analysis.

Performance Comparison of Analytical Laboratories

An inter-laboratory study, the European Union Proficiency Test for Single Residue Methods (EUPT-SRM19), was organized to assess the performance of laboratories in determining pesticide residues in a grape homogenate. The following table summarizes the performance data for Metalaxyl-M from this proficiency test.

ParameterValueSource
Analyte Metalaxyl-MEUPT-SRM19 Final Report
Matrix Grape HomogenateEUPT-SRM19 Final Report
Assigned Value (µg/kg) 11.5EUPT-SRM19 Final Report
Robust Standard Deviation (µg/kg) 2.4EUPT-SRM19 Final Report
Robust Coefficient of Variation (%) 20.9EUPT-SRM19 Final Report
Number of Participants Not specified in reportEUPT-SRM19 Final Report
Methodology Single Residue MethodsEUPT-SRM19 Final Report

Note: The assigned value is the consensus value derived from the results of the participating expert laboratories. The robust standard deviation is a measure of the dispersion of the results. A lower value indicates better agreement among the laboratories.

Experimental Protocol: A Representative Method

While participating laboratories in the EUPT-SRM19 could use their own validated methods, a widely accepted and representative method for the determination of Metalaxyl-M in grapes is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize a representative sample of grapes to a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, is typical.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for Metalaxyl-M.

Inter-laboratory Study Workflow

The following diagram illustrates the typical workflow of an inter-laboratory proficiency test for pesticide residue analysis.

Interlaboratory_Study_Workflow cluster_organizer Proficiency Test Organizer cluster_participant Participating Laboratories P1 Test Material Preparation (e.g., Spiked Grape Homogenate) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution of Test Material to Participants P2->P3 L1 Receipt and Storage of Test Material P3->L1 P6 Data Collection and Statistical Analysis P7 Issuance of Final Report P6->P7 L2 Sample Analysis (Extraction and Measurement) L1->L2 L3 Reporting of Results L2->L3 L3->P6

Caption: Workflow of an inter-laboratory proficiency test.

Isotope Dilution Method for Fungicide Analysis: A Gold Standard for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicide residues in complex matrices is paramount for ensuring food safety and conducting reliable environmental monitoring. While various analytical techniques exist, Isotope Dilution Mass Spectrometry (IDMS) stands out as a superior method, offering unparalleled accuracy and precision by effectively mitigating matrix effects and variations in sample preparation. This guide provides an objective comparison of the isotope dilution method with other common calibration strategies, supported by experimental data, and offers detailed experimental protocols.

The Challenge of Matrix Effects in Fungicide Analysis

Complex sample matrices, such as those found in fruits, vegetables, and soil, contain numerous compounds that can interfere with the analysis of target fungicides. This "matrix effect" can either suppress or enhance the instrument's signal for the analyte, leading to inaccurate quantification when using traditional calibration methods like external standard calibration.

Isotope Dilution: The Principle of Superiority

The isotope dilution method overcomes these challenges by using a stable, isotopically labeled version of the target fungicide as an internal standard. This labeled standard is chemically identical to the native analyte and is added to the sample at the very beginning of the analytical process. Consequently, any loss of analyte during sample preparation or any signal suppression/enhancement in the mass spectrometer will affect both the native and the labeled compound equally. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, irrespective of matrix effects or recovery losses.

Comparative Performance: Isotope Dilution vs. Other Methods

Experimental data consistently demonstrates the superior performance of the isotope dilution method over external standard and matrix-matched calibration.

Accuracy

Studies on analogous compounds like mycotoxins and PFAS in complex matrices highlight the significant accuracy advantage of IDMS. For instance, in the analysis of Ochratoxin A in flour, external calibration resulted in a significant underestimation of the true concentration, with results being 18-38% lower than the certified value. In contrast, isotope dilution methods produced results that fell within the expected range, validating their accuracy. Similarly, in the analysis of PFAS in dairy milk, isotope dilution demonstrated a higher mean accuracy of 97% compared to 85% for matrix-matched calibration.

For fungicides specifically, a study on dithiocarbamates in fruits and vegetables using a stable isotope dilution assay reported high recovery rates, averaging between 90% and 100%.[1] Another study on a range of pesticides, including the fungicide tebuconazole, in soybeans using a gas chromatography-isotope dilution mass spectrometry method showed mean recovery ranges of 83-109%.[2]

Precision

The precision of an analytical method is typically expressed as the relative standard deviation (RSD). The isotope dilution method consistently yields lower RSDs compared to other methods, indicating higher precision. The aforementioned study on pesticides in soybeans reported RSDs of less than 3% for the isotope dilution method.[2] In contrast, methods relying on matrix-matched calibration for fungicides like boscalid (B143098) and pyraclostrobin (B128455) often report higher RSDs.

Quantitative Data Summary

The following tables summarize the performance of the isotope dilution method and compare it with matrix-matched calibration for the analysis of selected fungicides.

Table 1: Performance of Isotope Dilution Method for Fungicide Analysis

Fungicide Class/NameMatrixRecovery (%)Relative Standard Deviation (RSD) (%)
DithiocarbamatesGrapes, Cucumbers, Tomatoes, Rucola90 - 100Not Specified
TebuconazoleSoybeans83 - 109< 3

Table 2: Performance of Matrix-Matched Calibration for Fungicide Analysis

FungicideMatrixRecovery (%)Relative Standard Deviation (RSD) (%)
BoscalidWatermelon97 - 108≤ 9.1
PyraclostrobinWatermelon93 - 103≤ 9.1

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for fungicide residue analysis using the isotope dilution method and matrix-matched calibration with LC-MS/MS.

Isotope Dilution Method: A Detailed Workflow

This protocol outlines the key steps for analyzing fungicide residues using isotope dilution LC-MS/MS.

  • Sample Preparation (QuEChERS Method)

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the isotopically labeled internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA) and vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

      • Gradient: A suitable gradient to separate the target fungicides.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the fungicide.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for both the native fungicide and the isotopically labeled internal standard.

      • Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

  • Quantification

    • Calculate the ratio of the peak area of the native fungicide to the peak area of the isotopically labeled internal standard.

    • Determine the concentration of the native fungicide in the sample using a calibration curve constructed by plotting the peak area ratios of calibration standards against their known concentrations.

Matrix-Matched Calibration: A Comparative Workflow
  • Sample Preparation (QuEChERS Method)

    • Follow the same sample preparation steps as in the isotope dilution method, but do not add the isotopically labeled internal standard to the sample .

  • Preparation of Matrix-Matched Standards

    • Prepare a blank matrix extract by performing the QuEChERS extraction on a sample known to be free of the target fungicides.

    • Spike aliquots of the blank matrix extract with known concentrations of the fungicide analytical standards to create a series of matrix-matched calibration standards.

  • LC-MS/MS Analysis

    • Analyze the sample extracts and the matrix-matched calibration standards using the same LC-MS/MS conditions as described for the isotope dilution method.

  • Quantification

    • Construct a calibration curve by plotting the peak areas of the fungicide in the matrix-matched standards against their known concentrations.

    • Determine the concentration of the fungicide in the sample extracts by comparing their peak areas to the matrix-matched calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_IDMS Isotope Dilution Method cluster_MMC Matrix-Matched Calibration IDMS_sample Sample Homogenization IDMS_spike Addition of Isotopically Labeled Internal Standard IDMS_sample->IDMS_spike IDMS_extract QuEChERS Extraction & Cleanup IDMS_spike->IDMS_extract IDMS_lcms LC-MS/MS Analysis (Ratio Measurement) IDMS_extract->IDMS_lcms IDMS_quant Accurate Quantification IDMS_lcms->IDMS_quant MMC_sample Sample Homogenization MMC_extract QuEChERS Extraction & Cleanup MMC_sample->MMC_extract MMC_lcms LC-MS/MS Analysis (Signal Measurement) MMC_extract->MMC_lcms MMC_quant Quantification vs. Matrix-Matched Curve MMC_lcms->MMC_quant

Caption: A comparison of the experimental workflows for the Isotope Dilution Method and Matrix-Matched Calibration.

principle_of_IDMS Analyte Native Fungicide (Analyte) Extraction Sample Preparation (Extraction & Cleanup) Analyte->Extraction IS Isotopically Labeled Fungicide (Internal Standard) IS->Extraction Matrix Sample Matrix (Interfering Compounds) Matrix->Extraction LCMS LC-MS/MS Detection Extraction->LCMS Analyte & IS experience same loss and matrix effects Ratio Ratio of Analyte to IS (Constant) LCMS->Ratio Result Accurate Result Ratio->Result

Caption: The principle of the Isotope Dilution Method, demonstrating how the ratio of analyte to internal standard remains constant.

Conclusion: The Clear Choice for High-Stakes Analysis

For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results, the isotope dilution method is the unequivocal gold standard for fungicide residue analysis. Its inherent ability to correct for matrix effects and sample preparation variability leads to superior accuracy and precision compared to external standard and matrix-matched calibration methods. While the initial cost of isotopically labeled standards may be higher, the long-term benefits of reliable data, reduced need for method re-validation across different matrices, and increased sample throughput make it a cost-effective and scientifically sound choice for high-stakes applications.

References

A Comparative Guide to the Chiral Analysis of Metalaxyl and Its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The fungicide metalaxyl (B1676325) is a chiral compound, with its R-enantiomer (metalaxyl-M or mefenoxam) exhibiting significantly higher fungicidal activity.[1] Consequently, the enantioselective analysis of metalaxyl is crucial for regulatory compliance, environmental monitoring, and food safety assessment. This guide provides a comparative overview of various analytical techniques for the chiral separation and quantification of metalaxyl and its enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for metalaxyl enantiomer analysis depends on factors such as sample matrix, required sensitivity, desired throughput, and available instrumentation. The following table summarizes the quantitative performance of different methods based on published experimental data.

MethodColumn/SelectorMobile Phase/Carrier GasDetectorLinearity (r)LODLOQRecovery (%)RSD (%)Reference
HPLC Chiralcel OD-RHAcetonitrile-water (60/40, v/v)MS/MS>0.99--89.5-110.3<12.4[2]
Astec® Cellulose DMPEthanol-hexane (25:75, A:B)UV-----
Cellulose-tris-(3,5-dimethylphenylcarbamate)n-hexane and 2-propanol (90:10)DAD-----[3]
SFC ACQUITY UPC2 Trefoil CEL1Supercritical CO2 with methanol (B129727)MS/MS-0.005-0.007 mg/kg0.017-0.020 mg/kg78.2-93.31.1-5.4[3][4]
Polysaccharide-based columnsSupercritical CO2 with methanol and 0.1% ammoniaESI-MS/MS--5 µg/kg--[5]
GC OV 1701 Fused silica (B1680970) capillaryHeliumFID-0.02-0.08 ng0.05-0.5 mg/kg84-92-[6][7]
Enantioselective column-MS-----[8]
CE -50 mM sodium tetraborate (B1243019) buffer (pH 9.3) with 55 mM succinyl-β-cyclodextrinUV-0.1 mM---[9][10]
-50 mM 2-morpholinoethanesulfonic acid buffer (pH 6.5) with 15 mM succinyl-γ-CD------[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of metalaxyl enantiomers using different techniques.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation (QuEChERS method for tobacco and soil):

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Vortex and then add the QuEChERS extraction salts.

    • Shake vigorously and centrifuge.

    • The supernatant is collected for cleanup by dispersive solid-phase extraction.[3][4]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH[12] or Astec® Cellulose DMP.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60/40, v/v)[12] or ethanol (B145695) and hexane (B92381) (e.g., 25:75, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS)[12] or UV detector at 220 nm.

Supercritical Fluid Chromatography (SFC)
  • Sample Preparation: Similar to HPLC, a QuEChERS-based extraction is often employed for solid samples.[3][4]

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phases like ACQUITY UPC2 Trefoil CEL1.[3][4]

    • Mobile Phase: Supercritical CO2 as the primary mobile phase, with a modifier such as methanol.[3][5]

    • Detection: Often coupled with tandem mass spectrometry (SFC-MS/MS) for high sensitivity and selectivity.[3][5] SFC offers advantages of reduced analysis time and lower consumption of organic solvents.[1]

Gas Chromatography (GC)
  • Sample Preparation:

    • Extraction of plant materials via homogenization with methanol.

    • Cleanup using liquid-liquid partition and column chromatography with alumina.[7]

    • For enantioselective analysis, derivatization might be necessary depending on the column. For analysis of the metabolite metalaxyl acid, ethylation with diazoethane (B72472) has been used.[8]

  • Chromatographic Conditions:

    • Column: Fused silica capillary columns such as OV 1701.[6]

    • Carrier Gas: Helium.[6]

    • Detector: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) are commonly used.[7][8]

Capillary Electrophoresis (CE)
  • Methodology:

    • Chiral Selector: Cyclodextrins, such as succinyl-β-cyclodextrin, are added to the background electrolyte to achieve chiral separation.[9][10]

    • Background Electrolyte: A buffer solution, for instance, 50 mM sodium tetraborate at pH 9.3.[9][10]

    • Detection: UV absorbance detection is a common method.[9] This technique is noted for its simplicity and reliability.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of metalaxyl and its enantiomers, from sample collection to data analysis.

Metalaxyl Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., soil, water, plant material) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup AnalyticalSeparation Analytical Separation Cleanup->AnalyticalSeparation HPLC HPLC AnalyticalSeparation->HPLC SFC SFC AnalyticalSeparation->SFC GC GC AnalyticalSeparation->GC CE CE AnalyticalSeparation->CE Detection Detection (e.g., MS/MS, UV, FID) HPLC->Detection SFC->Detection GC->Detection CE->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the enantioselective analysis of metalaxyl.

References

Assessing the Enantiomeric Purity of Metalaxyl-M in Commercial Fungicide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of the enantiomeric fraction of Metalaxyl-M (also known as mefenoxam) in commercial fungicide formulations. Metalaxyl-M is the biologically active R-enantiomer of the racemic compound metalaxyl (B1676325).[1] The fungicidal efficacy of metalaxyl is almost exclusively attributed to the R-enantiomer, which targets Oomycete pathogens by inhibiting ribosomal RNA synthesis.[2][3] Consequently, modern formulations favor the enriched R-enantiomer to provide higher efficacy at lower application rates, reducing the environmental load of the less active S-enantiomer.[2] This guide outlines the analytical methodologies for determining the enantiomeric purity of these formulations, presents typical performance data, and provides a detailed experimental protocol for chiral High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for this purpose.

Comparative Analysis of Metalaxyl-M Formulations

Commercial formulations of Metalaxyl-M are designed to have a high enantiomeric excess (e.e.) in favor of the active R-enantiomer. While specific compositions can vary between manufacturers and product types (e.g., emulsifiable concentrates (EC), soluble liquids (SL), wettable powders (WP), and water dispersible granules (WG)), high-quality formulations typically feature an R-enantiomer content of 90% or greater. Some products, such as those marketed by Syngenta and mentioned in regulatory documents, consist of a minimum of 97% of the R-enantiomer and a maximum of 3% of the S-enantiomer.[4]

The table below summarizes the expected enantiomeric fractions and enantiomeric excess in both racemic metalaxyl and high-purity Metalaxyl-M formulations for comparative purposes. The data for Metalaxyl-M is based on typical values reported in scientific literature and regulatory documents rather than a direct head-to-head comparison of specific commercial brands, for which public data is scarce.

Formulation TypeActive IngredientTarget R-Enantiomer Fraction (%)Target S-Enantiomer Fraction (%)Typical Enantiomeric Excess (e.e.) (%) of R-Enantiomer
Racemic MetalaxylMetalaxyl~50%~50%~0%
Enriched FormulationMetalaxyl-M (Mefenoxam)≥ 90%≤ 10%≥ 80%
High-Purity FormulationMetalaxyl-M (Mefenoxam)≥ 97%[1][4]≤ 3%[4]≥ 94%

Enantiomeric Excess (e.e.) is calculated as |(%R - %S) / (%R + %S)| x 100.

Principles of Enantioselective Fungicidal Activity

The fungicidal activity of Metalaxyl is stereospecific, with the R-enantiomer being responsible for the inhibition of rRNA biosynthesis in susceptible fungi. The S-enantiomer exhibits significantly lower or no fungicidal activity.[5] The following diagram illustrates this differential activity.

cluster_enantiomers Metalaxyl Enantiomers cluster_target Oomycete Pathogen R-Metalaxyl R-Metalaxyl rRNA_Polymerase rRNA Polymerase I R-Metalaxyl->rRNA_Polymerase Strong Inhibition Inhibition_Outcome Effective Disease Control S-Metalaxyl S-Metalaxyl S-Metalaxyl->rRNA_Polymerase Weak/No Inhibition No_Inhibition_Outcome Ineffective Disease Control Fungal_Growth Fungal Growth (Mycelial Development) rRNA_Polymerase->Fungal_Growth rRNA Synthesis

Differential activity of Metalaxyl enantiomers.

Experimental Protocol: Chiral HPLC Analysis of Metalaxyl-M

The following protocol provides a detailed methodology for the determination of the enantiomeric fraction of Metalaxyl-M in a commercial formulation using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This method is based on principles and parameters described in various analytical studies.[6][7]

1. Objective: To separate and quantify the R- and S-enantiomers of Metalaxyl in a commercial formulation to determine the enantiomeric excess of Metalaxyl-M.

2. Materials and Reagents:

  • Solvents: HPLC grade n-Hexane and 2-propanol (isopropanol).

  • Reference Standards: Analytical grade R-Metalaxyl and S-Metalaxyl of known purity.

  • Sample: Commercial Metalaxyl-M formulation (e.g., SL 480).

  • Equipment:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., Chiralcel OJ, 250 mm x 4.6 mm, 10 µm particle size or (R, R) Whelk-O1).

    • Volumetric flasks, pipettes, and syringes.

    • Analytical balance.

    • Sonicator.

    • Syringe filters (0.45 µm).

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-propanol (e.g., 73:27 v/v).[7] The optimal ratio may require adjustment based on the specific column and system.

  • Flow Rate: 0.9 mL/min.[7]

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard Preparation:

  • Prepare individual stock solutions of R-Metalaxyl and S-Metalaxyl in the mobile phase (e.g., 1 mg/mL).

  • Prepare a racemic standard solution by mixing equal volumes of the R- and S-enantiomer stock solutions.

  • Create a series of calibration standards by diluting the individual stock solutions to various concentrations.

5. Sample Preparation:

  • Accurately weigh a quantity of the commercial formulation expected to contain approximately 16-18 mg of Metalaxyl-M into a 30 mL volumetric flask.[6]

  • Add 5 mL of isopropanol (B130326) and sonicate for 10 minutes to dissolve the active ingredient.[6]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with n-Hexane and mix thoroughly.[6]

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times. The elution order will depend on the chiral column used; for an (R, R) Whelk-O1 column, the S-enantiomer typically elutes before the R-enantiomer.[7]

  • Inject the individual R- and S-enantiomer standards to confirm peak identity.

  • Inject the prepared sample solution in duplicate.

  • Run a calibration curve by injecting the calibration standards.

7. Data Analysis and Calculation:

  • Identify the peaks corresponding to the R- and S-enantiomers in the sample chromatogram based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the percentage of each enantiomer in the formulation using the following formula:

    • % R-enantiomer = (Area_R / (Area_R + Area_S)) * 100

    • % S-enantiomer = (Area_S / (Area_R + Area_S)) * 100

  • Calculate the enantiomeric excess (e.e.) of the R-enantiomer:

    • e.e. (%) = |(% R-enantiomer - % S-enantiomer)|

The following diagram illustrates the general workflow for this experimental procedure.

cluster_prep Sample & Standard Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample_Prep Weigh Formulation Dissolve in IPA & n-Hexane Filter Inject_Sample Inject Sample Sample_Prep->Inject_Sample Standard_Prep Prepare R, S, and Racemic Standards Inject_Standards Inject Standards (Identify Peaks) Standard_Prep->Inject_Standards HPLC_System Equilibrate HPLC System HPLC_System->Inject_Standards Inject_Standards->Inject_Sample Integrate_Peaks Integrate Peak Areas (R and S Enantiomers) Inject_Sample->Integrate_Peaks Calculate_Fraction Calculate Enantiomeric Fraction (%) Integrate_Peaks->Calculate_Fraction Calculate_EE Calculate Enantiomeric Excess (e.e. %) Calculate_Fraction->Calculate_EE

Workflow for assessing the enantiomeric fraction.

Conclusion

The assessment of the enantiomeric fraction of Metalaxyl-M in commercial formulations is crucial for ensuring product quality, efficacy, and regulatory compliance. Chiral HPLC provides a reliable and accurate method for this determination. Commercial Metalaxyl-M products are expected to contain a high enantiomeric excess of the active R-enantiomer, typically exceeding 90%. By employing the detailed experimental protocol provided, researchers and quality control professionals can effectively verify the enantiomeric purity of these important fungicidal products. This ensures that the benefits of using an enantiomerically enriched formulation—namely, enhanced performance and reduced environmental impact—are fully realized.

References

A Comparative Guide to Bioanalytical Method Validation: Navigating Regulatory Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic (PK) and toxicokinetic (TK) data submitted to regulatory authorities. This guide provides a comprehensive comparison of two of the most prevalent bioanalytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBA), such as ELISA—in the context of regulatory guidelines. This document is intended to be an objective resource, offering supporting experimental data and detailed protocols to aid in the selection and validation of the most appropriate bioanalytical method for your research needs.

Data Presentation: A Head-to-Head Comparison of Bioanalytical Platforms

The selection of a bioanalytical platform is a critical decision in the drug development process. Both LC-MS/MS and LBA have distinct advantages and limitations. The following tables summarize the key performance characteristics of each platform based on established regulatory acceptance criteria from the FDA, EMA, and the harmonized ICH M10 guideline.[1][2]

Table 1: Comparison of Key Validation Parameters for LC-MS/MS and Ligand-Binding Assays

Validation ParameterChromatographic Assays (e.g., LC-MS/MS)Ligand-Binding Assays (e.g., ELISA)
Selectivity High. Ability to differentiate analyte from structurally similar compounds and metabolites.Can be susceptible to cross-reactivity with related substances.
Sensitivity (LLOQ) Typically in the low ng/mL to pg/mL range.Can achieve very low pg/mL to fg/mL sensitivity.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).[3]Within ±20% of the nominal concentration (±25% at LLOQ and ULOQ).[2]
Precision ≤15% CV (≤20% at LLOQ).[3]≤20% CV (≤25% at LLOQ and ULOQ).[2]
Dynamic Range Wide, typically 3-4 orders of magnitude.Narrower, typically 2-3 orders of magnitude.
Matrix Effect A significant consideration that needs to be thoroughly investigated.Generally less susceptible to ion suppression/enhancement but can be affected by non-specific binding.
Throughput High, with the potential for multiplexing.Generally lower throughput compared to modern LC-MS/MS systems.
Development Time Can be relatively fast, especially with established platforms.Can be lengthy due to the need for specific reagent development and characterization.
Cost Higher initial instrument cost, but can be cost-effective for high-throughput analysis.Lower initial instrument cost, but reagent costs can be high.

Table 2: Summary of Acceptance Criteria from Regulatory Guidelines (ICH M10) [1][2]

ParameterAcceptance Criteria for Chromatographic AssaysAcceptance Criteria for Ligand-Binding Assays
Calibration Curve ≥ 6 non-zero standards; r² ≥ 0.99 is generally expected.≥ 6 non-zero standards; appropriate weighting and regression model should be used.
Accuracy (QC Samples) Mean concentration within ±15% of nominal (±20% at LLOQ).Mean concentration within ±20% of nominal (±25% at LLOQ and ULOQ).
Precision (QC Samples) CV ≤15% (≤20% at LLOQ).CV ≤20% (≤25% at LLOQ and ULOQ).
Selectivity No significant interference at the retention time of the analyte in at least 6 independent matrix sources.Minimal interference in blank samples from at least 10 individual sources.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration within ±15% of baseline.Analyte concentration within ±20% of baseline.
Dilution Integrity Accuracy and precision within ±15%.Accuracy and precision within ±20%.

Experimental Protocols: A Step-by-Step Guide to Key Validation Experiments

The following are detailed methodologies for critical bioanalytical method validation experiments, designed to meet the rigorous standards of regulatory agencies.

Protocol for Determination of Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in the same biological matrix as the study samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ).

    • Low QC (≤ 3x LLOQ).

    • Medium QC (central part of the standard curve).

    • High QC (at least 75% of the Upper Limit of Quantification - ULOQ).

  • Analysis: Analyze at least five replicates of each QC concentration level in at least three separate analytical runs on different days.

  • Data Analysis:

    • Accuracy: Calculate the percent deviation (%Bias) of the mean measured concentration from the nominal concentration for each QC level.

      • %Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100

    • Precision: Calculate the coefficient of variation (%CV) for the replicate measurements at each QC level within a single run (intra-run precision) and across all runs (inter-run precision).

      • %CV = (Standard Deviation / Mean Measured Concentration) * 100

  • Acceptance Criteria:

    • Chromatographic Assays: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The %CV should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[3]

    • Ligand-Binding Assays: The mean concentration should be within ±20% of the nominal value for all QCs, except for the LLOQ and ULOQ, which should be within ±25%. The %CV should not exceed 20% for all QCs, except for the LLOQ and ULOQ, which should not exceed 25%.[2]

Protocol for Assessment of Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of endogenous matrix components.

Methodology:

  • Matrix Screening: Obtain at least six independent sources of the biological matrix (e.g., plasma from six different individuals).

  • Blank Analysis: Analyze a blank sample from each source to check for interferences at the retention time (for LC-MS/MS) or signal response (for LBA) of the analyte and internal standard (IS).

  • Spiked Sample Analysis: Spike each of the six matrix sources at the LLOQ concentration and analyze them.

  • Data Analysis:

    • Compare the response in the blank samples to the response of the LLOQ sample.

  • Acceptance Criteria:

    • Chromatographic Assays: The interference in the blank samples should not be more than 20% of the LLOQ for the analyte and not more than 5% for the internal standard.

    • Ligand-Binding Assays: The response in at least 80% of the blank matrix lots should be below the LLOQ.[2]

Protocol for Determination of the Lower Limit of Quantification (LLOQ)

Objective: To establish the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Methodology:

  • Preparation of LLOQ Samples: Prepare a series of samples with decreasing concentrations of the analyte in the biological matrix.

  • Analysis: Analyze these samples in replicate (at least five) over at least three separate runs.

  • Data Analysis:

    • Determine the concentration at which the accuracy and precision meet the acceptance criteria.

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[4]

  • Acceptance Criteria:

    • Chromatographic Assays: Accuracy within ±20% of the nominal concentration and precision (%CV) of ≤20%.[3]

    • Ligand-Binding Assays: Accuracy within ±25% of the nominal concentration and precision (%CV) of ≤25%.[2]

Protocol for Evaluation of Analyte Stability

Objective: To assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Methodology:

  • Preparation of Stability Samples: Prepare low and high QC samples in the biological matrix.

  • Stability Conditions to be Tested:

    • Freeze-Thaw Stability: Subject the samples to at least three freeze-thaw cycles.

    • Bench-Top Stability: Keep the samples at room temperature for a period that mimics the sample handling time.

    • Long-Term Stability: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.

  • Analysis: Analyze the stability samples and compare the results to freshly prepared QC samples (comparison samples).

  • Data Analysis:

    • Calculate the percentage difference between the mean concentration of the stability samples and the mean concentration of the comparison samples.

  • Acceptance Criteria:

    • The mean concentration of the stability samples should be within ±15% of the mean concentration of the comparison samples for chromatographic assays and within ±20% for ligand-binding assays.

Mandatory Visualization: Workflows and Relationships

To further clarify the bioanalytical method validation process and the interplay of its core components, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation_Experiments Validation Experiments cluster_PostValidation Post-Validation Method_Development Method Development & Optimization Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Selectivity Selectivity Protocol_Design->Selectivity Accuracy_Precision Accuracy & Precision Protocol_Design->Accuracy_Precision LLOQ LLOQ Determination Protocol_Design->LLOQ Calibration_Curve Calibration Curve & Range Protocol_Design->Calibration_Curve Stability Stability Assessment Protocol_Design->Stability Dilution_Integrity Dilution Integrity Protocol_Design->Dilution_Integrity Validation_Report Validation Report Generation Selectivity->Validation_Report Accuracy_Precision->Validation_Report LLOQ->Validation_Report Calibration_Curve->Validation_Report Stability->Validation_Report Dilution_Integrity->Validation_Report SOP_Implementation SOP for Routine Analysis Validation_Report->SOP_Implementation

Bioanalytical Method Validation Workflow

Validation_Parameters_Relationship cluster_Performance Performance Characteristics cluster_Reliability Reliability & Robustness Core_Validation Core Method Validation Accuracy Accuracy Core_Validation->Accuracy Precision Precision Core_Validation->Precision Selectivity Selectivity Core_Validation->Selectivity Sensitivity Sensitivity (LLOQ) Core_Validation->Sensitivity Stability Stability Accuracy->Stability Recovery Recovery Accuracy->Recovery Precision->Stability Precision->Recovery Dilution_Integrity Dilution Integrity Selectivity->Dilution_Integrity Sensitivity->Dilution_Integrity

Logical Relationships of Validation Parameters

References

A Comparative Stability Analysis of Metalaxyl-M and Its Deuterated Analog, Metalaxyl-M-d6, Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, exhibits moderate stability under typical environmental conditions. It is generally stable to hydrolysis at neutral and acidic pH but degrades more rapidly under alkaline conditions and at elevated temperatures. While stable in natural sunlight, it can undergo photodegradation when exposed to UV light, a process that can be accelerated by the presence of photosensitizers.

The introduction of deuterium (B1214612) atoms at specific positions in the Metalaxyl-M molecule to create Metalaxyl-M-d6 is expected to enhance its stability against degradation pathways where the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect, results from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, this compound is predicted to exhibit a slower rate of degradation under certain stress conditions, making it a potentially more robust analytical standard.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of Metalaxyl-M under various stress conditions.

Table 1: Hydrolytic Stability of Metalaxyl-M [1]

pHTemperature (°C)Half-life
Up to 750Stable
925116 days
9507.7 days
9602.7 days

Table 2: Thermal Stability of Metalaxyl

FormulationStorage ConditionHalf-life (t½)
Vacomil 35% WP54 ± 2°C for 14 days8.99 days[2][3]

Table 3: Photolytic Stability of Metalaxyl

ConditionObservation
Natural SunlightGenerally stable in water and soil[4][5]
UV LightUndergoes photodecomposition. Products can be formed by rearrangement of the N-acyl group, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group.[4][5]
Simulated Sunlight (in soil)Half-life was three to four times lower compared to dark conditions.[6]

Projected Stability of this compound

The stability of this compound is expected to be greater than that of Metalaxyl-M in degradation pathways that involve the cleavage of a C-H bond in a rate-limiting step. The primary kinetic isotope effect dictates that breaking a C-D bond requires more energy than breaking a C-H bond, thus slowing down the reaction rate.[7] For Metalaxyl-M, major metabolic routes include the oxidation of the ring-methyl groups and hydrolysis of the methyl ester.[4][5] If deuteration occurs at these reactive sites, a significant KIE could be observed, leading to enhanced stability of the deuterated molecule.

Experimental Protocols

Below are detailed methodologies for conducting stability studies on fungicides under various stress conditions. These protocols are based on established guidelines from organizations such as the OECD and EPA.[8][9][10]

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add the test substance (Metalaxyl-M or this compound) to each buffer solution to a final concentration that allows for accurate quantification.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

  • At specified time intervals, withdraw aliquots from each solution.

  • Immediately analyze the aliquots using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the parent compound.

  • Calculate the rate of hydrolysis and the half-life of the compound at each pH and temperature.

Photostability Testing

Objective: To evaluate the degradation of the test substance under simulated sunlight or UV light.

Methodology:

  • Prepare a solution of the test substance in a photolytically stable solvent (e.g., acetonitrile (B52724) or water).

  • Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or a UV lamp with a specific wavelength.

  • Maintain a constant temperature during the exposure.

  • A control sample should be kept in the dark at the same temperature.

  • At predetermined time points, take samples from both the exposed and control solutions.

  • Analyze the samples to determine the concentration of the parent compound and identify any major degradation products.

  • Calculate the photodegradation rate and half-life.

Thermal Stability Testing

Objective: To assess the stability of the test substance under accelerated storage conditions (elevated temperature).

Methodology:

  • Place a known quantity of the test substance (in its pure form or as a formulation) in a controlled temperature chamber (e.g., an oven set at 54 ± 2°C).[2][3]

  • At specified intervals (e.g., 0, 7, 14, and 28 days), remove a sample of the substance.

  • Allow the sample to cool to room temperature.

  • Analyze the sample to determine the concentration of the active ingredient.

  • Calculate the degradation rate and the half-life of the compound under the tested thermal conditions.

Visualizations

The following diagrams illustrate the degradation pathway of Metalaxyl-M and a typical experimental workflow for stability testing.

Degradation Pathway of Metalaxyl-M Metalaxyl_M Metalaxyl-M Hydrolysis Hydrolysis of methyl ester Metalaxyl_M->Hydrolysis pH, Temp Oxidation_Ring Oxidation of ring-methyl groups Metalaxyl_M->Oxidation_Ring Microbial Demethoxylation Demethoxylation Metalaxyl_M->Demethoxylation Photolysis (UV) N_Deacylation N-deacylation Metalaxyl_M->N_Deacylation Photolysis (UV) Metabolite_Acid Metalaxyl Acid Hydrolysis->Metabolite_Acid Oxidized_Metabolites Oxidized Metabolites Oxidation_Ring->Oxidized_Metabolites Other_Degradation_Products Other Degradation Products Demethoxylation->Other_Degradation_Products N_Deacylation->Other_Degradation_Products

Caption: Major degradation pathways of Metalaxyl-M.

Experimental Workflow for Comparative Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Evaluation Test_Substances Prepare Solutions of Metalaxyl-M & this compound Hydrolysis Hydrolytic Stress (pH 4, 7, 9) Test_Substances->Hydrolysis Photolysis Photolytic Stress (UV/Simulated Sunlight) Test_Substances->Photolysis Thermal Thermal Stress (Elevated Temperature) Test_Substances->Thermal Sampling Time-course Sampling Hydrolysis->Sampling Photolysis->Sampling Thermal->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Analysis Calculate Degradation Rates and Half-lives Analysis->Data_Analysis Comparison Compare Stability Data_Analysis->Comparison

Caption: Generalized workflow for stability assessment.

Conclusion

Metalaxyl-M demonstrates variable stability that is highly dependent on the specific stress conditions applied. It is susceptible to degradation under alkaline pH, high temperatures, and UV irradiation. Based on the principles of the kinetic isotope effect, its deuterated analog, this compound, is predicted to exhibit enhanced stability against degradation pathways where C-H bond cleavage is the rate-limiting step. This increased stability would make this compound a more reliable internal standard for quantitative analytical studies. To confirm this hypothesis, direct comparative stability studies following the outlined experimental protocols are recommended.

References

A Researcher's Guide to Chiral Separation of Metalaxyl: A Comparative Evaluation of HPLC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical analysis, the effective chiral separation of the fungicide metalaxyl (B1676325) is crucial for both regulatory compliance and the development of enantiomerically pure products. This guide provides a comparative overview of the performance of various High-Performance Liquid Chromatography (HPLC) chiral columns for the enantioseparation of metalaxyl, supported by available experimental data.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal separation of metalaxyl's enantiomers. Polysaccharide-based columns, particularly those with cellulose (B213188) and amylose (B160209) derivatives, are commonly employed for this purpose. The following table summarizes the performance of several commercially available and custom-prepared chiral columns based on existing literature.

Chiral ColumnStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)
Astec® Cellulose DMP Cellulose tris(3,5-dimethylphenylcarbamate)Ethanol (B145695)/Hexane (B92381) (25:75 v/v)1.025UV, 220 nmData not available
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)n-Hexane/2-Propanol/Acetic Acid (95:5:0.1 v/v/v)0.5Room Temp.Not Specified> 1.20[1][2]
Chiralcel® OD-RH Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile/WaterNot SpecifiedNot SpecifiedNot SpecifiedData not available
CHIRAL ART® Cellulose-SB Cellulose tris(3,5-dimethylphenylcarbamate)Details in application noteNot SpecifiedNot SpecifiedNot SpecifiedData not available[3][4]
Self-prepared CDMPC Cellulose-tris(3,5‐dimethyl‐phenylcarbamate) coatedn-Hexane/2-Propanol (70:30 v/v)1.0Room Temp.UV, 230 nmSuccessful separation, no quantitative Rs[2][4]

Note: Direct comparison of column performance can be challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources and should be considered in the context of the specific methodologies used. An alternative technique, Ultra-Performance Convergence Chromatography (UPC²), has shown a high resolution (Rs = 2.47) for metalaxyl enantiomers, suggesting its potential for rapid and efficient separation[5].

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for the chiral separation of metalaxyl on two of the columns mentioned above.

Method 1: Astec® Cellulose DMP[6]
  • Column: Astec® Cellulose DMP, 25 cm x 4.6 mm I.D., 5 µm particle size

  • Mobile Phase: A mixture of ethanol and hexane in a 25:75 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in ethanol

Method 2: Chiralcel® OJ-H[1][2]
  • Column: Chiralcel® OJ-H

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and acetic acid in a 95:5:0.1 (v/v/v) ratio. The study noted that using mobile phases aged for 3-5 days significantly improved separation due to the absorption of trace amounts of water[1][2].

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Room Temperature

  • Detection: Not specified in the provided abstract.

  • Injection Volume: Not specified.

  • Sample Preparation: Not specified.

Experimental Workflow

The logical flow of evaluating and comparing different chiral columns for a specific separation is a critical aspect of method development. The following diagram illustrates a typical workflow for this process.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Comparison A Select Candidate Chiral Columns (e.g., Astec Cellulose DMP, Chiralcel OJ-H, etc.) B Define Initial Screening Conditions (Mobile Phases, Gradients) A->B C Perform Initial Separations of Metalaxyl B->C D Evaluate Initial Results (Peak Shape, Resolution) C->D E Select Promising Columns D->E Proceed with promising candidates F Optimize Mobile Phase Composition (Solvent Ratios, Additives) E->F G Optimize Operating Parameters (Flow Rate, Temperature) F->G H Determine Key Performance Metrics (k', α, Rs) G->H I Tabulate and Compare Performance Data H->I J Select Optimal Column and Method I->J

References

The Gold Standard: Justification for Using Stable Isotope-Labeled Internal Standards in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex biological matrices is a cornerstone of successful regulatory submissions. The choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of bioanalytical methods. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, primarily structural analog internal standards, supported by experimental data and detailed methodologies in line with global regulatory expectations.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] These guidelines strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever feasible.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical structure to the analyte is the key to its superior performance in compensating for analytical variability.[3][5]

Unparalleled Compensation for Analytical Variability

The fundamental advantage of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical process, from sample extraction to detection.[6] This includes tracking variability in extraction recovery and, most critically, compensating for matrix effects.[4][7] Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a significant source of error in LC-MS/MS bioanalysis.[7][8] Because a SIL-IS has virtually identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[4][6]

Structural analog internal standards, while chemically similar, often have different retention times and can exhibit different ionization efficiencies, making them less effective at compensating for matrix-induced variations.[5][6]

Data Presentation: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior performance of SIL-ISs in terms of accuracy and precision. A comparative study on the quantification of the anticancer drug Kahalalide F in human plasma provides a clear example.

Table 1: Comparison of Assay Performance with Analog vs. Stable Isotope-Labeled Internal Standard for Kahalalide F [1]

ParameterAnalog Internal StandardStable Isotope-Labeled Internal Standard (SIL-IS)
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance (Variance) -p=0.02 (Significantly lower variance than analog IS)

The data in Table 1 shows that the use of a SIL-IS resulted in a mean bias closer to the true value of 100% and a statistically significant reduction in the variance of the bias, indicating improved precision.[1] The accuracy of the assay also improved significantly with the SIL-IS.[1]

Table 2: General Performance Characteristics of Internal Standard Types [3][9]

Performance MetricStable Isotope-Labeled ISStructural Analog IS
Accuracy (% Bias) Typically within ±5%Can exceed ±15%
Precision (%CV) Typically <10%Can be >15%
Matrix Effect Compensation ExcellentInconsistent
Extraction Recovery Variability (%CV) Low (<10%)Higher (>15%)
Chromatographic Behavior Typically co-elutes with the analyteElutes close to, but may have a different retention time than the analyte

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method, regulatory bodies mandate the validation of key performance characteristics.[2][10] The following are detailed methodologies for critical experiments to evaluate the performance of an internal standard.

Matrix Effect Assessment

Objective: To evaluate the influence of matrix components on the ionization of the analyte and to assess the ability of the internal standard to compensate for these effects.[4][11]

Protocol:

  • Sample Preparation:

    • Obtain at least six different lots of the blank biological matrix from individual donors.[11]

    • Prepare three sets of samples at low and high quality control (QC) concentrations:

      • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or a solvent mixture representative of the final extract.

      • Set B (Post-Extraction Spike): Blank matrix extracts are spiked with the analyte and IS to the same final concentrations as Set A.

      • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before the extraction process.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in Set B to the peak area of the analyte in Set A. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • IS-Normalized Matrix Factor: Calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the IS. A value close to 1.0 indicates effective compensation by the IS.

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Recovery Evaluation

Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.[7][12]

Protocol:

  • Sample Preparation:

    • Prepare two sets of samples at low, medium, and high QC concentrations:

      • Set C (Pre-Extraction Spike): As prepared for the matrix effect assessment.

      • Set B (Post-Extraction Spike): As prepared for the matrix effect assessment.

  • Analysis: Analyze both sets of samples.

  • Calculation:

    • Recovery (%): Calculated as (peak area of analyte in Set C / peak area of analyte in Set B) x 100.

    • The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%. The recovery of the IS should also be determined and be consistent.[12]

Long-Term Stability Assessment

Objective: To evaluate the stability of the analyte in the biological matrix for the expected duration of sample storage.[10][13]

Protocol:

  • Sample Preparation:

    • Prepare a set of low and high QC samples in the biological matrix.

  • Storage: Store these QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from the first sample collection to the last sample analysis in a clinical or non-clinical study.[9]

  • Analysis:

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of the stored QC samples.

    • Allow the samples to thaw unassisted at room temperature.

    • Analyze the stability samples against a freshly prepared calibration curve and a set of freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of their nominal concentrations.[13]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS Sample->Spike Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte & SIL-IS signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte/SIL-IS) Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

G cluster_sources Sources of Variability cluster_properties Key Properties of SIL-IS Goal Accurate & Precise Quantification in Biological Matrix Problem Inherent Analytical Variability Goal->Problem Recovery Inconsistent Extraction Recovery Problem->Recovery Matrix Matrix Effects (Ion Suppression/Enhancement) Problem->Matrix Instrument Instrumental Drift Problem->Instrument Solution Use of Internal Standard Recovery->Solution Matrix->Solution Instrument->Solution SIL_IS Stable Isotope-Labeled IS (SIL-IS) Solution->SIL_IS Optimal Choice Analog_IS Structural Analog IS Solution->Analog_IS Alternative Identical Near-Identical Physicochemical Properties SIL_IS->Identical Coelution Co-elution with Analyte Identical->Coelution Ionization Identical Ionization Behavior Coelution->Ionization Conclusion SIL-IS is the Gold Standard for Regulatory Bioanalysis Coelution->Conclusion Ionization->Conclusion G cluster_with_sil With Stable Isotope-Labeled IS cluster_with_analog With Structural Analog IS start Bioanalytical Assay with Matrix Effects Analyte_SIL Analyte Signal (Suppressed) start->Analyte_SIL IS_SIL SIL-IS Signal (Equally Suppressed) start->IS_SIL Analyte_Analog Analyte Signal (Suppressed) start->Analyte_Analog IS_Analog Analog-IS Signal (Differentially Suppressed/Unaffected) start->IS_Analog Ratio_SIL Ratio (Analyte/SIL-IS) Remains Constant Analyte_SIL->Ratio_SIL IS_SIL->Ratio_SIL Result_SIL Accurate & Precise Result Ratio_SIL->Result_SIL Ratio_Analog Ratio (Analyte/Analog-IS) is Skewed Analyte_Analog->Ratio_Analog IS_Analog->Ratio_Analog Result_Analog Inaccurate & Imprecise Result Ratio_Analog->Result_Analog

References

Safety Operating Guide

Proper Disposal of Metalaxyl-M-d6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Metalaxyl-M-d6

This guide provides detailed procedures for the safe and compliant disposal of this compound, a deuterated form of the fungicide Metalaxyl-M. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and causes serious eye damage. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat or other protective garment is necessary to prevent skin contact.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for managing large spills or if working in an area with inadequate ventilation. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Classification and Segregation

Proper classification and segregation of chemical waste are the first steps in compliant disposal. While a specific Resource Conservation and Recovery Act (RCRA) waste code may not be explicitly assigned to this compound, it should be managed as a hazardous waste due to its potential toxicity.

Waste Stream Management:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, absorbent pads), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Under no circumstances should this waste be disposed of down the drain.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

The following table provides a general framework for the classification of waste generated during the handling of this compound.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Solid Chemical Waste Unused or expired solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and PPE.Labeled, sealed, and compatible solid waste containerCollection by institutional EHS for incineration.
Liquid Chemical Waste Solutions containing this compound, and solvent rinses from decontamination procedures.Labeled, sealed, and compatible liquid waste carboyCollection by institutional EHS for incineration.
Empty Product Container The original container that held the this compound.Original container, triple-rinsed.Disposal as solid waste after decontamination.

Step-by-Step Disposal Procedures

Disposal of Unused or Expired this compound
  • Consult Institutional EHS: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.

  • Package Securely: Ensure the original container is securely sealed. If the original container is compromised, place it within a larger, compatible, and labeled container.

  • Label Clearly: The container must be clearly labeled with the chemical name ("this compound"), the quantity, and the associated hazards.

  • Store Appropriately: Store the waste in a designated Satellite Accumulation Area (SAA) away from incompatible materials until it is collected by EHS.

Decontamination and Disposal of Empty Containers

Empty containers of this compound must be decontaminated before disposal to remove any residual chemical.

Triple-Rinsing Protocol:

  • Select an Appropriate Solvent: Use a solvent in which Metalaxyl-M is soluble (e.g., methanol, acetone).

  • First Rinse: Add a small amount of the solvent to the empty container, cap it, and shake vigorously to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated liquid hazardous waste container.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Deface the Label: After the final rinse, deface the original label on the container to prevent accidental reuse.

  • Dispose of Container: The decontaminated container can now be disposed of as regular solid waste, in accordance with institutional policies.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Cleaning: Remove any gross contamination by wiping with a disposable cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.

  • Solvent Rinse: Rinse the equipment with a suitable solvent to dissolve any remaining this compound. Collect the solvent rinsate in a designated liquid hazardous waste container.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the minimum required PPE as outlined in Section 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Contaminated Material: Place all contaminated absorbent material and any other waste into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area using the decontamination protocol described in Section 3.3.

  • Report the Spill: Report the incident to your supervisor and institutional EHS department, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

This compound Disposal Workflow start Identify this compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_type Determine Waste Type is_spill->waste_type No spill_protocol->waste_type solid_waste Solid Waste (Unused chemical, PPE, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Product Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa dispose_container Dispose of Decontaminated Container as Solid Waste triple_rinse->dispose_container ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup end Disposal Complete ehs_pickup->end dispose_container->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistics for Handling Metalaxyl-M-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds like Metalaxyl-M-d6. This guide provides immediate, essential safety protocols and logistical plans for its use and disposal. Metalaxyl-M is the biologically active R-enantiomer of the fungicide metalaxyl (B1676325) and is used to control diseases caused by soil-borne pathogens.[1][2] The deuterated form, this compound, is often used as an internal standard in analytical testing.[3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general guidelines for handling pesticides.[4]

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes and Face Safety glasses with side-shields, goggles, or a face shield.Goggles are required when there is a splash hazard. A face shield worn over goggles offers maximum protection.[4][5]
Hands Chemical-resistant gloves.Nitrile, neoprene, or barrier laminate gloves are recommended.[4] Avoid leather or cloth gloves.[4] Gloves should be inspected for integrity before each use and replaced immediately if damaged.
Body Long-sleeved shirt and long pants or a chemical-resistant suit.For mixing and loading concentrated solutions, a chemical-resistant apron should also be worn.[6]
Respiratory Respirator with an appropriate cartridge.Recommended when working with dusts, mists, or in poorly ventilated areas.[4] Use should be based on a risk assessment.
Footwear Closed-toe shoes.Do not wear leather or canvas shoes, as they can absorb the chemical and are difficult to decontaminate.[7]

Hazard Identification and Toxicity

Metalaxyl-M is classified as harmful if swallowed and can cause serious eye damage.[1][5][8] It is important to be aware of the potential hazards before handling this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[5][8]
Eye Damage/Irritation Causes serious eye damage.[5][8]
Skin Sensitization May cause an allergic skin reaction.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.
Toxicity DataValueSpecies
Oral LD50 >2000 mg/kgRat[9]
Dermal LD50 >2000 mg/kgRat[9]
Fish LC50 (96 h) >100 mg/l-[5]
Daphnia EC50 (48 h) >100 mg/l-[5]
Algae EC50 (72 h) >150 mg/l-[5]

Operational Plan: Step-by-Step Handling Procedure

A clear and concise plan for handling is essential to maintain a safe working environment.

  • Preparation : Before handling this compound, ensure that the work area is well-ventilated.[4] A chemical fume hood is recommended.[4] Ensure an eyewash station and safety shower are readily accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above before opening the chemical container.[4]

  • Weighing and Transfer : Handle the substance carefully to avoid generating dust or aerosols.[4] Use a contained system for weighing if possible.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

  • Decontamination : Clean all equipment and the work surface thoroughly after use.

  • Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of properly.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : All waste materials, including empty containers, contaminated PPE (gloves, etc.), and absorbent materials used for spills, should be collected in a designated, labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling : The hazardous waste container must be clearly labeled with the contents, including the name "this compound" and the associated hazards.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[5][10]

Below is a diagram illustrating the workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure well-ventilated area (fume hood recommended) check_safety Verify eyewash/shower access prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe weigh Weigh/transfer carefully don_ppe->weigh dissolve Prepare solution weigh->dissolve wash Wash hands and exposed skin dissolve->wash decontaminate Clean work area and equipment wash->decontaminate doff_ppe Doff PPE carefully decontaminate->doff_ppe collect_waste Collect all waste in labeled container doff_ppe->collect_waste dispose Dispose via EHS office collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.